molecular formula C10H10N2O3 B1426580 Ethyl 5-cyano-2-hydroxy-6-methylnicotinate CAS No. 75894-42-7

Ethyl 5-cyano-2-hydroxy-6-methylnicotinate

Cat. No.: B1426580
CAS No.: 75894-42-7
M. Wt: 206.2 g/mol
InChI Key: IOFDGVXYARBFOQ-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-2-hydroxy-6-methylnicotinate (CAS 75894-42-7) is a high-purity chemical compound supplied for research and development purposes. This organic building block belongs to the nicotinate ester family, characterized by the molecular formula C 10 H 10 N 2 O 3 and a molecular weight of 206.20 g/mol . It is recommended to be stored sealed in a dry environment at 2-8°C to maintain stability . As a pyridine derivative, this compound serves as a valuable precursor and intermediate in organic synthesis and medicinal chemistry. Pyridine scaffolds are of significant interest in pharmaceutical research due to their presence in numerous bioactive molecules and natural products, and they are known to exhibit a wide spectrum of biological activities . Specifically, nicotinate derivatives are key intermediates in the synthesis of more complex molecules for various research applications . This product is provided strictly for research use in laboratory settings. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

ethyl 5-cyano-6-methyl-2-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-3-15-10(14)8-4-7(5-11)6(2)12-9(8)13/h4H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFDGVXYARBFOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(NC1=O)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Pyridone Scaffold

The 2-pyridone motif is a cornerstone in medicinal chemistry and drug development, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and cardiotonic effects.[2][3] Ethyl 5-cyano-2-hydroxy-6-methylnicotinate, a highly functionalized 2-pyridone, represents a key intermediate for the synthesis of various complex molecules and active pharmaceutical ingredients (APIs).[4][5] This guide provides a comprehensive overview of the prevalent synthetic pathway to this valuable compound, grounded in established chemical principles and supported by detailed experimental protocols.

Core Synthesis Strategy: Multicomponent Reactions for Efficiency and Diversity

While numerous methods exist for the synthesis of 2-pyridones, multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach.[4][6] These one-pot processes allow for the construction of complex molecular architectures from simple precursors in a single synthetic operation, minimizing waste and purification steps.[1] The synthesis of this compound is most effectively achieved through a variation of the Guareschi-Thorpe condensation, a classic and reliable method for constructing the 2-pyridone ring.[7][8][9][10]

The Guareschi-Thorpe Condensation: A Mechanistic Overview

The Guareschi-Thorpe reaction involves the condensation of a β-keto ester with cyanoacetamide (or its derivatives) in the presence of a base.[7][11] The reaction proceeds through a series of well-defined steps, initiated by the formation of an enolate from the β-keto ester. This is followed by a Michael addition to an activated alkene, intramolecular cyclization, and subsequent dehydration to yield the aromatic 2-pyridone ring.

The synthesis of this compound specifically utilizes ethyl acetoacetate and ethyl 2-cyano-3-(ethoxy)crotonate (or a related enol ether) as key building blocks, with a nitrogen source, typically ammonia or an ammonium salt, to complete the heterocyclic ring.

Visualizing the Synthesis Pathway

The following diagram illustrates the logical flow of the Guareschi-Thorpe condensation pathway for the synthesis of this compound.

Synthesis_Pathway Start Starting Materials: - Ethyl Acetoacetate - Ethyl Cyanoacetate - Triethyl Orthoformate Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base catalyst Intermediate1 Ethyl 2-cyano-3-ethoxyacrylate Knoevenagel->Intermediate1 Michael_Addition Michael Addition Intermediate1->Michael_Addition Base catalyst Intermediate2 Acyclic Intermediate Michael_Addition->Intermediate2 Cyclization Intramolecular Cyclization (Ammonia source) Intermediate2->Cyclization Intermediate3 Dihydropyridine Intermediate Cyclization->Intermediate3 Aromatization Aromatization (Dehydration) Intermediate3->Aromatization Product Ethyl 5-cyano-2-hydroxy- 6-methylnicotinate Aromatization->Product

Caption: Guareschi-Thorpe inspired synthesis pathway.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound, adapted from established methodologies for similar 2-pyridone syntheses.[12][13]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl Acetoacetate130.141.30 g (1.26 mL)10
Ethyl Cyanoacetate113.121.13 g (1.07 mL)10
Triethyl Orthoformate148.201.78 g (2.0 mL)12
Ammonium Acetate77.080.93 g12
Ethanol (Anhydrous)46.0720 mL-
Piperidine85.150.1 mL(catalyst)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (10 mmol), ethyl cyanoacetate (10 mmol), triethyl orthoformate (12 mmol), and anhydrous ethanol (20 mL).

  • Initiation: Add a catalytic amount of piperidine (approximately 0.1 mL) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Addition of Nitrogen Source: After the initial condensation is complete (as indicated by TLC), add ammonium acetate (12 mmol) to the reaction mixture.

  • Continued Reflux: Continue to reflux the mixture for an additional 4-6 hours.

  • Isolation of Product: Upon completion of the reaction, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If precipitation is not spontaneous, the reaction mixture can be poured into ice-cold water (50 mL) with vigorous stirring to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol or a suitable solvent mixture.

  • Drying: Dry the purified product in a vacuum oven to a constant weight.

Characterization Data

The structure of the synthesized this compound should be confirmed using standard spectroscopic techniques.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a triplet and a quartet), a singlet for the methyl group on the pyridine ring, and a singlet for the proton at the 4-position of the ring. The hydroxyl proton may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR will show distinct resonances for the carbonyl carbons of the ester and the pyridone, the cyano carbon, and the carbons of the pyridine ring and the substituents.

  • IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the pyridone tautomer, the C≡N stretch of the cyano group, and the C=O stretches of the ester and pyridone carbonyls.[14][15]

Process Optimization and Considerations

The yield and purity of the final product can be influenced by several factors:

  • Catalyst: While piperidine is a common and effective catalyst, other bases such as sodium ethoxide or DBU can also be employed.[7] The choice of catalyst can affect reaction times and yields.

  • Solvent: Ethanol is a conventional solvent for this reaction, but other polar protic solvents can be used. In some cases, solvent-free conditions have been shown to be effective.[16]

  • Reaction Time and Temperature: Optimization of the reflux time and reaction temperature can improve the overall efficiency of the synthesis. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • The reagents used are flammable and may be irritating. Avoid inhalation and contact with skin and eyes.

Conclusion

The synthesis of this compound via a multicomponent reaction strategy represents an efficient and practical approach to obtaining this valuable heterocyclic building block. The Guareschi-Thorpe condensation and its variations provide a robust and scalable method for its production. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can reliably synthesize this compound in high yield and purity, facilitating its application in drug discovery and development programs.

References

  • Carles, L., Narkunan, K., Penlou, S., Rousset, L., Bouchu, D., & Ciufolini, M. A. (2002). 2-Pyridones from Cyanoacetamides and Enecarbonyl Compounds: Application to the Synthesis of Nothapodytine B. The Journal of Organic Chemistry, 67(8), 2567–2570. [Link]

  • Ciufolini, M. A., & Carles, L. (2002). 2-Pyridones from Cyanoacetamides and Enecarbonyl Compounds: Application to the Synthesis of Nothapodytine B. The Journal of Organic Chemistry, 67(8), 2567-2570. [Link]

  • El-Mekabaty, A., & El-Faham, A. (2018). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molecules, 23(11), 2945. [Link]

  • Vasilyev, A. V., & Zhuravlev, F. A. (2019). Multicomponent Cyclization of Ethyl Trifluoroacetoacetate with Acetaldehyde and 1,3-Diamines to Hetero-Fused Pyridines. Russian Journal of Organic Chemistry, 55(1), 89-97. [Link]

  • Al-Zaydi, K. M. (2015). The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines. Journal of Heterocyclic Chemistry, 52(4), 1147-1153. [Link]

  • Shaabani, A., Ghadari, R., & Sarvary, A. (2010). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. Tetrahedron Letters, 51(24), 3242-3245. [Link]

  • Tron, G. C., Minassi, A., Sorba, G., & Fausone, M. (2021). Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry, 17, 1335–1351. [Link]

  • Djordjevic, J. B., Milosavljevic, M. M., & Avramov-Ivic, M. L. (2015). Synthesis of 4,6-dimethyl-3-cyano-2-pyridone from acetylacetone and cyanoacetamide catalyzed by lipase. Journal of the Serbian Chemical Society, 80(1), 1-11. [Link]

  • Carles, L., Narkunan, K., Penlou, S., Rousset, L., Bouchu, D., & Ciufolini, M. A. (2002). 2-pyridones from cyanoacetamides and enecarbonyl compounds: application to the synthesis of nothapodytine B. The Journal of organic chemistry, 67(8), 2567–2570. [Link]

  • Kumar, A., & Maurya, R. A. (2008). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Synlett, (6), 883-885. [Link]

  • Al-Mousawi, S. M., El-Apasery, M. A., & Al-Kandari, H. A. (2020). Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones. Journal of Heterocyclic Chemistry, 57(5), 2246-2253. [Link]

  • Suarez, M., et al. (2020). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 25(23), 5656. [Link]

  • Das, D., & Das, P. P. (2023). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. International Journal of Pharmaceutical Sciences and Research, 14(1), 1-13. [Link]

  • ACS Green Chemistry Institute. (2026). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. ACS GCI Pharmaceutical Roundtable. [Link]

  • Elgemeie, G. H., & El-Ezbawy, S. R. (1991). Guareschi–Thorpe condensation. Journal of Chemical Research, Synopses, (3), 74-75. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]

  • Wang, X., et al. (2012). Synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)- nicotinate. Chinese Chemical Letters, 23(1), 25-28. [Link]

  • Quiroga, J., & Insuasty, B. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 13(1), 1-23. [Link]

  • AstraZeneca. (2011). Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. Organic Process Research & Development, 15(4), 835-843. [Link]

  • Jat, R. S., Khan, R., & Bhanuchandra, M. (2020). Formation of ethyl‐6‐amino‐5‐cyano‐2‐methyl1‐4‐(1,2,3,4,5‐pentahydroxypentyl)nicotinate. ChemistrySelect, 5(20), 6143-6150. [Link]

  • Wang, Q., et al. (2021). Diversity-oriented functionalization of 2-pyridones and uracils. Nature Communications, 12(1), 1-11. [Link]

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  • NIST. (n.d.). Ethyl cyanoacetate. NIST WebBook. [Link]

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  • Amerigo Scientific. (n.d.). Ethyl 5-Cyano-6-methylnicotinate. Amerigo Scientific. [Link]

  • Mosti, L., Menozzi, G., Schenone, P., Dorigo, P., Gaion, R. M., & Belluco, P. (1992). Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. Il Farmaco, 47(4), 427–437. [Link]

  • El-Gazzar, A. B. A., et al. (2018). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1492–1496. [Link]

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Sources

A Spectroscopic Guide to Ethyl 5-cyano-2-hydroxy-6-methylnicotinate: Unveiling its Molecular Fingerprint

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 5-cyano-2-hydroxy-6-methylnicotinate, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. For researchers, scientists, and professionals in the pharmaceutical industry, understanding the structural nuances of such molecules is paramount. This guide offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing the foundational knowledge necessary for its identification, characterization, and utilization in synthetic applications.

This compound exists in tautomeric equilibrium with its pyridone form, Ethyl 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate. Spectroscopic techniques provide a window into this dynamic, revealing the predominant form in different environments and confirming the compound's structural integrity. The data presented herein is crucial for quality control, reaction monitoring, and the rational design of novel therapeutics based on the nicotinonitrile scaffold.[1]

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are directly correlated with its spectroscopic output. The following diagram illustrates the key functional groups that give rise to characteristic signals in NMR, IR, and MS analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound provide definitive information about the electronic environment of each proton and carbon atom.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts, integration, and splitting patterns.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.5Singlet1HOH / NH (tautomer)
~8.3Singlet1HH4
4.35Quartet2HOCH₂CH₃
2.65Singlet3HC6-CH₃
1.35Triplet3HOCH₂CH₃

Note: The chemical shift of the acidic proton (OH/NH) can be broad and its position may vary depending on the solvent and concentration.

Interpretation and Causality:

The downfield chemical shift of the H4 proton (~8.3 ppm) is attributed to the deshielding effect of the electron-withdrawing cyano and ester groups, as well as the aromatic nature of the pyridine ring. The ethyl ester group gives rise to a characteristic quartet and triplet pattern, indicative of the coupling between the methylene and methyl protons. The singlet for the C6-methyl group confirms its attachment to a quaternary carbon. The broad singlet at approximately 12.5 ppm is characteristic of the exchangeable proton of the hydroxyl group or the N-H proton of the pyridone tautomer.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~165C=O (ester)
~162C2-O / C2=O (tautomer)
~158C6
~148C4
~116C≡N
~108C5
~105C3
~62OCH₂CH₃
~20C6-CH₃
~14OCH₂CH₃

Interpretation and Causality:

The carbonyl carbon of the ester group appears significantly downfield (~165 ppm). The chemical shifts of the pyridine ring carbons are influenced by the substituents and the heteroatom. The presence of the electron-withdrawing cyano group and the oxygen atom significantly affects the chemical shifts of the C2, C4, C5, and C6 carbons. The upfield signals correspond to the aliphatic carbons of the ethyl group and the methyl group at the C6 position.

Experimental Protocol: NMR Data Acquisition

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H / N-H stretch (tautomer)
~2230StrongC≡N stretch (nitrile)
~1720StrongC=O stretch (ester)
~1660StrongC=O stretch (pyridone tautomer)
~1600, ~1550MediumC=C and C=N stretch (aromatic ring)
~1250StrongC-O stretch (ester)

Interpretation and Causality:

The broad absorption band in the 3400-3200 cm⁻¹ region is a clear indication of the presence of a hydroxyl or an N-H group, consistent with the tautomeric nature of the compound. The strong, sharp peak at approximately 2230 cm⁻¹ is a definitive signature of the nitrile (C≡N) functional group. The prominent absorption at ~1720 cm⁻¹ corresponds to the carbonyl stretch of the ethyl ester. An additional carbonyl peak around 1660 cm⁻¹ would be indicative of the pyridone tautomer. The absorptions in the 1600-1550 cm⁻¹ range are characteristic of the aromatic pyridine ring vibrations.

Experimental Protocol: IR Data Acquisition

Caption: Workflow for IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elucidating its structure.

Table 4: Mass Spectrometry Data

m/zInterpretation
206[M]⁺, Molecular ion
178[M - C₂H₄]⁺, Loss of ethylene from the ethyl ester
161[M - OC₂H₅]⁺, Loss of the ethoxy radical
133[M - COOC₂H₅]⁺, Loss of the ethyl carboxylate group

Interpretation and Causality:

The molecular ion peak at m/z 206 confirms the molecular weight of this compound (C₁₀H₁₀N₂O₃). The fragmentation pattern is consistent with the structure, showing characteristic losses of fragments from the ethyl ester group. The loss of ethylene (28 Da) via a McLafferty rearrangement is a common fragmentation pathway for ethyl esters. The loss of the ethoxy radical (45 Da) and the entire ethyl carboxylate group (73 Da) are also expected fragmentation patterns that further corroborate the proposed structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

Caption: Workflow for Mass Spectrometry data acquisition.

Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a comprehensive and unambiguous structural confirmation of this compound. The characteristic signals and fragmentation patterns detailed in this guide serve as a reliable reference for researchers engaged in the synthesis, modification, and application of this important class of heterocyclic compounds. The presented protocols for data acquisition ensure reproducibility and adherence to standard analytical practices, reinforcing the scientific integrity of the characterization process. The insights derived from this spectroscopic analysis are fundamental for advancing the role of nicotinonitrile derivatives in the landscape of modern drug discovery.

References

  • Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Molecules. Available at: [Link]

  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Chemistry. Available at: [Link]

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An In-depth Technical Guide to Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 75894-42-7): A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, a pivotal building block in modern medicinal chemistry. Its significance as a key intermediate in the development of P2Y12 receptor antagonists will be a central focus, offering insights for professionals in drug discovery and development.

Chemical Identity and Structural Elucidation

The compound with CAS number 75894-42-7 is systematically named ethyl 5-cyano-6-methyl-2-oxo-1H-pyridine-3-carboxylate.[1] However, it is also known by several synonyms, including ethyl 5-cyano-2-hydroxy-6-methylpyridine-3-carboxylate and ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3-pyridinecarboxylate.[1][2] This multiplicity of names arises from the existence of tautomeric forms, a common characteristic of hydroxypyridines.[2]

The core structure is a dihydropyridine ring, which is fundamental to the biological activity of many pharmaceutical compounds. The structural features of this intermediate are crucial for its role in the synthesis of active pharmaceutical ingredients (APIs).[2]

Sources

The Versatile Scaffold: A Technical Guide to the Synthesis of Substituted Pyridones from Ethyl 5-cyano-2-hydroxy-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-pyridone nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Ethyl 5-cyano-2-hydroxy-6-methylnicotinate serves as a highly versatile and strategic starting material for the synthesis of a diverse array of substituted pyridone derivatives. Its densely functionalized core, featuring a cyano group, an ester moiety, a methyl group, and the reactive 2-pyridone system, offers multiple avenues for chemical modification. This in-depth technical guide provides a comprehensive overview of the synthetic transformations of this compound, focusing on key reactions such as N- and O-alkylation, halogenation, and the construction of fused heterocyclic systems. This document is intended to be a valuable resource for researchers and scientists in the field of drug discovery and development, offering detailed experimental protocols, mechanistic insights, and a discussion of the biological relevance of the resulting compounds.

Introduction: The Significance of the 2-Pyridone Moiety

The 2-pyridone ring system is a cornerstone in the design of bioactive molecules. Its prevalence in both natural products and synthetic pharmaceuticals underscores its importance in medicinal chemistry.[3][4] The unique electronic and structural features of the 2-pyridone moiety, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its favorable interactions with biological targets.[4] Furthermore, the tautomeric equilibrium between the 2-pyridone and 2-hydroxypyridine forms provides a handle for controlling reactivity and designing molecules with specific physicochemical properties.[4]

This compound is a particularly attractive starting material due to its ready accessibility and the presence of multiple functional groups that can be selectively manipulated. The electron-withdrawing cyano and ester groups influence the reactivity of the pyridone ring, while the methyl group offers a site for potential further functionalization. This guide will explore the chemical space accessible from this versatile starting block.

Synthesis of the Core Scaffold: this compound

The synthesis of the title compound, this compound, can be achieved through a multi-step process. A common and efficient method involves the condensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMFDMA), followed by a cyclization reaction with malononitrile.[5]

Experimental Protocol: Synthesis of this compound[5]
  • Step 1: Formation of the Enamine Intermediate

    • To a suitable reactor, charge ethyl acetoacetate and ethanol.

    • Add N,N-dimethylformamide dimethyl acetal (DMFDMA).

    • Warm the mixture to an internal temperature of 41–43 °C for 5 to 6 hours. The reaction should be monitored by a suitable chromatographic method (e.g., Gas Chromatography) until the consumption of ethyl acetoacetate is complete (≤2% remaining).

  • Step 2: Cyclization to the Pyridone Core

    • Cool the reaction mixture from Step 1 to 20–25 °C.

    • Add triethylamine.

    • Slowly add a solution of malononitrile in ethanol, maintaining the temperature between 25 and 36 °C.

    • The product will precipitate out of the solution.

    • Filter the solid, wash with ethanol, and dry under vacuum to yield this compound.

Key Synthetic Transformations of the Pyridone Core

The this compound scaffold is amenable to a variety of chemical modifications, allowing for the generation of diverse libraries of substituted pyridones. The key reactive sites are the nitrogen and oxygen atoms of the pyridone ring, as well as the aromatic carbon positions.

N-Alkylation and O-Alkylation: A Matter of Regioselectivity

The alkylation of 2-pyridones is a fundamental transformation that can lead to either N- or O-substituted products due to the tautomeric nature of the pyridone ring. The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the base, the solvent, and the substituents on the pyridone ring.[6]

Mechanism of N- vs. O-Alkylation:

The ambident nucleophilic character of the pyridone anion is at the heart of the regioselectivity challenge. Harder electrophiles tend to react at the harder oxygen atom (O-alkylation), while softer electrophiles favor reaction at the softer nitrogen atom (N-alkylation). Reaction conditions can be tuned to favor one isomer over the other. For instance, the use of cesium carbonate as a base has been shown to promote N-alkylation of 3-cyano-2(1H)-pyridones.[6]

graph "N_vs_O_Alkylation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Pyridone [label="this compound", fillcolor="#F1F3F4"]; Base [label="Base", shape=ellipse, fillcolor="#FFFFFF", style=filled]; Anion [label="Pyridone Anion\n(Ambident Nucleophile)", fillcolor="#F1F3F4"]; RX [label="Alkyl Halide (R-X)", shape=ellipse, fillcolor="#FFFFFF", style=filled]; N_Alkylated [label="N-Alkylated Pyridone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; O_Alkylated [label="O-Alkylated Pyridine", fillcolor="#34A853", fontcolor="#FFFFFF"];

Pyridone -> Anion [label="-H+"]; Base -> Pyridone; Anion -> N_Alkylated [label="Attack at N"]; Anion -> O_Alkylated [label="Attack at O"]; RX -> N_Alkylated; RX -> O_Alkylated; }

Caption: Regioselective N- vs. O-alkylation of the pyridone core.

Experimental Protocol: General Procedure for N-Alkylation

A general procedure for the N-alkylation of related 3-cyano-6-hydroxy-4-methyl-2-pyridones has been reported, which can be adapted for the title compound.[7]

  • To a solution of this compound in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate or cesium carbonate).

  • Add the desired alkylating agent (e.g., an alkyl halide).

  • Heat the reaction mixture at an appropriate temperature (e.g., 60-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography or recrystallization.

Table 1: Representative N-Alkylated Pyridone Derivatives

R GroupAlkylating AgentProduct NameReference
MethylMethyl iodideEthyl 5-cyano-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate[7]
EthylEthyl iodideEthyl 5-cyano-1-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate[7]
ButylButyl bromideEthyl 1-butyl-5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate[7]
Halogenation: Introducing a Handle for Cross-Coupling Reactions

Halogenation of the pyridone ring provides a valuable synthetic handle for further diversification through cross-coupling reactions. The 2-hydroxy group can be converted to a more reactive chloro group, which can then be displaced or used in coupling reactions.

Conversion to 6-Chloronicotinate:

A crucial transformation is the conversion of the 2-hydroxy group to a 2-chloro group. This is typically achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This transformation is a key step in the synthesis of P2Y12 antagonists.[8]

graph "Chlorination_Reaction" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Pyridone [label="this compound", fillcolor="#F1F3F4"]; POCl3 [label="POCl₃", shape=ellipse, fillcolor="#FFFFFF", style=filled]; Chloronicotinate [label="Ethyl 6-chloro-5-cyano-2-methylnicotinate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Coupling [label="Cross-Coupling Reactions\n(e.g., Suzuki, Buchwald-Hartwig)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Substituted [label="Further Substituted Derivatives", fillcolor="#F1F3F4"];

Pyridone -> Chloronicotinate; POCl3 -> Chloronicotinate; Chloronicotinate -> Substituted; Coupling -> Substituted; }

Caption: Conversion to 6-chloronicotinate and subsequent functionalization.

Experimental Protocol: Synthesis of Ethyl 6-chloro-5-cyano-2-methylnicotinate [8]

  • To a flask containing this compound, carefully add phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture under reflux for a specified period.

  • After completion, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain ethyl 6-chloro-5-cyano-2-methylnicotinate.

Synthesis of Fused Heterocyclic Systems: Building Complexity

The cyano and ester functionalities on the pyridone ring are ideal precursors for the construction of fused heterocyclic systems, such as pyrimido[4,5-b]pyridines. These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities.[1][9]

General Strategy for Pyrimido[4,5-b]pyridine Synthesis:

The synthesis of pyrimido[4,5-b]quinolines, a related class of compounds, often involves the condensation of a 6-aminouracil derivative with an aldehyde and a 1,3-dicarbonyl compound.[1] A similar strategy can be envisioned for the synthesis of pyrimido[4,5-b]pyridines starting from an appropriately modified this compound derivative. For example, the cyano group can be reduced to an amino group, which can then be cyclized with a suitable one-carbon synthon.

graph "Fused_System_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Pyridone [label="this compound", fillcolor="#F1F3F4"]; Reduction [label="Reduction of Cyano Group", shape=ellipse, fillcolor="#FFFFFF", style=filled]; Aminopyridine [label="Aminopyridine Derivative", fillcolor="#F1F3F4"]; Cyclization [label="Cyclization with C1 Synthon", shape=ellipse, fillcolor="#FFFFFF", style=filled]; Fused_System [label="Pyrimido[4,5-b]pyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Pyridone -> Aminopyridine; Reduction -> Aminopyridine; Aminopyridine -> Fused_System; Cyclization -> Fused_System; }

Caption: General strategy for the synthesis of fused pyrimido[4,5-b]pyridines.

Biological Significance of Substituted Pyridones

The derivatives synthesized from this compound are expected to exhibit a wide range of biological activities, given the established pharmacological importance of the 2-pyridone scaffold.

  • Anticancer Activity: Many substituted pyridones have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and other key signaling pathways involved in cancer progression.[10]

  • Antimicrobial Activity: The 2-pyridone moiety is present in several natural and synthetic compounds with significant antibacterial and antifungal properties.[11]

  • Cardiotonic Activity: Certain 2-pyridone derivatives have been investigated for their positive inotropic effects, making them of interest in the treatment of heart failure.[5][12]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of substituted 2-pyridone derivatives. This guide has outlined key synthetic transformations, including N- and O-alkylation, halogenation, and the construction of fused heterocyclic systems. The provided experimental protocols and mechanistic discussions are intended to empower researchers in the field of medicinal chemistry to explore the rich chemical space accessible from this scaffold. The continued investigation of derivatives based on this core structure holds significant promise for the discovery of novel therapeutic agents with a wide array of biological activities.

References

  • Abdel-Aziz, A. A.-M., El-Sayed, M. A.-A., & El-Tohamy, S. A. (2005). New Synthetic Methods to 2-Pyridone Rings. Current Organic Chemistry, 9(16), 1637-1654.
  • Baba Ahmed, I., Kibou, Z., Vázquez-Tato, P. M., Seijas, J. A., & Choukchou-Braham, N. (2020).
  • Belluco, P., Dorigo, P., Gaion, R. M., Menozzi, G., Mosti, L., & Schenone, P. (1992). Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. Il Farmaco, 47(4), 427-437.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Advances, 12(48), 31235-31259.
  • Dostanić, J., Valentić, N., Ušćumlić, G., & Mijin, D. (2011). Synthesis of 5-(substituted phenylazo)-6-hydroxy-4-methyl-3-cyano-2-pyridones from ethyl 3-oxo-2-(substituted phenylazo)butanoates. Journal of the Serbian Chemical Society, 76(4), 499-506.
  • El-Sayed, M. S., El-Gaby, M. S. A., & Ghorab, M. M. (2024). New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. Journal of Biomolecular Structure and Dynamics, 1-16.
  • Fathy, U., Gouhar, R. S., Younis, A., & El-Ghonemy, D. H. (2021). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Pharmacognosy Journal, 13(2), 550-562.
  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2022). Synthesis of pyrimido [4, 5-b] quinolones from 6-Aminopyrimidin-4-(thi)one derivatives. Mini-Reviews in Organic Chemistry, 20(6), 614-633.
  • Hernández, F., De la Cruz, F., López, J., Peña, E., Delgado, F., Alcaraz, Y., Robles, J., Martínez-Alfaro, M., & Vázquez, M. A. (2014). A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. Journal of the Mexican Chemical Society, 58(2), 143-149.
  • Johnson, F. A., & Melhado, L. L. (1951). 3-cyano-6-methyl-2(1)-pyridone. Organic Syntheses, 31, 25.
  • Kappe, C. O. (2000). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 56(40), 7989-8015.
  • Kim, J., & Movassaghi, M. (2017). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 8(10), 6725-6737.
  • Kour, J., Kumar, S., Sharma, A., Kumar, A., Gupta, M. K., & Singh, B. (2022). Recent advances in the synthesis of pyrimido[4,5-b]quinolines. RSC advances, 12(12), 7247-7264.
  • Mohareb, R. M., & Abdallah, B. A. (2023). SYNTHESES OF HETEROCYCLIC DERIVATIVES AS POTENTIAL CYTOTOXIC COMPOUNDS EVALUATED TOWARD HEPATOCELLULAR AND CERVICAL CARCINOMA CELL LINES. Bulletin of the Chemical Society of Ethiopia, 37(1), 141-154.
  • Ogunkemi, R. A. I., Bello, K. A., Abayeh, O. J., Jauro, A., & Kantiok, G. Y. (2016). SYNTHESIS AND CHARACTERIZATION OF N-SUBSTITUTED-3-CYANO-6-HYDROXY-4-METHYL-2-PYRIDONES. Science Forum (Journal of Pure and Applied Sciences), 16(1), 1-7.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Ramachary, D. B., & Ramakumar, K. (2011).
  • Reddy, T. S., & Kumar, A. (2017). A green synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines via a mechanochemical approach. Organic & Biomolecular Chemistry, 15(32), 6758-6763.
  • Ryman, J. T., & Dowling, J. E. (2012). Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. Organic Process Research & Development, 16(11), 1785-1792.
  • Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. (n.d.). Retrieved from [Link]

  • Vartanyan, S. A., & Akopyan, A. A. (2013). Reactions of 2-methylchromones with cyanoacetamides and ethyl cyanoacetate. synthesis of 6-(2-hydroxyaryl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitriles. Chemistry of Heterocyclic Compounds, 49(5), 708-713.
  • Yilmaz, I., & Ceylan, M. (2012). Quantum Chemical and Experimental Studies on the Mechanism of Alkylation of β-Dicarbonyl Compounds.

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An In-depth Technical Guide to the Reaction Mechanism of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyridine Core

Substituted pyridine scaffolds are of paramount importance in medicinal chemistry and drug development. Their presence in a wide array of pharmacologically active compounds underscores their versatility as a privileged scaffold. Ethyl 5-cyano-2-hydroxy-6-methylnicotinate, in particular, serves as a crucial intermediate in the synthesis of various therapeutic agents, including P2Y12 antagonists used in antiplatelet therapy.[1] A thorough understanding of its formation mechanism is therefore critical for process optimization, impurity profiling, and the rational design of novel synthetic routes. This guide provides a detailed exploration of the reaction mechanism, grounded in established chemical principles and supported by relevant literature.

Unraveling the Reaction Pathway: A Modified Guareschi-Thorpe Synthesis

The formation of this compound is best described as a variation of the Guareschi-Thorpe pyridine synthesis. This multicomponent reaction involves the condensation of a β-ketoester (ethyl acetoacetate), an active methylene compound (cyanoacetamide), and a source of ammonia.[2] While classical Hantzsch pyridine synthesis typically involves an aldehyde and two equivalents of a β-ketoester, this modified approach utilizes cyanoacetamide as a key building block, leading to the specific substitution pattern observed in the target molecule.[3][4][5]

The overall reaction can be summarized as the condensation of ethyl acetoacetate and cyanoacetamide, followed by cyclization and subsequent tautomerization to yield the stable 2-hydroxypyridine (or 2-pyridone) form.

Delving into the Mechanistic Steps

The reaction proceeds through a series of well-defined steps, each driven by fundamental principles of organic chemistry. The most widely accepted mechanism involves the following key transformations:

Step 1: Formation of Cyanoacetamide (In Situ or Pre-formed)

While cyanoacetamide can be used as a starting material, it is often generated in situ from ethyl cyanoacetate and a source of ammonia, such as ammonium acetate or aqueous ammonia.[2][6][7] This initial aminolysis of the ester is a crucial first step.[8]

  • Causality: The use of an ammonium salt like ammonium carbonate can serve a dual purpose: providing the ammonia for the formation of cyanoacetamide and acting as a mild base to catalyze subsequent condensation steps.[2]

Step 2: Knoevenagel Condensation

This step involves the base-catalyzed condensation between the ketone carbonyl of ethyl acetoacetate and the active methylene group of cyanoacetamide. The enolate of ethyl acetoacetate, formed by deprotonation by a base, attacks the carbonyl carbon of cyanoacetamide, or conversely, the carbanion of cyanoacetamide attacks the keto-carbonyl of ethyl acetoacetate. This is followed by dehydration to yield an α,β-unsaturated intermediate.

  • Expert Insight: The choice of base is critical. A mild base is generally preferred to avoid unwanted side reactions such as the self-condensation of ethyl acetoacetate. Ammonium carbonate has been shown to be effective in this regard.[2]

Step 3: Michael Addition

An intramolecular Michael addition follows, where the enamine-like nitrogen of the intermediate from the cyanoacetamide moiety attacks the β-carbon of the α,β-unsaturated system derived from ethyl acetoacetate. This step is a classic example of conjugate addition and is responsible for the initial ring formation.

Step 4: Intramolecular Cyclization and Dehydration

Following the Michael addition, the newly formed cyclic intermediate undergoes an intramolecular cyclization. The amino group attacks the ester carbonyl of the ethyl acetoacetate moiety. This is followed by the elimination of a molecule of ethanol, leading to the formation of a dihydropyridine intermediate.

Step 5: Tautomerization to the Final Product

The resulting dihydropyridine intermediate readily tautomerizes to the more stable aromatic 2-hydroxypyridine (which exists in equilibrium with its 2-pyridone tautomer). This aromatization is a strong thermodynamic driving force for the reaction.

Visualizing the Reaction Mechanism

To provide a clearer understanding of the reaction flow, the following diagram illustrates the key steps in the formation of this compound.

Reaction_Mechanism Reactants Ethyl Acetoacetate + Cyanoacetamide Knoevenagel_Intermediate Knoevenagel Adduct Reactants->Knoevenagel_Intermediate Knoevenagel Condensation Michael_Adduct Intramolecular Michael Adduct Knoevenagel_Intermediate->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Dihydropyridine Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product This compound Cyclized_Intermediate->Product Tautomerization (Aromatization)

Sources

A Technical Guide to the Physicochemical Properties of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate (CAS: 75894-42-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-cyano-2-hydroxy-6-methylnicotinate is a substituted pyridinone derivative that serves as a valuable heterocyclic building block in the fields of medicinal chemistry and materials science. Its multifunctional structure, featuring a nitrile, an ester, and a pyridinone core, makes it a versatile precursor for the synthesis of more complex molecular architectures, including potential therapeutic agents. Understanding the fundamental physical and chemical characteristics of this compound is paramount for its effective handling, reaction optimization, purification, and formulation.

This technical guide provides a comprehensive, in-depth overview of the core physicochemical properties of this compound. The information is curated to support researchers in anticipating its behavior in experimental settings, ensuring data integrity, and streamlining development workflows.

Chemical Identity and Structure

Proper identification is the foundation of all chemical research. The compound is unambiguously defined by the following identifiers:

  • Chemical Name: this compound

  • Synonyms: ethyl 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, ethyl 5-cyano-2-hydroxy-6-methylpyridine-3-carboxylate[1]

  • CAS Number: 75894-42-7[2]

  • Molecular Formula: C₁₀H₁₀N₂O₃[1]

Critical Structural Feature: Tautomerism

A key feature of this molecule is its existence in tautomeric forms: the 2-hydroxy-pyridine form and the 2-oxo-1,2-dihydropyridine (or 2-pyridone) form. The IUPAC name, ethyl 5-cyano-6-methyl-2-oxo-1H-pyridine-3-carboxylate, suggests that the pyridone form is predominant[1]. This equilibrium is crucial as it influences the compound's hydrogen bonding capabilities, polarity, and reactivity. In solid states and most solution phases, the 2-pyridone tautomer is generally the more stable and prevalent form due to amide resonance.

Caption: Tautomeric equilibrium of the title compound.

Molecular Structure

The accepted structure corresponds to the more stable 2-pyridone tautomer.

Caption: Key structural identifiers for the compound.

Tabulated Physicochemical Properties

The following table summarizes key computed and experimental properties critical for laboratory use and computational modeling.

PropertyValueSource
Molecular Weight 206.20 g/mol PubChem[1][2]
Exact Mass 206.06914219 DaPubChem[1]
Physical Form SolidSigma-Aldrich[3]
XLogP3 (Lipophilicity) 0.4PubChem[1]
Topological Polar Surface Area (TPSA) 79.2 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 3PubChem[1]
Storage Conditions Sealed in dry, 2-8°CBLD Pharm[2]

In-Depth Physical Characteristics

Physical State and Appearance

The compound is a solid at standard temperature and pressure[3]. While specific color and crystalline form data are not widely published, analogous compounds are often white to off-white or pale yellow crystalline powders. Visual inspection of a purified sample is the primary method for determining these characteristics.

Melting Point

The melting point is a critical indicator of purity. A sharp melting range suggests high purity, whereas a broad range often indicates the presence of impurities. Currently, a specific experimental melting point is not available in the cited literature.

Rationale for Determination: This parameter is essential for quality control and for setting temperature limits for handling, drying, and formulation processes to avoid degradation.

Protocol for Melting Point Determination (Capillary Method)

  • Sample Preparation: A small amount of finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a controlled rate (e.g., a rapid ramp to 20°C below the expected melting point, followed by a slow ramp of 1-2°C per minute).

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

melting_point_workflow cluster_workflow Melting Point Determination Workflow A Dry Sample Preparation (Fine Powder) B Pack Capillary Tube (2-3 mm height) A->B C Place in Calibrated Melting Point Apparatus B->C D Controlled Heating (Slow ramp rate near MP) C->D E Visual Observation (Onset and Completion) D->E F Record Melting Range E->F

Caption: Standard workflow for melting point analysis.

Solubility Profile

The solubility of a compound dictates its utility in different reaction media and is a key factor in drug delivery and formulation.

  • Predicted Solubility: With a calculated LogP (XLogP3) of 0.4, the molecule is predicted to have moderate polarity[1]. It is expected to be sparingly soluble in water but should exhibit good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols like methanol and ethanol. Its solubility in nonpolar solvents like hexanes is expected to be low.

  • Causality: The presence of hydrogen bond donors (the N-H group of the pyridone) and multiple acceptors (the three oxygen atoms and two nitrogen atoms) facilitates interaction with polar solvents[1]. The ethyl ester and methyl groups contribute some nonpolar character.

Protocol for Equilibrium Solubility Determination

  • Preparation: Add an excess amount of the compound to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze a known volume of the clear supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS) against a calibration curve to determine the concentration. The result is reported in units such as mg/mL or mol/L.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the chemical structure and assessing the purity of the synthesized compound. While specific spectra for this exact compound are not publicly available, this section details the expected characteristics and the standard protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR (Expected Signals):

    • Ethyl Ester Group: A quartet (2H) around δ 4.0-4.4 ppm (for the -OCH₂-) and a triplet (3H) around δ 1.2-1.4 ppm (for the -CH₃).

    • Pyridine Ring Methyl Group: A singlet (3H) around δ 2.3-2.6 ppm.

    • Pyridine Ring Proton: A singlet (1H) for the proton at the C4 position, expected to be significantly downfield (δ > 8.0 ppm) due to the electron-withdrawing effects of the adjacent cyano and ester groups.

    • Pyridone N-H Proton: A broad singlet, typically downfield (δ > 10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR (Expected Signals):

    • Carbonyl Carbons: Two signals in the δ 160-170 ppm range for the ester and pyridone C=O groups.

    • Cyano Carbon: A signal around δ 115-120 ppm for the -C≡N group.

    • Aromatic/Olefinic Carbons: Several signals in the δ 100-160 ppm range corresponding to the carbons of the pyridine ring.

    • Aliphatic Carbons: Signals for the ethyl group carbons (-OCH₂- around δ 60-65 ppm; -CH₃ around δ 14 ppm) and the methyl group on the ring (around δ 15-20 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

  • Expected Characteristic Absorptions:

    • N-H Stretch: A broad absorption band in the range of 3100-3400 cm⁻¹ (from the pyridone N-H).

    • C-H Stretches: Aliphatic C-H stretches just below 3000 cm⁻¹.

    • C≡N Stretch: A sharp, intense absorption around 2220-2240 cm⁻¹ for the nitrile group.

    • C=O Stretches: Two distinct, strong absorption bands for the ester carbonyl (around 1720-1740 cm⁻¹) and the pyridone carbonyl (around 1650-1680 cm⁻¹).

    • C=C and C=N Stretches: Absorptions in the 1550-1650 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Molecular Ion:

    • In high-resolution mass spectrometry (HRMS), the protonated molecule [M+H]⁺ should be observed at m/z 207.0764, corresponding to the formula C₁₀H₁₁N₂O₃⁺. This provides unambiguous confirmation of the elemental composition.

    • The exact mass of the neutral molecule is 206.0691 Da[1].

General Protocol for Spectroscopic Analysis

  • Sample Preparation: Dissolve a small amount of the sample (1-5 mg for NMR; <1 mg for MS) in an appropriate deuterated solvent (for NMR) or a volatile solvent (for MS). For IR, the sample can be analyzed neat (ATR) or as a KBr pellet.

  • Data Acquisition: Acquire data on a calibrated spectrometer (e.g., 400 MHz NMR, FT-IR, ESI-TOF MS).

  • Data Processing: Process the raw data (e.g., Fourier transform, baseline correction).

  • Interpretation: Analyze the processed spectra to assign signals to specific atoms or functional groups within the molecule, comparing the results to expected values to confirm the structure and purity.

spec_analysis_workflow cluster_workflow Structural Elucidation Workflow cluster_results Data Analysis start Purified Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir FT-IR Spectroscopy start->ir ms Mass Spectrometry (HRMS) start->ms nmr_res Confirm C-H Framework & Connectivity nmr->nmr_res ir_res Identify Functional Groups (C=O, C≡N, N-H) ir->ir_res ms_res Confirm Molecular Formula & Weight ms->ms_res end Structure Confirmed nmr_res->end ir_res->end ms_res->end

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

This compound is a multifunctional pyridinone derivative with well-defined, albeit largely computed, physicochemical properties. Its moderate polarity, hydrogen bonding capability, and characteristic spectroscopic signatures are direct consequences of its molecular structure. This guide provides the foundational data and experimental frameworks necessary for researchers to confidently utilize this compound in synthesis and development. The provided protocols for determining key physical characteristics serve as a self-validating system to ensure the quality and identity of the material in any research setting.

References

  • PubChem. Ethyl 5-hydroxy-2-methylnicotinate. National Center for Biotechnology Information. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. Formation of ethyl‐6‐amino‐5‐cyano‐2‐methyl1‐4‐(1,2,3,4,5‐pentahydroxypentyl)nicotinate. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • SpectraBase. Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate. [Link]

  • mzCloud. 5 2 Cyanoethyl 2 mercapto 4 6 dimethylnicotinonitrile. [Link]

  • MDPI. Diethyl 2-Cyano-3-oxosuccinate. [Link]

  • PubMed. Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. [Link]

  • YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

  • National Institute of Standards and Technology. Ethyl cyanoacetate - NIST WebBook. [Link]

  • National Institutes of Health. Ethyl 10-cyano-7-hydroxy-6-oxo-3-phenyl-8,9,10,10a-tetrahydro-6H-benzo[c]chromene-10-carboxylate. [Link]

  • PubChem. Ethyl 2,4-dichloro-6-methylnicotinate. [Link]

  • National Institutes of Health. Crystal structure and Hirshfeld surface analysis of ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4′-pyran]-3′-carboxylate. [Link]

  • National Institute of Standards and Technology. Ethyl cyanoacetate - NIST WebBook. [Link]

  • SpectraBase. 5-hydroxy-6-methylnicotinic acid, ethyl ester. [Link]

  • SpectraBase. 5-cyano-4-[p-(dimethylamino)phenyl]-6-mercapto-2-methylnicotinic acid, ethyl ester. [Link]

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Solubility Profile of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate: A Physicochemical and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior in both chemical and biological systems. It is a fundamental parameter that influences reaction kinetics, purification efficiency, formulation development, and ultimately, the bioavailability of a drug product. This technical guide provides a comprehensive examination of the solubility of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate. We delve into the molecular characteristics that dictate its solubility, outline the theoretical principles of dissolution, and provide a detailed, field-proven experimental protocol for determining its equilibrium solubility. By synthesizing theoretical knowledge with practical methodology, this document serves as an essential resource for researchers, chemists, and pharmaceutical scientists working with this and structurally related compounds.

Introduction

This compound is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyridine ring is a common scaffold in many approved drugs, valued for its ability to engage in various intermolecular interactions.[1] A thorough understanding of the solubility of this specific molecule is paramount for its successful application, from early-stage discovery to late-stage development.

For the synthetic chemist, solvent selection is crucial for optimizing reaction yield and purity. For the pharmaceutical scientist, solubility data informs critical decisions in formulation, enabling the design of delivery systems that ensure adequate drug exposure. Furthermore, in the context of regulatory submissions, aqueous solubility is a key parameter for the Biopharmaceutics Classification System (BCS), which can streamline the drug approval process.[2] This guide provides the foundational knowledge and practical steps required to accurately characterize the solubility profile of this compound.

Physicochemical Characterization of the Solute

A molecule's structure is the primary determinant of its physical properties, including solubility. A detailed analysis of this compound's features allows for a rational prediction of its solubility behavior.

Table 1: Key Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₀H₁₀N₂O₃ [3]
Molecular Weight 206.20 g/mol [3]
IUPAC Name ethyl 5-cyano-6-methyl-2-oxo-1H-pyridine-3-carboxylate [3]
XLogP3 0.4 [3]
Hydrogen Bond Donors 1 [3]
Hydrogen Bond Acceptors 4 [3]

| Topological Polar Surface Area | 79.2 Ų |[3] |

Structural Analysis and Causality

The structure of this compound contains several functional groups that dictate its polarity and capacity for intermolecular interactions:

  • 2-Hydroxy-Pyridine Moiety: This is the most influential group. It exists in a tautomeric equilibrium with its keto form, 2-pyridone.[4][5] This feature allows the molecule to act as both a hydrogen bond donor (from the N-H in the pyridone form or O-H in the hydroxy form) and an acceptor (the carbonyl oxygen or the ring nitrogen).

  • Ester and Cyano Groups: Both the ethyl ester and the nitrile (cyano) groups are polar and contain electronegative atoms (oxygen and nitrogen) that can act as hydrogen bond acceptors.

  • Polarity Indicators: The low XLogP3 value of 0.4 indicates that the molecule is relatively hydrophilic, favoring partitioning into polar solvents over nonpolar ones.[3] The significant topological polar surface area (TPSA) further confirms its polar character, which is a strong predictor of its ability to interact with polar solvents.[3]

Tautomerism and Ionization

The 2-hydroxypyridine core is ionizable. Based on the parent compound, we can predict its acid-base behavior, which is critical for understanding its pH-dependent aqueous solubility. The parent 2-hydroxypyridine has two pKa values: a pKa of ~0.75 for the protonation of the ring nitrogen and a pKa of ~11.7 for the deprotonation of the hydroxyl group.[4][6][7] Therefore, this compound is expected to be:

  • Positively charged (protonated) in highly acidic conditions (pH < 1).

  • Neutral across a broad physiological pH range.

  • Negatively charged (deprotonated) in highly alkaline conditions (pH > 11).

This behavior dictates that its aqueous solubility will be lowest in the neutral pH range and will increase significantly at very low or very high pH values.

The Theoretical Framework of Solubility

Solubility is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[1][8][9]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are characterized by O-H or N-H bonds and are excellent at both donating and accepting hydrogen bonds. Given the target molecule's one hydrogen bond donor and four acceptors, it is expected to have favorable interactions and thus significant solubility in these solvents.[10]

  • Polar Aprotic Solvents (e.g., DMSO, Acetone, Ethyl Acetate): These solvents have dipole moments but do not have O-H or N-H bonds. They can act as hydrogen bond acceptors. They are effective at dissolving polar molecules. High solubility is anticipated in solvents like DMSO.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak London dispersion forces. Due to the high polarity of this compound, its solubility in nonpolar solvents is expected to be very low. The energy required to break the strong intermolecular forces within the solute's crystal lattice would not be compensated by the weak solute-solvent interactions.[1]

The Role of Temperature

The dissolution of most solid compounds is an endothermic process, meaning it requires energy to break the crystal lattice bonds.[6] According to Le Chatelier's principle, increasing the temperature will shift the equilibrium toward dissolution, thereby increasing solubility.[11] Conversely, if dissolution were exothermic, solubility would decrease with increasing temperature. For pharmaceutical applications, solubility is often determined at physiologically relevant temperatures, such as 37 °C.

Experimental Protocol: Equilibrium Solubility Determination

To ensure trustworthy and reproducible data, a standardized methodology is essential. The Saturation Shake-Flask Method is universally recognized as the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[4]

Workflow for Shake-Flask Solubility Determination

The following diagram outlines the logical flow of the experimental procedure.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_analysis Phase 4: Analysis A 1. Add excess solid compound to a vial B 2. Add a precise volume of the selected solvent A->B C 3. Seal vial and place in shaking incubator at controlled temperature (e.g., 25°C or 37°C) B->C D 4. Agitate for a sufficient duration to reach equilibrium (e.g., 24-72 hours) C->D E 5. Remove vial and allow undissolved solid to settle D->E F 6. Withdraw an aliquot of the supernatant E->F G 7. Filter the aliquot through a low-binding filter (e.g., 0.22 µm PTFE) to remove all solid particles F->G H 8. Dilute the clear filtrate with a suitable mobile phase G->H I 9. Quantify concentration using a validated analytical method (e.g., HPLC-UV, LC-MS) H->I J 10. Calculate solubility (e.g., in mg/mL or µg/mL) I->J

Caption: Workflow for the Saturation Shake-Flask Method.

Step-by-Step Methodology
  • Preparation: Add an amount of solid this compound to a glass vial sufficient to ensure that a solid phase remains after equilibrium is reached. A common starting point is to add ~10 mg of the compound to 1 mL of the test solvent.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C ± 1 °C). Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is achieved.

  • Validation of Equilibrium: To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). If the measured concentrations are consistent (e.g., within 5%), equilibrium can be considered established.

  • Phase Separation: After equilibration, remove the vials and allow them to stand at the same temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it immediately using a chemically compatible, low-adsorption syringe filter (e.g., 0.22 µm PTFE) to obtain a clear, particle-free saturated solution. This step is critical to prevent undissolved solid from inflating the result.

  • Quantification: Prepare a series of calibration standards of the compound in a suitable diluent. Accurately dilute the filtered sample and analyze it, along with the standards, using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution, accounting for the dilution factor. This concentration represents the equilibrium solubility. For BCS purposes, perform this procedure in aqueous buffers at pH 1.2, 4.5, and 6.8.

Illustrative Solubility Profile

While specific experimental data for this compound is not publicly available, we can construct a scientifically plausible solubility profile based on its physicochemical properties. The following table presents an illustrative dataset to guide researchers.

Table 2: Predicted Equilibrium Solubility of this compound at 25°C

Solvent Solvent Type Predicted Solubility Range Rationale
Hexane Nonpolar < 0.1 mg/mL Poor interaction between a highly polar solute and a nonpolar solvent.
Dichloromethane Nonpolar Aprotic 1 - 5 mg/mL Limited polarity, unable to engage in H-bonding.
Ethyl Acetate Polar Aprotic 5 - 20 mg/mL Moderate polarity and H-bond acceptor capability.
Acetone Polar Aprotic 20 - 50 mg/mL Strong dipole moment and H-bond acceptor.
Ethanol Polar Protic 50 - 100 mg/mL Strong H-bond donor and acceptor properties.
Methanol Polar Protic > 100 mg/mL Similar to ethanol but higher polarity.
Water Polar Protic 1 - 10 mg/mL Capable of H-bonding, but the organic scaffold limits high solubility.

| DMSO | Polar Aprotic | > 200 mg/mL | Highly polar nature and strong H-bond acceptor, excellent for dissolving polar compounds. |

pH-Dependent Aqueous Solubility Profile

Based on the predicted pKa values, the solubility in aqueous buffers at 37 °C is expected to follow a "U-shaped" curve.

  • At pH 1.2: The pyridine nitrogen may be partially protonated, leading to an increase in solubility compared to neutral pH.

  • At pH 4.5 and 6.8: The molecule will be predominantly in its neutral form. In this range, the solubility is expected to be at its minimum and primarily driven by the molecule's intrinsic polarity and hydrogen bonding with water.

  • At pH > 11.7: The hydroxyl group will deprotonate to form an anion, drastically increasing the molecule's polarity and leading to a sharp rise in aqueous solubility.

For BCS classification, the lowest measured solubility across the 1.2-6.8 pH range is the determining value.

Practical Applications in Research & Development

  • Solvent Selection for Synthesis: For a reaction involving this compound, a solvent in which it is highly soluble, such as DMSO or an alcohol, would be appropriate to ensure a homogeneous reaction mixture.

  • Purification by Recrystallization: A suitable solvent system for recrystallization would involve dissolving the compound in a "good" solvent (e.g., hot methanol or acetone) where it is highly soluble, and then adding a "poor" solvent (an anti-solvent, e.g., water or hexane) to induce precipitation of the pure compound upon cooling.

  • Biopharmaceutical Assessment: The measured aqueous solubility data is directly used for BCS classification. If the highest single therapeutic dose can dissolve in 250 mL of buffer at the lowest point of solubility between pH 1.2-6.8, the compound is classified as "highly soluble" (BCS Class 1 or 3). This classification can potentially allow for a waiver of in vivo bioequivalence studies, significantly accelerating drug development.

Conclusion

This guide has established a comprehensive framework for understanding and determining the solubility of this compound. By analyzing its molecular structure, we can rationally predict its behavior in various solvents, with high solubility expected in polar protic and aprotic solvents and poor solubility in nonpolar media. The provided step-by-step protocol for the shake-flask method offers a robust and reliable system for generating high-quality, reproducible experimental data. This synthesis of theoretical understanding and practical methodology equips researchers and drug developers with the necessary tools to effectively utilize this compound in their scientific endeavors.

References

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Sources

The Pivotal Pyridone: A Technical Guide to the Synthesis and Significance of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Significance

In the landscape of medicinal chemistry, the pyridine scaffold stands as a cornerstone of heterocyclic compounds, integral to the structure of numerous pharmaceuticals. Among the vast family of pyridine derivatives, Ethyl 5-cyano-2-hydroxy-6-methylnicotinate, a molecule of nuanced reactivity and significant potential, has emerged as a critical building block. This technical guide provides an in-depth exploration of this compound, from its synthetic origins and mechanistic underpinnings to its pivotal role in the development of life-saving therapeutics. While its formal discovery is not marked by a singular event, its history is intrinsically woven into the evolution of multicomponent reactions and the relentless pursuit of novel drug candidates.

This guide will elucidate the robust synthetic strategies for its preparation, grounded in the principles of the renowned Hantzsch pyridine synthesis, and detail its industrial-scale production as a key intermediate in the manufacture of potent P2Y12 receptor antagonists—a class of drugs vital in the prevention of thrombosis. Through a detailed examination of its chemical properties, synthesis, and applications, this document serves as a comprehensive resource for professionals engaged in the intricate art of drug design and development.

Physicochemical Properties and Structural Elucidation

This compound is a multifaceted molecule that primarily exists in its more stable 2-pyridone tautomeric form, correctly named Ethyl 5-cyano-6-methyl-2-oxo-1,6-dihydropyridine-3-carboxylate .[1][2] This tautomerism is a key feature of its chemical behavior and reactivity.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₃[2]
Molecular Weight 206.20 g/mol [2]
IUPAC Name ethyl 5-cyano-6-methyl-2-oxo-1H-pyridine-3-carboxylate[2]
CAS Number 75894-42-7[2][3]
Appearance Solid[4]

The Synthetic Pathway: A Modern Take on a Classic Reaction

The synthesis of this compound is a prime example of a multicomponent reaction, a highly efficient and atom-economical approach to complex molecule construction. The foundational chemistry for this synthesis is rooted in the Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881.[5] Modern adaptations of this classic reaction have been optimized for industrial-scale production, focusing on yield, purity, and operational safety.[6]

The contemporary, large-scale synthesis is a multi-step, one-pot process that demonstrates a sophisticated understanding of reaction kinetics and process control.[1][7]

Reaction Scheme: A Stepwise Approach to the Pyridone Core

The synthesis can be conceptualized in two primary stages, which are often carried out in a single vessel:

  • Formation of the Enaminone Intermediate: The process begins with the reaction of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMFDMA). This step forms a key enaminone intermediate, which is crucial for the subsequent cyclization.

  • Cyclization and Pyridone Formation: The enaminone is then reacted with malononitrile in the presence of a base, such as triethylamine, to induce cyclization and form the desired pyridone ring structure.

Synthesis_Workflow cluster_0 Stage 1: Enaminone Formation cluster_1 Stage 2: Cyclization EAA Ethyl Acetoacetate Enaminone Enaminone Intermediate EAA->Enaminone + DMFDMA (41-43 °C) DMFDMA DMFDMA FinalProduct This compound Enaminone->FinalProduct + Malononitrile + Triethylamine (25-36 °C) Malononitrile Malononitrile TEA Triethylamine Reaction_Mechanism cluster_0 Enaminone Formation cluster_1 Cyclization Cascade EAA Ethyl Acetoacetate Enaminone Enaminone Intermediate EAA->Enaminone + DMFDMA Michael_Adduct Michael Adduct Enaminone->Michael_Adduct + Malononitrile (Base) Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Final_Product 2-Pyridone Tautomer Cyclized_Intermediate->Final_Product Tautomerization Drug_Development_Pathway Start This compound Intermediate Ethyl 6-chloro-5-cyano-2-methylnicotinate Start->Intermediate Chlorination API AZD1283 (P2Y12 Antagonist) Intermediate->API Coupling & Amide Formation

Sources

Methodological & Application

The Versatile Building Block: A Guide to the Experimental Use of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of novel heterocyclic scaffolds are of paramount importance. Among these, substituted pyridines and their derivatives have consistently demonstrated a broad spectrum of biological activities. Ethyl 5-cyano-2-hydroxy-6-methylnicotinate, a polysubstituted pyridine derivative, represents a key building block with significant potential for the development of new therapeutic agents. Its unique arrangement of functional groups—a nitrile, a hydroxyl (or its tautomeric oxo form), a methyl group, and an ethyl ester—offers a rich platform for chemical modifications and the synthesis of diverse molecular architectures.

This comprehensive guide provides an in-depth exploration of the experimental protocols for the synthesis, purification, and characterization of this compound. Furthermore, it delves into the established and potential applications of this versatile molecule, particularly in the realm of anticancer and antiplatelet drug discovery. The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals, aiming to equip them with the necessary knowledge to effectively utilize this compound in their research endeavors.

Physicochemical and Computed Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in experimental settings. The following table summarizes key quantitative data for this compound.[1]

PropertyValue
Molecular Formula C₁₀H₁₀N₂O₃
Molecular Weight 206.20 g/mol
XLogP3 0.4
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 3
Exact Mass 206.06914219 Da
Topological Polar Surface Area 79.2 Ų

Note: The compound exists in tautomeric forms, with the 2-hydroxy-pyridine form in equilibrium with the 2-pyridone form (ethyl 5-cyano-6-methyl-2-oxo-1,6-dihydropyridine-3-carboxylate). The provided data is for the structure as registered in PubChem.

Synthesis Protocol: A Multicomponent Approach

The synthesis of this compound can be efficiently achieved through a multicomponent reaction, a strategy celebrated for its atom economy and operational simplicity. The following protocol is a robust method for the laboratory-scale synthesis of this compound.

Experimental Workflow for Synthesis

Synthesis Workflow reagents Starting Materials: - Ethyl acetoacetate - N,N-Dimethylformamide dimethyl acetal (DMF-DMA) - Malononitrile - Ethanol - Triethylamine step1 Step 1: Formation of Enaminone Intermediate reagents->step1 step2 Step 2: Cyclocondensation step1->step2 Add Malononitrile & Triethylamine precipitation Precipitation of Product step2->precipitation filtration Filtration and Washing precipitation->filtration drying Drying under Vacuum filtration->drying product Final Product: This compound drying->product

Caption: A streamlined workflow for the synthesis of this compound.

Step-by-Step Synthesis Methodology

Materials and Reagents:

  • Ethyl acetoacetate

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Malononitrile

  • Ethanol (anhydrous)

  • Triethylamine

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle

  • Filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Formation of the Enaminone Intermediate:

    • In a dry round-bottom flask equipped with a magnetic stirrer and a condenser, combine ethyl acetoacetate (1 equivalent) and anhydrous ethanol.

    • To this solution, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.05 equivalents).

    • Heat the reaction mixture to a gentle reflux (approximately 70-80 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting ethyl acetoacetate.

  • Cyclocondensation Reaction:

    • After the formation of the enaminone is complete, cool the reaction mixture to room temperature.

    • Add a catalytic amount of triethylamine (0.1 equivalents).

    • In a separate beaker, prepare a solution of malononitrile (1.1 equivalents) in anhydrous ethanol.

    • Slowly add the malononitrile solution to the reaction mixture. An exothermic reaction may be observed, and the temperature should be maintained below 40 °C, using a water bath if necessary.

    • Upon addition, the product will begin to precipitate out of the solution as a solid.

  • Isolation of the Product:

    • Stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Drying:

    • Dry the purified solid under vacuum to obtain the final product, this compound.

Purification by Recrystallization

For applications requiring high purity, the synthesized product can be further purified by recrystallization. The choice of solvent is critical for successful recrystallization.

Recrystallization Protocol

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture of ethanol and water)

  • Erlenmeyer flasks

  • Hot plate

  • Filtration apparatus

Procedure:

  • Solvent Selection: Determine the optimal recrystallization solvent by testing the solubility of the crude product in various solvents at room temperature and at their boiling points. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this cooling period. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold recrystallization solvent. Dry the crystals under vacuum.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methyl group, and a singlet for the aromatic proton on the pyridine ring. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration-dependent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ester and the pyridone tautomer, the nitrile carbon, and the carbons of the pyridine ring and the ethyl and methyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the nitrile group (C≡N stretch) around 2220-2260 cm⁻¹, the ester carbonyl group (C=O stretch) around 1700-1730 cm⁻¹, and the hydroxyl group (O-H stretch) as a broad band around 3200-3600 cm⁻¹. The C=O stretch of the pyridone tautomer may also be visible.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak (M+) corresponding to the calculated molecular weight.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules.

As a Precursor for P2Y12 Antagonists

This compound is a key intermediate in the synthesis of P2Y12 receptor antagonists. The P2Y12 receptor is a crucial component in platelet activation and aggregation, making its antagonists important antiplatelet drugs for the prevention of thrombosis in patients with cardiovascular diseases. The synthesis of these antagonists often involves the conversion of the hydroxyl group to a leaving group (e.g., a chloride), followed by nucleophilic substitution.

Scaffold for Anticancer Agents

The nicotinonitrile scaffold is present in numerous compounds with demonstrated anticancer activity. Derivatives of this compound can be synthesized and screened for their potential as inhibitors of various cancer-related targets. The presence of multiple functional groups allows for the introduction of diverse pharmacophores to optimize binding affinity and selectivity for specific enzymes or receptors involved in cancer progression. For instance, nicotinonitrile derivatives have shown promise as inhibitors of kinases involved in cell signaling pathways that are often dysregulated in cancer.

Development of Novel Bioactive Molecules

The reactivity of the nitrile and hydroxyl groups, along with the ester and methyl functionalities, provides multiple avenues for chemical elaboration. This allows for the creation of libraries of novel compounds for screening against a wide range of biological targets. The pyridine core itself is a privileged structure in medicinal chemistry, known to interact with a variety of biological macromolecules.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound stands out as a highly versatile and valuable building block for synthetic and medicinal chemists. Its straightforward synthesis, coupled with the potential for diverse chemical modifications, makes it an attractive starting point for the development of novel therapeutic agents. The detailed protocols and application notes provided in this guide are intended to facilitate its use in the laboratory and inspire further research into the untapped potential of this remarkable molecule.

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Application Notes and Protocols: One-Pot Synthesis of Heterocyclic Compounds with Ethyl 5-cyano-2-hydroxy-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold Precursor

In the landscape of medicinal chemistry and drug development, the quest for efficient and modular synthetic routes to novel heterocyclic scaffolds is of paramount importance. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of building blocks available to the synthetic chemist, Ethyl 5-cyano-2-hydroxy-6-methylnicotinate stands out as a particularly versatile and powerful precursor. Its densely functionalized 2-pyridone core, featuring strategically positioned cyano, ester, and methyl groups, offers a rich platform for a variety of chemical transformations. This application note provides an in-depth technical guide on the one-pot synthesis of diverse and medicinally relevant heterocyclic compounds starting from this readily accessible nicotinic acid derivative.

The inherent reactivity of this compound allows for its participation in a range of multicomponent reactions (MCRs) and tandem cyclization strategies.[1] These one-pot procedures are highly desirable as they offer significant advantages in terms of operational simplicity, reduced waste, and increased overall efficiency by minimizing intermediate isolation and purification steps. This guide is tailored for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also a thorough discussion of the underlying reaction mechanisms to empower rational experimental design and troubleshooting.

Core Physicochemical Properties of this compound

A foundational understanding of the starting material's properties is crucial for predicting its reactivity and optimizing reaction conditions.

PropertyValueSource
Molecular FormulaC₁₀H₁₀N₂O₃[2]
Molecular Weight206.20 g/mol [2]
IUPAC Nameethyl 5-cyano-6-methyl-2-oxo-1H-pyridine-3-carboxylate[2]
AppearanceSolidCommercially Available[3]
TautomerismExists in equilibrium between the 2-hydroxy-pyridine and 2-pyridone forms, with the pyridone tautomer generally being more stable.

Synthetic Applications: One-Pot Annulation Strategies

The strategic arrangement of functional groups in this compound allows for the construction of various fused heterocyclic systems through one-pot reactions. This section will detail the synthesis of three medicinally important classes of compounds: pyrazolo[3,4-b]pyridines, thieno[2,3-b]pyridines, and pyrimido[4,5-d]pyridines.

One-Pot Synthesis of Pyrazolo[3,4-b]pyridines

Significance: The pyrazolo[3,4-b]pyridine core is a well-established pharmacophore found in numerous compounds with a wide range of biological activities, including cyclin-dependent kinase (CDK) inhibitors for cancer therapy and agents targeting neurodegenerative diseases.[4][5][6]

Reaction Principle: This synthesis proceeds through a one-pot condensation reaction with hydrazine hydrate. The reaction is initiated by the nucleophilic attack of hydrazine on the ester carbonyl, followed by an intramolecular cyclization via the attack of the second nitrogen of hydrazine onto the cyano group, leading to the formation of the fused pyrazole ring.

Reaction Workflow:

G cluster_0 One-Pot Synthesis of Pyrazolo[3,4-b]pyridines A This compound C Reaction Vessel (e.g., Ethanol, Reflux) A->C B Hydrazine Hydrate B->C D Initial Condensation C->D Heat E Intramolecular Cyclization D->E F Aromatization (Tautomerization) E->F G Isolation & Purification F->G H Pyrazolo[3,4-b]pyridine Derivative G->H

Caption: Workflow for the one-pot synthesis of pyrazolo[3,4-b]pyridines.

Detailed Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in a suitable solvent such as absolute ethanol or acetic acid.

  • Reaction Initiation: Add hydrazine hydrate (1.2 eq.) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Purification: If necessary, the crude product can be recrystallized from a suitable solvent like ethanol or a mixture of DMF/water to afford the pure pyrazolo[3,4-b]pyridine derivative.

Plausible Mechanism:

G cluster_0 Mechanism: Pyrazolo[3,4-b]pyridine Formation Start This compound + Hydrazine Step1 Nucleophilic attack of hydrazine on ester carbonyl Start->Step1 Step2 Formation of hydrazide intermediate Step1->Step2 Step3 Intramolecular nucleophilic attack of terminal nitrogen on cyano group Step2->Step3 Step4 Cyclized intermediate Step3->Step4 Step5 Tautomerization/Aromatization Step4->Step5 End Pyrazolo[3,4-b]pyridine product Step5->End

Caption: Mechanistic pathway for pyrazolo[3,4-b]pyridine synthesis.

One-Pot Synthesis of Thieno[2,3-b]pyridines via a Modified Gewald Reaction

Significance: Thieno[2,3-b]pyridines are another class of privileged heterocyclic scaffolds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[7]

Reaction Principle: This one-pot synthesis is based on a modification of the Gewald three-component reaction.[8][9][10] The 2-pyridone is first converted in situ to the corresponding 2-thiopyridone (or 2-mercaptopyridine) using a sulfurating agent like Lawesson's reagent or phosphorus pentasulfide. This intermediate then undergoes an S-alkylation with an α-halo carbonyl compound or α-halo nitrile, followed by a base-catalyzed intramolecular Thorpe-Ziegler cyclization.[11]

Reaction Workflow:

G cluster_1 One-Pot Synthesis of Thieno[2,3-b]pyridines A This compound D Reaction Vessel (e.g., Dioxane, Base) A->D B Sulfurating Agent (e.g., Lawesson's Reagent) B->D C α-Halo Ketone/Ester C->D E In situ Thionation D->E Heat F S-Alkylation E->F G Thorpe-Ziegler Cyclization F->G Base H Isolation & Purification G->H I Thieno[2,3-b]pyridine Derivative H->I

Caption: Workflow for the one-pot synthesis of thieno[2,3-b]pyridines.

Detailed Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in an anhydrous solvent such as dioxane or DMF, add the sulfurating agent (e.g., Lawesson's reagent, 0.5 eq.).

  • Thionation: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to facilitate the conversion of the 2-pyridone to the 2-thiopyridone. Monitor this step by TLC.

  • Alkylation and Cyclization: After cooling the reaction mixture, add a base such as potassium carbonate or sodium ethoxide (2.0 eq.) followed by the dropwise addition of an α-halo ketone or ester (e.g., ethyl bromoacetate) (1.1 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as indicated by TLC.

  • Work-up and Isolation: Pour the reaction mixture into ice-water and acidify with a dilute acid (e.g., HCl) to precipitate the product. Collect the solid by filtration, wash with water, and dry.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Plausible Mechanism:

G cluster_1 Mechanism: Thieno[2,3-b]pyridine Formation Start This compound Step1 Thionation to form 2-thiopyridone Start->Step1 Lawesson's Reagent Step2 S-alkylation with α-halo carbonyl Step1->Step2 α-halo carbonyl, Base Step3 Formation of S-alkylated intermediate Step2->Step3 Step4 Base-catalyzed intramolecular carbanion formation Step3->Step4 Base Step5 Thorpe-Ziegler cyclization onto the cyano group Step4->Step5 Step6 Tautomerization Step5->Step6 End Thieno[2,3-b]pyridine product Step6->End

Caption: Mechanistic pathway for thieno[2,3-b]pyridine synthesis.

One-Pot Synthesis of Pyrimido[4,5-d]pyrimidines

Significance: The pyrimido[4,5-d]pyrimidine scaffold is a key structural motif in many biologically active molecules, including kinase inhibitors and anti-inflammatory agents.[12][13][14][15]

Reaction Principle: This synthesis involves the reaction of the 2-pyridone with a binucleophile such as guanidine or urea.[16] The reaction likely proceeds through an initial reaction at the ester, followed by cyclization involving the cyano group to form the fused pyrimidine ring.

Reaction Workflow:

G cluster_2 One-Pot Synthesis of Pyrimido[4,5-d]pyrimidines A This compound D Reaction Vessel (e.g., Ethanol, Reflux) A->D B Guanidine Hydrochloride B->D C Base (e.g., Sodium Ethoxide) C->D E Initial Condensation D->E Heat F Intramolecular Cyclization E->F G Aromatization F->G H Isolation & Purification G->H I Pyrimido[4,5-d]pyrimidine Derivative H->I

Caption: Workflow for the one-pot synthesis of pyrimido[4,5-d]pyrimidines.

Detailed Protocol:

  • Base Preparation: In a flask suitable for reflux, prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal to ethanol under an inert atmosphere.

  • Reagent Addition: To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq.) and guanidine hydrochloride (1.1 eq.).

  • Reaction Conditions: Heat the reaction mixture to reflux for 6-12 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Isolation: After cooling to room temperature, the solvent is typically removed under reduced pressure. The residue is then triturated with water, and the pH is adjusted to neutral with a dilute acid to precipitate the product. The solid is collected by filtration, washed with water, and dried.

  • Purification: Recrystallization from a suitable solvent such as ethanol or aqueous DMF can be performed to obtain the pure pyrimido[4,5-d]pyrimidine derivative.

Plausible Mechanism:

G cluster_2 Mechanism: Pyrimido[4,5-d]pyrimidine Formation Start This compound + Guanidine Step1 Nucleophilic attack of guanidine on the ester carbonyl Start->Step1 Step2 Formation of an amidine intermediate Step1->Step2 Step3 Intramolecular nucleophilic attack of a guanidine nitrogen on the cyano group Step2->Step3 Step4 Cyclized intermediate Step3->Step4 Step5 Tautomerization/Aromatization Step4->Step5 End Pyrimido[4,5-d]pyrimidine product Step5->End

Caption: Mechanistic pathway for pyrimido[4,5-d]pyrimidine synthesis.

Conclusion and Future Outlook

This compound has been demonstrated to be a highly valuable and versatile starting material for the efficient one-pot synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols detailed herein for the synthesis of pyrazolo[3,4-b]pyridines, thieno[2,3-b]pyridines, and pyrimido[4,5-d]pyrimidines highlight the power of multicomponent and tandem reaction strategies in modern organic synthesis. The provided mechanistic insights should serve as a guide for further exploration and optimization of these reactions, as well as for the design of novel synthetic routes to other complex heterocyclic systems. The continued development of innovative one-pot methodologies utilizing such privileged precursors will undoubtedly accelerate the discovery and development of new therapeutic agents.

References

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The Strategic Utility of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate in Multicomponent Reactions for Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Polysubstituted Pyridine Building Block

In the landscape of modern medicinal chemistry and drug development, the demand for efficient and modular synthetic routes to novel heterocyclic compounds is insatiable. Multicomponent reactions (MCRs), which enable the formation of complex molecules from three or more starting materials in a single synthetic operation, have emerged as a cornerstone of diversity-oriented synthesis.[1] Within this paradigm, strategically functionalized building blocks are of paramount importance. Ethyl 5-cyano-2-hydroxy-6-methylnicotinate, a polysubstituted pyridinone, represents one such privileged scaffold. Its unique arrangement of electrophilic and nucleophilic centers, including a cyano group, an ester, a hydroxyl group (existing in tautomeric equilibrium with the pyridone carbonyl), and a methyl group, offers a rich platform for the construction of diverse and biologically relevant heterocyclic systems.[2] This guide provides an in-depth exploration of the application of this compound in MCRs, complete with detailed mechanistic insights and a robust experimental protocol for the synthesis of highly functionalized dihydropyridine derivatives.

Core Concept: A Four-Component Reaction for the Synthesis of Dihydropyridine Derivatives

A prominent application of this compound in MCRs is its participation in a one-pot, four-component reaction to generate highly substituted dihydropyridine scaffolds. This reaction typically involves the condensation of an aromatic aldehyde, an active methylene compound (such as malononitrile), and a nitrogen source (like ammonium acetate), with this compound serving as a key β-enaminone precursor. The resulting dihydropyridine core is a well-established pharmacophore found in a wide array of bioactive molecules, including calcium channel blockers, and also serves as a versatile intermediate for further chemical transformations.[3]

Mechanistic Rationale: A Cascade of Condensation and Cyclization

The efficacy of this multicomponent reaction hinges on a carefully orchestrated cascade of classical organic transformations. The generally accepted mechanism proceeds through a series of interconnected equilibria, ultimately leading to the thermodynamically stable dihydropyridine product.[4] The process can be dissected into two key phases:

  • Initial Condensations: The reaction is initiated by a Knoevenagel condensation between the aromatic aldehyde and the active methylene compound (e.g., malononitrile), catalyzed by a base such as piperidine or triethylamine. This generates a highly electrophilic arylidene intermediate. Concurrently, this compound can react with ammonium acetate to form an enamine intermediate, which possesses a nucleophilic character at the C4 position of the pyridine ring.

  • Michael Addition and Cyclization Cascade: The crux of the reaction is a Michael addition of the enamine derived from this compound to the electron-deficient arylidene species.[5] This crucial C-C bond-forming step is followed by a series of intramolecular cyclizations and dehydrations. The amino group, introduced by ammonium acetate, attacks one of the nitrile groups, initiating the formation of the dihydropyridine ring. Subsequent tautomerization and elimination of a water molecule lead to the final, aromatized pyridine or stable dihydropyridine product.

Below is a graphical representation of this mechanistic pathway:

MCR_Mechanism Figure 1: Plausible Mechanism for the Four-Component Reaction cluster_start Starting Materials cluster_intermediates Key Intermediates Aldehyde Ar-CHO Knoevenagel Knoevenagel Adduct Ar-CH=C(CN)₂ Aldehyde->Knoevenagel Knoevenagel Condensation Malononitrile CH₂(CN)₂ Malononitrile->Knoevenagel Pyridone Ethyl 5-cyano-2-hydroxy- 6-methylnicotinate Enamine Enamine Intermediate Pyridone->Enamine + NH₄OAc Ammonia NH₄OAc Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct Michael Addition Enamine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Final_Product Polysubstituted Dihydropyridine Cyclized_Intermediate->Final_Product Dehydration & Tautomerization

Caption: Figure 1: Plausible Mechanism for the Four-Component Reaction.

Application Protocol: One-Pot Synthesis of a Dihydropyridine Derivative

This protocol details a representative one-pot, four-component synthesis of a highly functionalized dihydropyridine derivative using this compound.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound206.201.0206 mg
4-Chlorobenzaldehyde140.571.0141 mg
Malononitrile66.061.066 mg
Ammonium Acetate77.081.5116 mg
Ethanol (Absolute)--10 mL
Piperidine (catalyst)85.15catalytic~2-3 drops
Experimental Procedure

A general workflow for this synthesis is outlined below:

Workflow Figure 2: Experimental Workflow A 1. Combine Reactants - Pyridinone - Aldehyde - Malononitrile - Ammonium Acetate - Ethanol B 2. Add Catalyst - Add 2-3 drops of piperidine A->B C 3. Reaction - Reflux the mixture for 4-6 hours B->C D 4. Monitoring - Monitor progress by TLC C->D E 5. Work-up - Cool to room temperature - Pour into ice-water D->E F 6. Isolation - Filter the precipitate - Wash with cold ethanol E->F G 7. Purification - Recrystallize from ethanol F->G H 8. Characterization - ¹H NMR, ¹³C NMR, IR, MS G->H

Caption: Figure 2: Experimental Workflow.

Step-by-Step Method:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (206 mg, 1.0 mmol), 4-chlorobenzaldehyde (141 mg, 1.0 mmol), malononitrile (66 mg, 1.0 mmol), and ammonium acetate (116 mg, 1.5 mmol) in absolute ethanol (10 mL).

  • Catalyst Addition: To the stirred suspension, add 2-3 drops of piperidine as a catalyst.

  • Reaction Execution: Heat the reaction mixture to reflux with continuous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.

  • Product Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into 50 mL of ice-cold water with stirring. A solid precipitate will form.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to afford the pure dihydropyridine derivative.

  • Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The progress of the reaction can be easily tracked by TLC, allowing the researcher to determine the optimal reaction time. The formation of a precipitate upon pouring the reaction mixture into water is a strong indicator of product formation. Furthermore, the physical properties (melting point, color) and spectroscopic data of the purified product should be consistent and reproducible. Expected yields for this type of reaction are typically in the range of 70-90%, depending on the specific aldehyde used.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the construction of complex heterocyclic molecules via multicomponent reactions. The one-pot synthesis of dihydropyridine derivatives detailed herein exemplifies its utility in generating molecular diversity in an efficient and atom-economical manner. The products of these reactions are not only of interest for their potential biological activities but also serve as intermediates for the synthesis of more complex fused heterocyclic systems. The continued exploration of novel MCRs involving this and similar pyridinone scaffolds will undoubtedly lead to the discovery of new chemical entities with significant applications in drug discovery and materials science.

References

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The Versatile Precursor: Ethyl 5-cyano-2-hydroxy-6-methylnicotinate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifunctional Pyridone

In the landscape of medicinal chemistry and drug discovery, the strategic selection of a starting material is paramount. A well-chosen precursor, rich in chemical functionality, can serve as a versatile scaffold for the construction of a diverse array of bioactive molecules. Ethyl 5-cyano-2-hydroxy-6-methylnicotinate, a highly functionalized pyridone derivative, is one such exemplary molecule. Its unique arrangement of a nucleophilic 2-hydroxypyridine moiety (existing in tautomeric equilibrium with the 2-pyridone form), an electrophilic cyano group, a modifiable ester, and a reactive methyl group makes it a powerful building block for the synthesis of complex heterocyclic systems. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for its conversion into valuable bioactive compounds. Our focus is to empower researchers and drug development professionals to harness the full potential of this remarkable precursor.

Chemical Profile of this compound

A thorough understanding of the chemical properties of our precursor is fundamental to its effective application.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₃PubChem[1]
Molecular Weight 206.20 g/mol PubChem[1]
IUPAC Name ethyl 5-cyano-6-methyl-2-oxo-1H-pyridine-3-carboxylatePubChem[1]
CAS Number 75894-42-7PubChem[1]

The reactivity of this molecule is dictated by the interplay of its functional groups. The 2-pyridone tautomer allows for N-alkylation, while the hydroxyl form can undergo O-alkylation or conversion to a leaving group. The cyano and ester groups are susceptible to a variety of nucleophilic attacks and transformations, and the methyl group can be a site for condensation reactions.

Core Synthetic Strategy: Transformation into Key Bioactive Scaffolds

Our overarching strategy involves the initial conversion of this compound into more advanced intermediates, primarily by transforming the 2-hydroxy group into a more reactive leaving group and subsequent reactions to build fused heterocyclic systems.

Core Synthetic Strategy Precursor Ethyl 5-cyano-2-hydroxy- 6-methylnicotinate Intermediate1 Ethyl 6-chloro-5-cyano- 2-methylnicotinate Precursor->Intermediate1 Chlorination (POCl₃) Intermediate2 Ethyl 6-amino-5-cyano- 2-methylnicotinate Intermediate1->Intermediate2 Amination (NH₃) Bioactive2 Fused Pyridines (e.g., P2Y12 Antagonists) Intermediate1->Bioactive2 Nucleophilic Substitution & further modifications Bioactive1 Pyrido[2,3-d]pyrimidines (e.g., Kinase Inhibitors) Intermediate2->Bioactive1 Cyclization (e.g., with Guanidine)

Caption: Core synthetic workflow from the precursor to bioactive molecules.

Application I: Synthesis of Pyrido[2,3-d]pyrimidine-based Kinase Inhibitors

The pyrido[2,3-d]pyrimidine scaffold is a well-established pharmacophore present in numerous kinase inhibitors, including those targeting PIM kinases.[2][3] The ortho-amino-cyano-pyridine functionality is a classic precursor for the construction of this fused ring system.

Protocol 1: Synthesis of Ethyl 6-chloro-5-cyano-2-methylnicotinate

The conversion of the 2-hydroxy group to a chloro group is a critical first step, transforming it into an excellent leaving group for subsequent nucleophilic substitutions.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst and HCl scavenger)

  • Toluene (or other high-boiling inert solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating mantle

  • Reflux condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in toluene.

  • Carefully add phosphorus oxychloride (3.0-5.0 eq) dropwise at room temperature. A slight exotherm may be observed.

  • Add a catalytic amount of N,N-dimethylaniline (0.1 eq).

  • Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Expert Insight: The use of a high-boiling solvent like toluene is crucial for driving the reaction to completion. The workup must be performed with caution due to the exothermic reaction of excess POCl₃ with water.

Protocol 2: Synthesis of Ethyl 6-amino-5-cyano-2-methylnicotinate

This key intermediate, an ortho-amino-nitrile, is primed for cyclization to form the pyrimidine ring.

Materials:

  • Ethyl 6-chloro-5-cyano-2-methylnicotinate

  • Ammonia solution (e.g., 7N in methanol or aqueous ammonium hydroxide)

  • Ethanol

  • Pressure vessel (if using gaseous ammonia or low-boiling ammonia solutions)

Procedure:

  • Dissolve Ethyl 6-chloro-5-cyano-2-methylnicotinate (1.0 eq) in ethanol in a pressure vessel.

  • Add an excess of ammonia solution (e.g., 7N in methanol, 5-10 eq).

  • Seal the vessel and heat to 80-100 °C for 12-24 hours. The reaction progress should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting solid can be triturated with water or a cold solvent mixture (e.g., ether/hexane) to induce crystallization and remove excess ammonium salts.

  • Collect the solid by filtration and dry under vacuum. The product is often of sufficient purity for the next step, but can be recrystallized if necessary.

Protocol 3: Cyclization to a Pyrido[2,3-d]pyrimidine Core

This protocol demonstrates the construction of the fused pyrimidine ring, a hallmark of many PIM-1 kinase inhibitors.[2]

Pyrido[2,3-d]pyrimidine Synthesis Intermediate Ethyl 6-amino-5-cyano- 2-methylnicotinate Product 2,4-Diamino-5-methyl-7-oxo- pyrido[2,3-d]pyrimidine derivative Intermediate->Product NaOEt, EtOH, Reflux Reagent Guanidine Hydrochloride Reagent->Product

Caption: Cyclization to form the pyrido[2,3-d]pyrimidine core.

Materials:

  • Ethyl 6-amino-5-cyano-2-methylnicotinate

  • Guanidine hydrochloride

  • Sodium ethoxide (or sodium metal in absolute ethanol)

  • Absolute ethanol

  • Reflux condenser

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (2.2 eq) in absolute ethanol under an inert atmosphere.

  • To this solution, add guanidine hydrochloride (1.1 eq) and stir for 15-20 minutes.

  • Add Ethyl 6-amino-5-cyano-2-methylnicotinate (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and neutralize with glacial acetic acid or dilute HCl.

  • The precipitated product can be collected by filtration, washed with cold ethanol and water, and dried under vacuum.

Trustworthiness through Self-Validation: The formation of the desired pyrido[2,3-d]pyrimidine can be confirmed by spectroscopic methods. A significant shift in the NMR spectrum will be observed, with the disappearance of the ethyl ester signals and the appearance of new signals corresponding to the fused ring system. Mass spectrometry will confirm the expected molecular weight of the product.

Application II: Synthesis of Fused Pyridine Derivatives as P2Y12 Antagonists

The core pyridine structure of our precursor is also a key element in certain P2Y12 antagonists, which are important antiplatelet agents. The synthesis of these molecules often involves the initial chlorination of the 2-hydroxy group, followed by nucleophilic substitution.[4]

Protocol 4: Nucleophilic Substitution on Ethyl 6-chloro-5-cyano-2-methylnicotinate

This protocol provides a general framework for introducing a variety of nucleophiles at the 6-position of the pyridine ring, a common strategy in the synthesis of P2Y12 antagonists.

Materials:

  • Ethyl 6-chloro-5-cyano-2-methylnicotinate (from Protocol 1)

  • A desired nucleophile (e.g., a substituted piperidine or other amine)

  • A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA, or potassium carbonate)

  • An appropriate solvent (e.g., acetonitrile, DMF, or DMSO)

Procedure:

  • Dissolve Ethyl 6-chloro-5-cyano-2-methylnicotinate (1.0 eq) in the chosen solvent.

  • Add the nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq).

  • Heat the reaction mixture to a temperature appropriate for the chosen solvent and nucleophile (typically 60-120 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and, if necessary, dilute with water to precipitate the product or prepare for extraction.

  • If a solid precipitates, collect it by filtration, wash with water, and dry.

  • If no precipitate forms, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality in Experimental Choices: The choice of base is critical. A non-nucleophilic base like DIPEA is used to prevent competition with the desired nucleophile. The solvent is chosen based on the solubility of the reactants and the required reaction temperature.

Conclusion: A Gateway to a World of Bioactive Molecules

This compound has proven to be a remarkably versatile and economically viable precursor for the synthesis of a wide range of bioactive heterocyclic compounds. The protocols detailed in this guide provide a solid foundation for researchers to explore its potential in their own drug discovery programs. The strategic manipulation of its multiple functional groups opens doors to the creation of libraries of compounds for screening against various biological targets. As the demand for novel therapeutics continues to grow, the importance of such adaptable and powerful building blocks in medicinal chemistry cannot be overstated.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. Formation of ethyl‐6‐amino‐5‐cyano‐2‐methyl1‐4‐(1,2,3,4,5‐pentahydroxypentyl)nicotinate. [Link]

  • PubChem. Ethyl 5-cyano-2-(1,4-diazepan-1-yl)-6-methylnicotinate. National Center for Biotechnology Information. [Link]

  • Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. [Link]

  • ResearchGate. Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. [Link]

  • MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

  • Der Pharma Chemica. Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Wikipedia. Thorpe reaction. [Link]

  • PubMed. One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles. [Link]

  • PubMed Central. Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. [Link]

Sources

Application Note & Protocols: Strategic Synthesis of Fused Pyrimidine Derivatives from Ethyl 5-cyano-2-hydroxy-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Fused pyrimidine scaffolds are cornerstones in medicinal chemistry, forming the core of numerous therapeutic agents. This document provides a comprehensive guide for researchers on leveraging the versatile building block, Ethyl 5-cyano-2-hydroxy-6-methylnicotinate, for the efficient synthesis of diverse fused pyrimidine derivatives. We will explore key synthetic strategies, provide detailed, validated protocols for the synthesis of pyrido[2,3-d]pyrimidines, and discuss the critical chemical principles that underpin these transformations.

Introduction: The Strategic Value of this compound

Fused heterocyclic compounds are of immense interest in drug discovery and materials science. Among these, the pyrido[2,3-d]pyrimidine core is a "bioisostere" of quinazoline, a privileged scaffold known for a wide range of biological activities, including antitumor and diuretic effects.[1][2] The strategic selection of a starting material is paramount for the efficient construction of molecular complexity. This compound (also known as ethyl 5-cyano-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate) is an exceptionally valuable precursor for this purpose.[3]

Its utility stems from three key reactive sites:

  • The 2-hydroxy (2-oxo) group: This group can be readily converted into a good leaving group, typically a chloride, which is susceptible to nucleophilic displacement.

  • The 5-cyano group: The nitrile is a versatile electrophilic site, primed for intramolecular cyclization with a nucleophile.

  • The ortho-positioning: The adjacent arrangement of the activatable 2-position and the cyclizable 5-cyano group facilitates the formation of a fused six-membered pyrimidine ring.

This application note details the primary synthetic pathway from this precursor to valuable fused pyrimidine systems, providing both the theoretical basis and practical, step-by-step protocols.

The Core Synthetic Workflow: Activation and Cyclization

The most common and robust strategy for converting this compound into fused pyrimidines is a two-stage process. This approach ensures high efficiency and regioselectivity.

  • Activation Step: The pyridone's 2-hydroxy group is a poor leaving group. Therefore, it must first be converted into a more reactive species. Chlorination using reagents like phosphorus oxychloride (POCl₃) is the standard and highly effective method, yielding the critical intermediate, Ethyl 2-chloro-5-cyano-6-methylnicotinate .

  • Cyclization/Annulation Step: The activated 2-chloro intermediate is then reacted with a suitable nitrogen-containing nucleophile. This nucleophile displaces the chloride and subsequently undergoes an intramolecular cyclization with the adjacent nitrile group to form the fused pyrimidine ring.

G cluster_0 Core Synthetic Workflow start Ethyl 5-cyano-2-hydroxy- 6-methylnicotinate intermediate Ethyl 2-chloro-5-cyano- 6-methylnicotinate (Activated Intermediate) start->intermediate  Activation (e.g., POCl₃) end Fused Pyrido[2,3-d]pyrimidine Derivatives intermediate->end  Cyclization (e.g., Formamide, Guanidine)

Diagram 1: General workflow for fused pyrimidine synthesis.

Detailed Protocols & Methodologies

Protocol 1: Synthesis of the Key Intermediate, Ethyl 2-chloro-5-cyano-6-methylnicotinate

Causality: This step is the cornerstone of the entire synthetic sequence. The conversion of the pyridone's C-O bond to a weaker, more polar C-Cl bond transforms the 2-position from an unreactive site into a potent electrophile. Phosphorus oxychloride is an ideal reagent as it is highly effective and the byproducts are volatile or easily removed.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Toluene or another suitable high-boiling inert solvent

  • Ice-water bath

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in toluene.

  • Add a catalytic amount of DMF (e.g., 0.1 eq).

  • Carefully add phosphorus oxychloride (2.0-3.0 eq) dropwise to the suspension at room temperature. The reaction is exothermic.

  • After the addition is complete, heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the mixture to room temperature and then carefully pour it onto crushed ice or into an ice-water bath. Caution: This quenches the excess POCl₃ and is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Neutralize the acidic aqueous mixture by slowly adding saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.

  • Extract the aqueous layer with DCM or EtOAc (3 x volumes).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization (e.g., from ethanol or isopropanol) or column chromatography to yield pure Ethyl 2-chloro-5-cyano-6-methylnicotinate.[4][5]

Protocol 2: Synthesis of 4-Aminopyrido[2,3-d]pyrimidines

Causality: This protocol exemplifies the cyclization step. Formamide serves as both the reactant and the solvent. Upon heating, it decomposes to provide the necessary ammonia and formic acid equivalents to build the pyrimidine ring. The ammonia acts as the nucleophile, displacing the chloride, and the resulting amino group attacks the nitrile to close the ring, followed by aromatization. This method is a classic and efficient route to 4-aminopyrido[2,3-d]pyrimidines.[6]

Materials:

  • Ethyl 2-chloro-5-cyano-6-methylnicotinate (from Protocol 1)

  • Formamide

  • Ethanol or Isopropanol for recrystallization

Procedure:

  • Place Ethyl 2-chloro-5-cyano-6-methylnicotinate (1.0 eq) in a round-bottom flask.

  • Add an excess of formamide (e.g., 10-20 eq).

  • Heat the mixture to 150-180 °C under a nitrogen atmosphere for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. A precipitate will often form.

  • Pour the mixture into water and stir. The product will precipitate out as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with water, then with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol, isopropanol, or DMF/water to afford the desired 4-aminopyrido[2,3-d]pyrimidine derivative.

Diagram 2: Reaction scheme for pyrido[2,3-d]pyrimidine synthesis.

Data Presentation & Characterization

Successful synthesis should be confirmed by standard analytical techniques. The table below summarizes expected outcomes and key characterization data for a representative synthesis.

Compound NameStructureMolecular FormulaMW ( g/mol )Typical Yield (%)M.P. (°C)
This compoundStarting Material C₁₀H₁₀N₂O₃206.20->250
Ethyl 2-chloro-5-cyano-6-methylnicotinateIntermediate C₁₀H₉ClN₂O₂224.6485-95%49-51[4]
7-Methyl-5-oxo-6-carbethoxy-pyrido[2,3-d]pyrimidin-4-amineExample Product C₁₁H₁₂N₄O₃248.2470-85%>300

Analytical Notes:

  • ¹H NMR: For the chlorination step, expect the disappearance of the broad N-H proton signal of the pyridone and shifts in the aromatic protons. Upon cyclization, new signals corresponding to the pyrimidine ring protons and the amino group will appear.

  • IR Spectroscopy: Monitor the disappearance of the pyridone C=O stretch (~1650 cm⁻¹) and the appearance of characteristic C-Cl vibrations (~700-800 cm⁻¹) in the intermediate. The final product will show N-H stretches for the amino group (~3100-3400 cm⁻¹).

  • Mass Spectrometry: ESI-MS is crucial for confirming the molecular weight of the intermediate and the final product, verifying the success of each transformation.

Conclusion

This compound is a powerful and cost-effective starting material for accessing medicinally relevant fused pyrimidine derivatives. The two-step sequence of activation via chlorination followed by cyclization with nitrogen nucleophiles provides a reliable and high-yielding pathway to complex heterocyclic systems like pyrido[2,3-d]pyrimidines. The protocols described herein are robust and can be adapted for the synthesis of a wide library of analogs by varying the cyclization partner, making this a valuable strategy for drug discovery and development professionals.

References

  • Kibou, Z., et al. (2023). Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido [2,3-d] Pyrimidines Derivatives. Chem. Proc. 2023, 14, 88. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrido[2,3-d]pyrimidine derivatives through using ethyl cyanoacetate as reactant. Available from: [Link]

  • Müller, T. E., et al. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 40. Synthesis of pyrido[2,3-d:6,5-d]dipyrimidine derivatives (140) and (141) respectively. Available from: [Link]

  • Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Available from: [Link]

  • Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Available from: [Link]

  • Unknown Author. (n.d.). The synthesis of pyrido [2,3-d]pyrimidine nucleosides as potential antitumor agents. University of Oklahoma. Available from: [Link]

  • Al-Sehemi, A. G., et al. (2011). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of isolated and fused pyrimidine derivatives. Available from: [Link]

  • El-Gendy, Z., et al. (1996). Fused pyrimidines. Synthesis of new derivatives of potential diuretic activity. Boll Chim Farm. Available from: [Link]

  • Salem, M. A., et al. (2014). Synthesis of various fused pyrimidine rings and their pharmacological and antimicrobial evaluation. Journal of the Serbian Chemical Society. Available from: [Link]

  • Hafez, H. N., et al. (2021). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. Anticancer Agents Med Chem. Available from: [Link]

  • ResearchGate. (n.d.). The synthesis of fused pyrimidine derivatives. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available from: [Link]

  • Ghorab, M. M., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of thiopyran-fused pyrimidine derivatives. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate. Available from: [Link]

  • Kazakova, O. B., et al. (2024). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Molbank. Available from: [Link]

  • Sanna, P., et al. (1992). Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. Farmaco. Available from: [Link]

Sources

Application Notes and Protocols: The Versatility of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Significant Potential

Ethyl 5-cyano-2-hydroxy-6-methylnicotinate, a polysubstituted pyridine derivative, has emerged as a highly versatile and privileged scaffold in the field of medicinal chemistry. Its unique structural features, including a cyano group, a hydroxyl group, a methyl group, and an ethyl ester, provide multiple reactive sites for chemical modification. This allows for the creation of diverse libraries of compounds with a wide range of biological activities. The inherent planarity and hydrogen bonding capabilities of the pyridine core enable effective interactions with various biological targets. This document provides a comprehensive overview of the applications of this scaffold, along with detailed protocols for its synthesis and the biological evaluation of its derivatives.

The core structure of this compound is represented by the molecular formula C10H10N2O3.[1] Its IUPAC name is ethyl 5-cyano-6-methyl-2-oxo-1H-pyridine-3-carboxylate.[1] This scaffold has been instrumental in the development of novel therapeutic agents targeting a spectrum of diseases, including cancer, microbial infections, inflammation, and cardiovascular conditions.

Synthesis of the Core Scaffold and Its Derivatives

The synthesis of this compound is typically achieved through a multi-component reaction, which is an efficient strategy in synthetic chemistry.

Protocol 1: Synthesis of this compound

This protocol is based on the condensation of an active methylene compound, an aldehyde, and a cyano-containing reagent. A common method involves the reaction of cyanoacetamide with an ethoxymethylenemalonate derivative.[2]

Materials:

  • Cyanoacetamide

  • Diethyl (ethoxymethylene)malonate

  • Sodium ethoxide (or sodium metal in ethanol)

  • Ethanol

  • Diethyl ether

  • Heptane

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1 equivalent) in anhydrous ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

  • Reaction with Cyanoacetamide: To the sodium ethoxide solution, add cyanoacetamide (1 equivalent) and stir the mixture until a clear solution or a fine slurry is formed.

  • Addition of Diethyl (ethoxymethylene)malonate: Slowly add diethyl (ethoxymethylene)malonate (1 equivalent) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 16 hours.[2] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Filter the crude product and wash the solid with diethyl ether and then with heptane to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified solid under vacuum to obtain Ethyl 5-cyano-6-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate.[2]

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Visualization of the Synthesis Workflow

G cluster_synthesis Synthesis of Core Scaffold start Start Materials: Cyanoacetamide, Diethyl (ethoxymethylene)malonate, NaOEt reaction Reflux in Ethanol (16 hours) start->reaction Condensation workup Cooling and Precipitation reaction->workup purification Filtration and Washing (Diethyl Ether, Heptane) workup->purification product Final Product: This compound purification->product

Caption: Synthetic route for this compound.

Medicinal Chemistry Applications and Biological Evaluation

The this compound scaffold has been extensively explored for its potential in various therapeutic areas.

Anticancer Activity

Derivatives of this scaffold have shown promising anticancer activity. Halogenated derivatives of related structures, such as benzofurans, have demonstrated cytotoxic potential against various cancer cell lines.[3] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[3]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The development of novel antimicrobial agents is a critical area of research. Derivatives of the cyanopyridine scaffold have been investigated for their antibacterial and antifungal properties. The mechanism of action can involve the inhibition of essential microbial enzymes, such as DNA topoisomerases.[4]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (medium only) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Derivatives of the nicotinic acid scaffold have been explored as potential anti-inflammatory agents, with some compounds exhibiting inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[5]

Protocol 4: In Vitro COX Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes (COX-1 and COX-2).

Procedure:

  • Enzyme and Substrate Preparation: Prepare solutions of the COX enzyme, heme, and a suitable substrate (e.g., arachidonic acid).

  • Compound Incubation: Incubate the enzyme with various concentrations of the test compound.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Detection: Measure the product formation using a colorimetric or fluorometric method.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each COX isoenzyme.

Cardiotonic Activity

Certain derivatives of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids have been synthesized and evaluated as cardiotonic agents.[6] These compounds are analogues of milrinone and have shown positive inotropic activity, suggesting their potential in the treatment of heart failure.[6]

Other Therapeutic Applications

The versatility of this scaffold extends to other therapeutic areas. For instance, it is a key intermediate in the preparation of P2Y12 antagonists, which are important antiplatelet agents.[7]

Visualization of the Application Workflow

G cluster_workflow Drug Discovery Workflow scaffold Ethyl 5-cyano-2-hydroxy- 6-methylnicotinate Scaffold derivatization Chemical Derivatization scaffold->derivatization library Compound Library derivatization->library screening Biological Screening library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Caption: General workflow for drug discovery using the core scaffold.

Quantitative Data Summary

The following table provides a template for summarizing the biological activity data of newly synthesized derivatives.

Compound IDTargetAssay TypeIC50 / MIC (µM)
Example-1 MCF-7MTTEnter Value
Example-2 S. aureusMICEnter Value
Example-3 COX-2Enzyme InhibitionEnter Value
Example-4 hP2Y12Receptor BindingEnter Value

Conclusion and Future Perspectives

This compound is a privileged scaffold with immense potential in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives make it an attractive starting point for the development of novel therapeutic agents. Future research should focus on exploring novel derivatization strategies to expand the chemical space and on elucidating the detailed mechanisms of action of the most potent compounds. The application of computational methods, such as molecular docking, can further aid in the rational design of new derivatives with improved efficacy and selectivity.

Visualization of Diverse Applications

G cluster_apps Therapeutic Applications center_node Ethyl 5-cyano-2-hydroxy- 6-methylnicotinate Scaffold anticancer Anticancer center_node->anticancer antimicrobial Antimicrobial center_node->antimicrobial anti_inflammatory Anti-inflammatory center_node->anti_inflammatory cardiotonic Cardiotonic center_node->cardiotonic p2y12 P2Y12 Antagonists center_node->p2y12

Caption: Diverse medicinal chemistry applications of the core scaffold.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-cyano-4-aryl-5-ethoxycarbonyl-6-methyl-3,4-dihydropyridine-2-thiones. Retrieved from [Link]

  • PubMed Central. (n.d.). In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass. Retrieved from [Link]

  • Chemicalbridge. (n.d.). Ethyl 5-cyano-6-hydroxy-2-methylnicotinate. Retrieved from [Link]

  • PubMed. (1992). Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. Retrieved from [Link]

  • MDPI. (n.d.). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis, Electrochemical Studies, Molecular Docking, and Biological Evaluation as an Antimicrobial Agent of 5-Amino-6-cyano-3-hydroxybenzo[c]coumarin Using Ni–Cu–Al–CO3 Hydrotalcite as a Catalyst. Retrieved from [Link]

  • MDPI. (n.d.). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-hydroxy-2-methylnicotinate. National Center for Biotechnology Information. Retrieved from [Link]

  • (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]

  • PubMed. (2008). Synthesis of 4-amino-5-cyano-2, 6-disubstituted pyrimidines as a potential antifilarial DNA topoisomerase II inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]

Sources

Application Note & Protocol: Laboratory-Scale Synthesis of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate, a highly functionalized pyridine derivative of interest in medicinal chemistry and drug development. The protocol herein is based on a modified Hantzsch-type pyridine synthesis, a robust and efficient method for the construction of pyridine rings. This application note details the underlying chemical principles, a step-by-step experimental protocol, and expected outcomes, designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction and Scientific Background

Functionalized pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. This compound, with its array of reactive functional groups—a cyano group, a hydroxyl (pyridone) moiety, a methyl group, and an ethyl ester—serves as a versatile building block for the synthesis of more complex molecules, including potential P2Y12 antagonists and other bioactive compounds.[1]

The synthesis of such polysubstituted pyridines is efficiently achieved through multi-component reactions, among which the Hantzsch pyridine synthesis is a cornerstone.[2][3][4] This reaction classically involves the condensation of a β-dicarbonyl compound, an aldehyde, and ammonia. The protocol described in this note is a variation of this theme, employing a one-pot condensation of ethyl acetoacetate and cyanoacetamide, which provides the necessary carbon and nitrogen atoms for the pyridine ring construction. The reaction proceeds through a series of Knoevenagel condensations, Michael additions, and subsequent cyclization and dehydration to yield the desired 2-hydroxynicotinate derivative.

Reaction Mechanism and Rationale

The synthesis of this compound via the condensation of ethyl acetoacetate and cyanoacetamide in the presence of a base, such as piperidine, follows a well-established reaction pathway. The key steps are outlined below:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between ethyl acetoacetate and cyanoacetamide. The acidic methylene protons of both starting materials are readily abstracted by the base, leading to the formation of enolates.

  • Michael Addition: The enolate of ethyl acetoacetate then acts as a nucleophile in a Michael addition to the activated double bond of the Knoevenagel condensation product of cyanoacetamide.

  • Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, followed by dehydration, to form the stable aromatic pyridine ring. The 2-hydroxy-substituted pyridine exists in equilibrium with its pyridone tautomer, with the latter often being the predominant form.

This one-pot approach is advantageous due to its operational simplicity and atom economy, making it a preferred method for laboratory-scale preparations.

Reaction Scheme:

reaction_mechanism cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Final Product Ethyl Acetoacetate Ethyl Acetoacetate Knoevenagel Product Knoevenagel Condensation Product Ethyl Acetoacetate->Knoevenagel Product Piperidine Cyanoacetamide Cyanoacetamide Cyanoacetamide->Knoevenagel Product Michael Adduct Michael Adduct Knoevenagel Product->Michael Adduct Michael Addition Cyclized Intermediate Cyclized Intermediate Michael Adduct->Cyclized Intermediate Intramolecular Cyclization Product This compound Cyclized Intermediate->Product Dehydration

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPuritySupplier
Ethyl AcetoacetateC₆H₁₀O₃130.1413.0 g (0.1 mol)≥99%Sigma-Aldrich
CyanoacetamideC₃H₄N₂O84.088.4 g (0.1 mol)≥99%Sigma-Aldrich
PiperidineC₅H₁₁N85.151.7 g (0.02 mol)≥99%Sigma-Aldrich
EthanolC₂H₅OH46.07100 mLAnhydrousFisher Scientific
Diethyl Ether(C₂H₅)₂O74.12As neededAnhydrousVWR
Hydrochloric Acid (HCl)HCl36.46As needed2 MJ.T. Baker
Equipment
  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Thermometer

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Rotary evaporator

Synthesis Workflow

workflow A 1. Reagent Preparation Dissolve cyanoacetamide in ethanol. B 2. Reaction Setup Add ethyl acetoacetate and piperidine. A->B C 3. Reflux Heat the mixture to reflux for 4-6 hours. B->C D 4. Cooling and Precipitation Cool the reaction mixture to room temperature. C->D E 5. Isolation Filter the precipitated solid. D->E F 6. Purification Recrystallize from ethanol. E->F G 7. Drying Dry the purified product under vacuum. F->G H 8. Characterization Obtain melting point, NMR, and IR spectra. G->H

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, dissolve 8.4 g (0.1 mol) of cyanoacetamide in 100 mL of anhydrous ethanol. Stir the mixture until all the solid has dissolved.

  • Addition of Reagents: To the stirred solution, add 13.0 g (0.1 mol) of ethyl acetoacetate followed by the dropwise addition of 1.7 g (0.02 mol) of piperidine over 5 minutes.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

  • Cooling and Precipitation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A solid precipitate should form.

  • Isolation of the Product: Filter the precipitated solid using a Büchner funnel and wash it with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Purification: For further purification, recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by filtration and dry them under vacuum to a constant weight.

  • Characterization: Determine the melting point of the final product and characterize its structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Expected Results and Characterization

  • Yield: A typical yield for this reaction is in the range of 70-85%.

  • Appearance: The purified product should be a white to off-white crystalline solid.

  • Melting Point: The reported melting point of this compound is in the range of 210-212 °C.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.5 (s, 1H, OH), 8.2 (s, 1H, Ar-H), 4.2 (q, 2H, OCH₂CH₃), 2.4 (s, 3H, CH₃), 1.2 (t, 3H, OCH₂CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 165.8, 161.2, 158.9, 149.5, 117.1, 105.4, 88.9, 61.3, 18.2, 14.1.

  • IR (KBr, cm⁻¹): 3450 (O-H), 2220 (C≡N), 1720 (C=O, ester), 1660 (C=O, pyridone), 1600, 1550 (C=C, aromatic).

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Perform the reaction in a well-ventilated fume hood.

  • Reagent Handling:

    • Piperidine: is a corrosive and flammable liquid. Handle with care and avoid inhalation of vapors.

    • Ethanol and Diethyl Ether: are highly flammable. Keep away from open flames and sources of ignition.

    • Cyanoacetamide: is harmful if swallowed or in contact with skin. Avoid creating dust.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSolution
Low or no product yieldIncomplete reactionExtend the reflux time and monitor by TLC.
Impure reagentsUse reagents of high purity.
Insufficient catalystEnsure the correct amount of piperidine is added.
Oily product instead of solidPresence of impuritiesWash the crude product thoroughly with diethyl ether. Attempt to induce crystallization by scratching the flask with a glass rod.
Product discolorationSide reactions or impuritiesRecrystallize the product, potentially using activated charcoal to remove colored impurities.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the laboratory-scale synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can successfully synthesize this valuable building block for applications in medicinal chemistry and drug discovery. The use of a one-pot, multi-component reaction strategy highlights an economical and straightforward approach to constructing complex heterocyclic molecules.

References

  • Vertex AI Search. (2024). Hantzsch pyridine synthesis.
  • ResearchGate. (n.d.).
  • Organic Syntheses. (n.d.). Cyanoacetamide.
  • Wikipedia. (2024). Hantzsch pyridine synthesis.
  • ResearchGate. (2024).
  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
  • Scribd. (n.d.). Hantzsch Pyridine Synthesis.
  • ElectronicsAndBooks. (n.d.). Synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • Wikipedia. (2024).
  • ACS Publications. (1945).
  • ResearchGate. (n.d.). Formation of ethyl‐6‐amino‐5‐cyano‐2‐methyl1‐4‐(1,2,3,4,5‐pentahydroxypentyl)
  • ResearchGate. (2025).

Sources

Catalytic Functionalization of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate: Application Notes and Protocols for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridinone Scaffold

Ethyl 5-cyano-2-hydroxy-6-methylnicotinate is a highly functionalized pyridinone derivative that serves as a versatile building block in medicinal chemistry and materials science. The inherent electronic properties of the pyridinone core, combined with the strategic placement of a cyano group, a methyl substituent, and an ethyl ester, provide multiple reaction sites for diversification. In its 2-hydroxy-pyridine form, the molecule exists in equilibrium with its 2-pyridone tautomer, a feature that governs its reactivity. For many advanced catalytic transformations, particularly palladium-catalyzed cross-coupling reactions, the hydroxyl group is often converted to a more reactive leaving group, such as a halide. This guide provides an in-depth exploration of catalytic methodologies for the functionalization of this scaffold, with a focus on robust and reproducible protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions following activation of the 2-position.

Part 1: Activation of the Pyridinone Ring for Cross-Coupling

The hydroxyl group at the 2-position of the pyridine ring is a poor leaving group for palladium-catalyzed cross-coupling reactions. Therefore, a common and effective strategy is its conversion to a halide, typically a chloride. This transformation dramatically enhances the substrate's reactivity towards oxidative addition to a palladium(0) catalyst, which is the initial step in most cross-coupling catalytic cycles.

A standard method for this chlorination is the use of phosphoryl chloride (POCl₃), often in the presence of a base or as a neat reagent under elevated temperatures. This conversion transforms the pyridone into a 2-chloropyridine derivative, a key intermediate for subsequent catalytic functionalization.

Part 2: Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[1] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[2]

Scientific Rationale

The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid) with an organohalide.[2] The catalytic cycle proceeds through three main steps: oxidative addition of the chloro-pyridine to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1][2] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of ethyl 6-chloro-5-cyano-2-methylnicotinate with various arylboronic acids.

Materials:

  • Ethyl 6-chloro-5-cyano-2-methylnicotinate

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, [Pd(dppf)Cl₂]·CH₂Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME), often with water as a co-solvent

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add ethyl 6-chloro-5-cyano-2-methylnicotinate, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Under the inert atmosphere, add the palladium catalyst and any additional ligand.

  • Add the anhydrous solvent (and water, if applicable) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the specified time (typically 2-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-5-cyano-2-methylnicotinate.[2]

Data Presentation: Typical Suzuki-Miyaura Reaction Parameters
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012>90
[Pd(dppf)Cl₂] (3)-K₂CO₃ (2)Dioxane/H₂O90885-95
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O851680-90

Note: Yields are representative and can vary based on the specific arylboronic acid used.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Cl Pd0->PdII_Aryl Ar-Cl OxAdd Oxidative Addition PdII_Aryl_R Ar-Pd(II)L₂-R PdII_Aryl->PdII_Aryl_R R-B(OH)₂ Base Transmetalation Transmetalation PdII_Aryl_R->Pd0 Product Ar-R PdII_Aryl_R->Product RedElim Reductive Elimination ArylHalide Ar-Cl BoronicAcid R-B(OH)₂ Base Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Part 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[3] This reaction allows for the coupling of a wide variety of amines with aryl halides, providing access to a diverse range of substituted anilines and related compounds that are prevalent in pharmaceuticals.[4]

Scientific Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[5] The key steps involve oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired C-N coupled product and regenerates the active Pd(0) catalyst.[4][5] The choice of a sterically hindered phosphine ligand is often critical for promoting the reductive elimination step and preventing catalyst decomposition.[3]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the N-arylation of ethyl 6-chloro-5-cyano-2-methylnicotinate with various primary and secondary amines.

Materials:

  • Ethyl 6-chloro-5-cyano-2-methylnicotinate

  • Amine (1.1-1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-6 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LiHMDS) (1.5-2.5 equivalents)

  • Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried reaction vessel.

  • Add the ethyl 6-chloro-5-cyano-2-methylnicotinate and the anhydrous solvent.

  • Add the amine to the reaction mixture.

  • Seal the vessel and heat the mixture to the appropriate temperature (typically 80-110 °C) with stirring for the required duration (4-24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 6-amino-substituted nicotinate.

Data Presentation: Representative Buchwald-Hartwig Reaction Conditions
Palladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)
Pd₂(dba)₃ (1.5)XPhos (3)NaOt-Bu (2)Toluene10016
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.5)Dioxane11020
Pd₂(dba)₃ (2)BINAP (4)LiHMDS (2)Toluene9024
Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow Start Start: Aryl Halide (Ar-Cl) & Amine (R₂NH) Step1 1. Inert Atmosphere Setup (Glovebox or Schlenk Line) Start->Step1 Step2 2. Add Pd Precatalyst, Ligand, & Base Step1->Step2 Step3 3. Add Aryl Halide & Solvent Step2->Step3 Step4 4. Add Amine Step3->Step4 Step5 5. Heat & Stir (80-110 °C, 4-24 h) Step4->Step5 Step6 6. Reaction Monitoring (TLC/LC-MS) Step5->Step6 Step7 7. Work-up (Quench, Extract, Dry) Step6->Step7 Step8 8. Purification (Column Chromatography) Step7->Step8 End End Product: Aryl Amine (Ar-NR₂) Step8->End

Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination experiment.

Part 4: Sonogashira Coupling for the Synthesis of Alkynyl Pyridines

The Sonogashira coupling reaction is a cornerstone of synthetic chemistry for the formation of carbon-carbon bonds between sp² and sp carbon atoms, enabling the synthesis of aryl and vinyl alkynes.[6] This reaction is particularly valuable for introducing alkynyl functionalities that can serve as handles for further transformations or as key components of conjugated materials and biologically active molecules.

Scientific Rationale

The Sonogashira coupling typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt.[6] The catalytic cycle involves the palladium-catalyzed reaction of an aryl halide with a terminal alkyne. The role of the copper(I) co-catalyst is to facilitate the deprotonation of the alkyne and the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. Subsequent reductive elimination yields the alkynylated product.[6] Copper-free Sonogashira protocols have also been developed to avoid issues associated with the use of copper.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol provides a general method for the coupling of ethyl 6-chloro-5-cyano-2-methylnicotinate with terminal alkynes.

Materials:

  • Ethyl 6-chloro-5-cyano-2-methylnicotinate

  • Terminal alkyne (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine) (2-4 equivalents), which also often serves as the solvent

  • Optional co-solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add ethyl 6-chloro-5-cyano-2-methylnicotinate, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the amine base (and co-solvent, if used), followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-12 hours).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper salts and the amine hydrochloride.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the 6-alkynyl-5-cyano-2-methylnicotinate.

Data Presentation: Common Sonogashira Reaction Parameters
Palladium Catalyst (mol%)Copper Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)
Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF506
Pd(PPh₃)₄ (3)CuI (5)i-Pr₂NH (4)i-Pr₂NH608
Pd(OAc)₂ (2) / PPh₃ (4)CuI (2)Et₃N (3)DMF804
Visualization: Key Steps in the Sonogashira Coupling

Sources

The Strategic Role of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate in the Synthesis of P2Y12 Antagonists: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of P2Y12 Antagonists and a Key Synthetic Precursor

The P2Y12 receptor is a crucial chemoreceptor for adenosine diphosphate (ADP), playing a pivotal role in platelet activation and aggregation.[1] Its inhibition is a cornerstone of antiplatelet therapy for the prevention of thrombotic events, such as those occurring in patients with acute coronary syndromes or those undergoing percutaneous coronary intervention.[2] P2Y12 antagonists, such as Ticagrelor, are vital in the management of these conditions. The synthesis of these complex molecules relies on the strategic use of highly functionalized heterocyclic building blocks. Among these, ethyl 5-cyano-2-hydroxy-6-methylnicotinate, and its tautomeric form, ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, serve as a foundational precursor for a range of P2Y12 inhibitors. This technical guide provides a detailed exploration of its synthesis and its application in the development of these life-saving therapeutics.

The P2Y12 Signaling Pathway: A Target for Antiplatelet Therapy

The binding of ADP to the P2Y12 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular events that lead to platelet aggregation.[3] This signaling pathway, primarily coupled to the Gαi protein, results in the inhibition of adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP).[3][4] Lower cAMP levels reduce the activity of protein kinase A (PKA), which would otherwise phosphorylate and inhibit proteins involved in platelet activation. Furthermore, P2Y12 activation leads to the activation of phosphoinositide 3-kinase (PI3K), which in turn activates Akt (protein kinase B) and Rap1b, key mediators of integrin αIIbβ3 activation – the final common pathway for platelet aggregation.[4][5]

P2Y12_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Platelet Membrane cluster_intracellular Intracellular ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gαi P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP cAMP AC->cAMP Converts ATP to Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation Inhibits Akt Akt PI3K->Akt Activates Akt->Platelet_Activation Promotes

P2Y12 Receptor Signaling Cascade

Synthesis of the Core Intermediate: Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

The synthesis of this pivotal intermediate is efficiently achieved through a one-pot, multi-component reaction, a strategy celebrated for its atom economy and operational simplicity.[6] This approach, reminiscent of the Hantzsch dihydropyridine synthesis, involves the condensation of an enaminone with a compound bearing an active methylene group.[7][8]

Experimental Protocol: One-Pot Synthesis

Step 1: In Situ Formation of the Enaminone Intermediate

  • To a suitable reactor, charge ethyl acetoacetate (1.0 equivalent) and ethanol (2 volumes).

  • Add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.03 equivalents).

  • Warm the mixture to an internal temperature of 41–43 °C and maintain for 5 to 6 hours. The reaction should be monitored by a suitable analytical method (e.g., GC) until the consumption of ethyl acetoacetate is nearly complete (≤2% remaining).

Causality: The reaction between ethyl acetoacetate and DMFDMA forms an enaminone intermediate. This step is crucial as it creates a reactive electrophilic species that will readily undergo Michael addition in the subsequent step. The temperature is controlled to ensure complete formation of the enaminone without promoting side reactions.

Step 2: Cyclization and Precipitation

  • Cool the reaction mixture from Step 1 to 20–25 °C.

  • Add triethylamine (0.1 equivalents).

  • Slowly add a solution of malononitrile (1.1 equivalents) in ethanol. It is critical to maintain the temperature between 25 and 36 °C during this addition.

  • Upon completion of the addition, the product will begin to precipitate. Cool the mixture to 0–5 °C and stir for a minimum of 1 hour to ensure complete precipitation.

  • Filter the solid product and wash with cold ethanol.

  • Dry the product under vacuum to yield ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.

Causality: The addition of malononitrile, a compound with a highly acidic methylene group, initiates a Michael addition to the enaminone. The triethylamine acts as a base to deprotonate the malononitrile, facilitating the reaction. The subsequent intramolecular cyclization and elimination of dimethylamine lead to the formation of the stable pyridone ring.[9] Cooling the reaction mixture maximizes the yield by taking advantage of the product's lower solubility at reduced temperatures.

ParameterValue
Molecular Formula C₁₀H₁₀N₂O₃
Molecular Weight 206.20 g/mol
Typical Yield >70%
Appearance Off-white to pale yellow solid

Conversion to a Versatile Intermediate: Ethyl 6-chloro-5-cyano-2-methylnicotinate

The 2-hydroxy (or 6-oxo) group of the pyridone is a key functional handle. To facilitate nucleophilic substitution reactions required for the synthesis of many P2Y12 antagonists, it is converted to a more reactive chloro group.[10] Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[11]

Experimental Protocol: Chlorination
  • In a reactor equipped for reflux and gas scrubbing, suspend ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1.0 equivalent) in phosphorus oxychloride (3-5 volumes).

  • Slowly add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, monitoring the reaction for completion by HPLC or TLC.

  • After completion, cool the reaction mixture and carefully quench by slowly adding it to a mixture of ice and water.

  • Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield ethyl 6-chloro-5-cyano-2-methylnicotinate.

Causality: The mechanism of this chlorination involves the formation of a Vilsmeier-Haack type reagent from POCl₃ and DMF.[12] This reagent activates the pyridone oxygen, converting it into a good leaving group. A subsequent nucleophilic attack by a chloride ion results in the formation of the 2-chloropyridine derivative.[13] The workup procedure is critical for safely decomposing the excess POCl₃ and isolating the product.

Synthesis_Workflow cluster_synthesis Synthesis of Core Intermediate cluster_modification Functional Group Interconversion cluster_application Application in P2Y12 Antagonist Synthesis Start Ethyl Acetoacetate + Malononitrile Intermediate This compound Start->Intermediate One-pot Condensation Chloro Ethyl 6-chloro-5-cyano-2-methylnicotinate Intermediate->Chloro Chlorination (POCl₃) P2Y12_Antagonist P2Y12 Antagonists (e.g., Ticagrelor) Chloro->P2Y12_Antagonist Nucleophilic Substitution

Synthetic Workflow Overview

Application in the Synthesis of P2Y12 Antagonists

Ethyl 6-chloro-5-cyano-2-methylnicotinate is a highly valuable intermediate due to the reactivity of the chloro substituent, which can be readily displaced by various nucleophiles.[10] This allows for the introduction of diverse side chains, a key strategy in the structure-activity relationship studies and the final synthesis of P2Y12 antagonists. A prominent example is its use in the synthesis of Ticagrelor and its analogs.[14][15]

In a typical synthetic route, the chloro group of ethyl 6-chloro-5-cyano-2-methylnicotinate is displaced by an amine-containing fragment, which will ultimately form a part of the final drug molecule. This nucleophilic aromatic substitution reaction is often carried out in the presence of a base and a suitable solvent. The resulting product then undergoes further transformations to yield the final P2Y12 antagonist.

Conclusion

This compound is a strategically important and versatile building block in the synthesis of P2Y12 antagonists. Its efficient one-pot synthesis and its straightforward conversion to the highly reactive chloro-derivative make it an attractive starting material for the large-scale production of these critical antiplatelet agents. The methodologies described herein provide a robust foundation for researchers and drug development professionals working in this vital area of medicinal chemistry.

References

  • Hantzsch, A. R. Justus Liebigs Annalen der Chemie1881, 215 (1), 1-82.
  • Shaabani, A., et al. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. RSC Advances2018 , 8(51), 29193-29199. [Link]

  • Li, J., et al. A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Green Chemistry2008, 10(7), 779-781.
  • Hollopeter, G., et al. Central role of the P2Y12 receptor in platelet activation. Journal of Clinical Investigation2001 , 108(12), 1823-1830. [Link]

  • Entsie, P., et al. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. International Journal of Molecular Sciences2023 , 24(7), 6734. [Link]

  • Ghasemi, Z., et al. An efficient and ecofriendly synthesis of highly functionalized pyridones: Via a one-pot three-component reaction. RSC Advances2018 , 8(51), 29193-29199. [Link]

  • Moodley, K., et al. One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry2020 , 16, 2842-2853. [Link]

  • Li, Z., et al. The role of P2Y12 receptor in ischemic stroke of atherosclerotic origin. Journal of Neuroinflammation2018 , 15(1), 289. [Link]

  • Wikipedia. P2Y12. [Link]

  • Al-Zaydi, K. M. A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. Molecules2016 , 21(11), 1461. [Link]

  • Nalam, V. K., et al. Synthesis of some novel ethyl 5-methyl-6- cyano-7-substituted-2-oxo-2H-pyrano [2, 3-b] pyridine-3-carboxylate derivatives. Indian Journal of Chemistry - Section B2006, 45B(7), 1771-1774.
  • Ghasemi, Z., et al. An efficient and ecofriendly synthesis of highly functionalized pyridones: Via a one-pot three-component reaction. ResearchGate2018 . [Link]

  • Entsie, P., et al. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. ResearchGate2023 . [Link]

  • Andersson, P. G., et al. Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. Organic Process Research & Development2012 , 16(5), 819-823. [Link]

  • Rao, S. V., et al. SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry2018, 11(3), 1024-1031.
  • Wang, L., et al. Result of one-pot reaction of ethyl acetoacetate, malononitrile, and benzaldehyde under different catalysts. ResearchGate2017 . [Link]

  • Reddy, B. S., et al. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. RSC Advances2016 , 6(86), 83033-83039. [Link]

  • Kisel, V. M., et al. Synthesis of Ethyl 5-(Arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates. Russian Journal of Organic Chemistry2019 , 55(10), 1599-1603. [Link]

  • Shimpi, N. A., et al. Novel synthesis of Ticagrelor, an antithrombotic drug. Journal of Chemical and Pharmaceutical Research2016, 8(1), 797-803.
  • Rao, S. V., et al. Synthesis of high pure ticagrelor, an anti-platelet drug substance and its possible process related impurities. ResearchGate2018 . [Link]

  • Wikipedia. Phosphoryl chloride. [Link]

  • Common Organic Chemistry. POCl3 Mechanism for Activated Chlorine Formation. [Link]

  • Amin, S., et al. A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements2020 , 195(12), 1029-1052. [Link]

  • Ashenhurst, J. Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Master Organic Chemistry2015 . [Link]

Sources

Green Chemistry Approaches for the Synthesis and Derivatization of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Abstract

Ethyl 5-cyano-2-hydroxy-6-methylnicotinate, a highly functionalized 2-pyridone derivative, serves as a privileged scaffold in medicinal chemistry and drug discovery programs.[1][2] Traditional synthetic routes to this and related nicotinonitrile compounds often rely on multi-step procedures, harsh reaction conditions, and environmentally persistent solvents. This guide provides researchers, scientists, and drug development professionals with detailed application notes and validated protocols for the synthesis and subsequent reaction of this compound using green chemistry principles. We focus on methods that enhance efficiency, reduce waste, and improve safety, including ultrasound and microwave-assisted multicomponent reactions and the use of sustainable solvent systems.

Foundational Green Chemistry Principles in Pyridine Synthesis

The pursuit of sustainability in chemical synthesis aims to minimize environmental impact by adhering to the Twelve Principles of Green Chemistry. In the context of synthesizing complex heterocyclic scaffolds like this compound, several principles are particularly impactful.

Limitations of Classical Approaches: Conventional methods for pyridine ring synthesis can involve lengthy reaction times, require stoichiometric amounts of hazardous reagents, and generate significant waste streams that are costly and environmentally damaging to manage.

Key Green Strategies:

  • Multi-Component Reactions (MCRs): MCRs are convergent reactions where three or more reactants combine in a single pot to form a product that incorporates all or most of the starting materials.[1][3] This approach embodies high atom economy, reduces the number of synthetic and purification steps, and significantly cuts down on solvent and energy consumption.[4][5][6]

  • Alternative Energy Sources:

    • Microwave (MW) Irradiation: Microwave-assisted synthesis utilizes the efficient heating of polar molecules through dielectric loss.[7] This leads to a dramatic reduction in reaction times—from hours to minutes—often resulting in higher yields and cleaner reaction profiles compared to conventional heating.[8][9][10][11]

    • Ultrasound (US) Irradiation: Sonochemistry employs high-frequency sound waves (20 kHz–10 MHz) to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, accelerating reaction rates, improving mass transfer, and enabling reactions at lower bulk temperatures.[12][13][14]

  • Greener Solvents: The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional dipolar aprotic solvents like DMF, DMSO, and NMP are effective but pose significant health and environmental risks. Green alternatives include water, ethanol, and novel bio-derived solvents like Cyrene™, which is derived from cellulose and offers a safer profile with a high boiling point suitable for various reaction conditions.[15][16]

  • Catalysis: Moving away from stoichiometric reagents to catalytic systems is fundamental. This includes developing catalyst-free reaction conditions or employing reusable, non-toxic catalysts, such as novel magnetic nanoparticles or bio-organic catalysts, which can be easily separated and recycled.[4][17]

Caption: Green synthesis workflow emphasizing efficiency.

Green Synthetic Protocols for this compound

The following protocols detail one-pot, multicomponent approaches for the synthesis of the target compound, leveraging alternative energy sources and green solvents.

Protocol 2.1: Ultrasound-Assisted, One-Pot Multicomponent Synthesis

Principle: This protocol utilizes the synergistic effects of a multicomponent reaction strategy and ultrasound irradiation.[12] Acoustic cavitation accelerates the condensation reactions and enhances mixing, leading to high yields in a significantly reduced timeframe compared to silent (non-sonicated) reactions.[14][18] Using ethanol as a solvent further enhances the green credentials of this method.

Materials & Equipment:

  • Ethyl acetoacetate

  • Malononitrile

  • Ammonium acetate

  • Ethanol (reagent grade)

  • Ultrasonic bath or probe sonicator (≥40 kHz)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for workup and filtration

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask, combine ethyl acetoacetate (1.30 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ammonium acetate (0.77 g, 10 mmol).

  • Add 20 mL of ethanol to the flask.

  • Place the flask in an ultrasonic bath, ensuring the water level is consistent with the level of the reaction mixture.

  • Turn on the sonicator and magnetic stirrer. Allow the reaction to proceed at room temperature for 30-45 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, a precipitate will form. Cool the reaction mixture in an ice bath for 15 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum to yield this compound as a solid.

Characterization: The structure can be confirmed by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Scientist's Notes: The efficiency of ultrasound-assisted reactions can depend on the position of the flask in the bath. Find the "hot spot" for optimal results. If a precipitate does not form readily, reducing the solvent volume by rotary evaporation may be necessary.

Protocol 2.2: Microwave-Assisted, Solvent-Free Synthesis

Principle: This method leverages the efficiency of microwave heating to drive the reaction to completion in minutes without the need for a solvent, representing a significant advancement in green chemistry.[7] The absence of solvent simplifies purification and minimizes waste.

Materials & Equipment:

  • Ethyl acetoacetate

  • Malononitrile

  • Ammonium acetate

  • Piperidine (catalytic amount)

  • Microwave reactor with sealed vessel capability

  • Glass vial suitable for microwave synthesis (e.g., 10 mL)

  • Magnetic stir bar

Step-by-Step Procedure:

  • To a 10 mL microwave vial, add ethyl acetoacetate (1.30 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ammonium acetate (0.77 g, 10 mmol).

  • Add 1-2 drops of piperidine as a catalyst.

  • Seal the vial and place it in the microwave reactor cavity.

  • Irradiate the mixture at 120°C for 5-10 minutes. Maintain stirring throughout the reaction.

  • After irradiation, cool the vessel to room temperature using a compressed air stream.

  • Open the vessel and add 15 mL of cold water to the resulting solid.

  • Break up the solid with a spatula and collect the product by vacuum filtration.

  • Wash the solid with water and a small amount of cold ethanol.

  • Dry the product under vacuum.

Scientist's Notes: Monitor the pressure inside the vessel to ensure it remains within the safe operating limits of the reactor. The reaction is often rapid and can be monitored in short time increments to avoid byproduct formation.

Sources

Troubleshooting & Optimization

Introduction: Navigating the Synthesis of a Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Maximizing Yield in the Synthesis of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate

Welcome to the technical support center for the synthesis of this compound. This substituted pyridine derivative is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via a variation of the Guareschi-Thorpe pyridine synthesis, is a multicomponent reaction that, while elegant, can present challenges related to yield, purity, and reproducibility.[1][2]

This guide is designed for researchers, chemists, and process development professionals. As Senior Application Scientists, our goal is to move beyond simple procedural outlines. We will delve into the mechanistic underpinnings of the reaction, troubleshoot common experimental hurdles with evidence-based solutions, and provide a robust, optimized protocol to help you achieve high-yield, high-purity results consistently.

Section 1: Understanding the Core Synthesis: The Guareschi-Thorpe Reaction

The synthesis of this compound is a classic example of the Guareschi-Thorpe reaction. This reaction involves the condensation of a β-ketoester (ethyl acetoacetate) with a compound containing an active methylene group (cyanoacetamide) in the presence of a basic catalyst, typically an amine like piperidine or even ammonia itself.[3][4] The reaction proceeds through a series of well-understood steps including Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and dehydration to form the stable 2-pyridone ring, which is the tautomeric form of the 2-hydroxypyridine product.

Reaction Mechanism

The mechanism involves the base-catalyzed reaction between the two key starting materials.

Guareschi_Thorpe_Mechanism reagents Ethyl Acetoacetate + Cyanoacetamide knoevenagel Knoevenagel Condensation Intermediate reagents->knoevenagel Step 1 base Base (e.g., Piperidine) base->knoevenagel michael_add Michael Addition Adduct knoevenagel->michael_add Step 2 cyclization Intramolecular Cyclization michael_add->cyclization Step 3 dehydration Dehydration cyclization->dehydration Step 4 product This compound (Pyridone Tautomer) dehydration->product Aromatization

Caption: Key stages of the Guareschi-Thorpe synthesis pathway.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My final yield is consistently low (<50%). What are the primary factors I should investigate?

A low yield is the most frequent complaint and can stem from several sources. A systematic approach is crucial for diagnosis.

  • Purity and Stoichiometry of Reagents: This is the first and most critical checkpoint.

    • Ethyl Acetoacetate (EAA): EAA can undergo self-condensation (a Claisen condensation) to form dehydroacetic acid, especially in the presence of a base.[5] Use freshly distilled or high-purity EAA to minimize this side reaction. Ensure a precise 1:1 molar ratio with cyanoacetamide.

    • Cyanoacetamide: This reagent can hydrolyze over time if exposed to moisture. Use dry, high-purity cyanoacetamide.

    • Base Catalyst: The choice and amount of base are critical. Piperidine is commonly used. Using too much can promote side reactions, while too little will result in a sluggish or incomplete reaction. Start with catalytic amounts (e.g., 0.1 equivalents) and optimize from there.

  • Reaction Temperature and Time:

    • The initial condensation is often exothermic. If the temperature rises uncontrollably, side reactions, including polymerization of the Knoevenagel intermediate, can drastically reduce the yield. It is recommended to control the initial temperature, perhaps by adding the base catalyst slowly at a lower temperature before heating to reflux.

    • Conversely, insufficient heating or reaction time will lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reflux time.

  • Inefficient Isolation/Purification:

    • The product often precipitates from the reaction mixture upon cooling. However, a significant amount may remain in the mother liquor. Ensure the reaction mixture is cooled sufficiently (e.g., in an ice bath) to maximize precipitation.

    • The pH of the workup solution is critical. The product is amphoteric. Acidifying the solution after the reaction is complete (e.g., with acetic acid or dilute HCl) will ensure the product precipitates fully in its pyridone form. An incorrect pH can lead to the product remaining in solution as a salt.

Q2: The reaction mixture becomes a thick, intractable tar, making workup impossible. What's causing this and how can I prevent it?

This is a classic sign of polymerization. The highly reactive Knoevenagel condensation intermediate formed between ethyl acetoacetate and cyanoacetamide can polymerize if it doesn't proceed to the subsequent Michael addition and cyclization steps efficiently.

  • Causality: This often happens when the reaction conditions are too harsh or when the concentration of reactive intermediates builds up. High temperatures from an uncontrolled exotherm or an excessive amount of base can trigger this pathway.

  • Preventative Measures:

    • Control the Exotherm: Add the base catalyst portion-wise or dropwise to the mixture of EAA and cyanoacetamide in the solvent at room temperature or below, before gently heating to reflux.

    • Solvent Choice: Ensure adequate solvent (typically ethanol) is used. A reaction that is too concentrated can increase the likelihood of intermolecular side reactions leading to polymers.

    • Order of Addition: A common successful procedure involves adding the base to a solution of the active methylene compound (cyanoacetamide) and the β-ketoester (EAA) in ethanol.

Q3: My final product is off-color (yellow to brown) even after recrystallization. What are the likely impurities?

Color in the final product typically points to highly conjugated or oxidized side products.

  • Likely Impurities:

    • Dehydroacetic Acid: As mentioned, this is formed from the self-condensation of ethyl acetoacetate. It is an acidic compound and can be removed by a careful basic wash during workup, though its formation should be prevented in the first place.

    • Oxidation Products: The intermediate dihydropyridine species in related syntheses (like the Hantzsch synthesis) can be sensitive to air oxidation.[6] While the Guareschi-Thorpe synthesis directly yields the aromatic pyridone, related colored impurities can form under harsh conditions.

    • Michael Adducts: Incomplete cyclization can leave linear Michael adducts in the product mixture, which can be unstable and decompose or oxidize to colored species upon heating.

  • Purification Strategy:

    • Activated Carbon: Treat the crude product solution with a small amount of activated carbon before recrystallization to adsorb colored impurities.

    • Solvent System for Recrystallization: Experiment with different solvent systems. Ethanol, acetic acid, or a mixture of DMF/water are often effective for obtaining a pure, colorless product.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the optimal base and solvent for this reaction?

    • A: Piperidine is a highly effective and commonly cited base for this condensation. Ethanol is the most frequently used solvent as it effectively dissolves the reactants and the product at reflux temperatures, while allowing for precipitation upon cooling. Some modern, "green" approaches have explored using aqueous buffer systems or ionic liquids.[1][6]

  • Q: How can I monitor the reaction's progress effectively?

    • A: Thin Layer Chromatography (TLC) is the best method. Use a solvent system like ethyl acetate/hexane (e.g., 1:1 or 2:1 ratio). Spot the starting materials (EAA and cyanoacetamide) and the reaction mixture. The disappearance of the limiting reagent and the appearance of a new, more polar spot (the product) indicates reaction progress.

  • Q: What are the primary safety concerns with this synthesis?

    • A: Cyanoacetamide is toxic. Handle it with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood. The solvents used (ethanol, toluene, etc.) are flammable. Ensure no open flames or spark sources are present.

Section 4: Optimized Protocol and Data

Based on literature and internal optimization, the following protocol is recommended for achieving a high yield of this compound.

Comparative Data on Reaction Conditions
Catalyst (0.1 eq)SolventTemperature (°C)Typical Yield (%)PurityReference
PiperidineEthanolReflux (78°C)75-85%High after recrystallizationCommon Lab Practice
Ammonium AcetateAcetic AcidReflux (118°C)60-70%GoodHantzsch-type variation
(NH₄)₂CO₃Water100°C~90%High, product precipitates[1]
Optimized Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate (13.0 g, 0.1 mol), cyanoacetamide (8.4 g, 0.1 mol), and 100 mL of absolute ethanol.

  • Catalyst Addition: To the stirred suspension, add piperidine (1.0 mL, ~0.1 mol) dropwise over 5 minutes at room temperature.

  • Reaction: Heat the mixture to a gentle reflux. The solids should dissolve to form a clear, yellowish solution. Maintain the reflux for 4-6 hours. Monitor the reaction by TLC until the cyanoacetamide spot has disappeared.

  • Product Isolation: After the reaction is complete, remove the flask from the heat source and allow it to cool slowly to room temperature, then place it in an ice-water bath for 1 hour to maximize crystallization.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake with two portions of cold ethanol (2x 20 mL) and then with two portions of diethyl ether (2x 20 mL) to aid in drying.

  • Drying: Dry the solid product in a vacuum oven at 50-60°C to a constant weight. The expected yield is 15.5 - 17.5 g (75-85%).

  • (Optional) Recrystallization: For the highest purity, the crude product can be recrystallized from glacial acetic acid or a large volume of ethanol.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Purity Issue check_reagents 1. Check Reagent Purity - Distill EAA - Use dry cyanoacetamide start->check_reagents impurity_issue Color or Purification Problem? start->impurity_issue check_temp 2. Control Reaction Temp - Slow base addition - Monitor exotherm check_reagents->check_temp If reagents are pure check_workup 3. Optimize Workup - Adjust pH for precipitation - Ensure complete cooling check_temp->check_workup If temp is controlled check_monitoring 4. Monitor Reaction - Use TLC to confirm completion check_workup->check_monitoring If workup is correct success Yield/Purity Improved check_monitoring->success If reaction is complete impurity_issue->start No, primary issue is yield charcoal Use Activated Carbon Before Recrystallization impurity_issue->charcoal Yes recrystallize Test New Recrystallization Solvents (e.g., Acetic Acid) charcoal->recrystallize recrystallize->success

Caption: A systematic workflow for troubleshooting common synthesis issues.

References

  • Vertex AI Search Grounding API Redirect. (n.d.). Hantzsch pyridine synthesis.
  • Scribd. (n.d.). Hantzsch Pyridine Synthesis | PDF.
  • RSC Publishing. (n.d.). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.
  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
  • Química Organica.org. (n.d.). Guareschi-Thorpe synthesis of pyridine.
  • Merck & Co. (n.d.). Guareschi-Thorpe Condensation.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.
  • ACS Publications. (2018). Organocatalytic Modified Guareschi–Thorpe Type Regioselective Synthesis: A Unified Direct Access to 5,6,7,8-Tetrahydroquinolines and Other Alicyclic[b]-Fused Pyridines. Organic Letters.
  • WordPress.com. (2024). Ethyl Acetoacetate: Synthesis & Applications.

Sources

Technical Support Center: Purification of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during the purification of this important chemical intermediate. Drawing from established chemical principles and practical laboratory experience, this resource aims to equip you with the knowledge to optimize your purification workflows, enhance product purity, and improve overall yield.

Introduction to Purification Challenges

This compound is commonly synthesized via a modified Hantzsch pyridine synthesis or related multi-component reactions.[1][2][3] While these methods are efficient, the crude product from the reaction mixture often contains a variety of impurities. These can include unreacted starting materials, intermediates, and byproducts from side reactions. The structural similarity of some of these impurities to the desired product can make purification a significant challenge. This guide provides a structured approach to tackling these issues through systematic troubleshooting and frequently asked questions.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of this compound, offering step-by-step solutions and the underlying scientific rationale.

Issue 1: Low Yield After Initial Product Isolation

Question: I've completed the synthesis, and after the initial workup (e.g., precipitation by acidification), the yield of my crude this compound is significantly lower than expected. What could be the cause, and how can I improve it?

Answer:

Low yield at this stage can be attributed to several factors, primarily incomplete precipitation or loss of product in the aqueous phase. Here’s a systematic approach to troubleshoot this:

  • Check the pH of the Aqueous Phase: The "hydroxy" group on the pyridine ring is acidic, and the compound exists as a salt under basic or neutral conditions. To ensure complete precipitation, the pH of the reaction mixture should be carefully adjusted to be acidic. A final pH of 4-5 is generally effective. Use a calibrated pH meter for accurate measurement.

  • Salting Out: Your product may have some solubility in the aqueous layer, especially if organic co-solvents were used in the reaction. Before filtering, try saturating the aqueous phase with a salt like sodium chloride. This will decrease the polarity of the aqueous layer and reduce the solubility of your organic product, leading to more complete precipitation.

  • Solvent Extraction: If the product is still not precipitating cleanly, consider an extraction-based workup. After acidification, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane. The product will partition into the organic layer, which can then be dried and concentrated to recover the crude product. This is often a more efficient method for product isolation than precipitation alone.

  • Temperature Control: Ensure the mixture is sufficiently cooled before filtration. Lowering the temperature will further decrease the solubility of the product in the aqueous phase. An ice bath is recommended for this purpose.

Issue 2: Persistent Yellow Coloration in the Purified Product

Question: After recrystallization, my this compound is still yellow. How can I obtain a colorless or off-white product?

Answer:

A persistent yellow color often indicates the presence of chromophoric impurities, which can be difficult to remove by simple recrystallization. Here are some strategies to address this:

  • Activated Carbon Treatment: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated carbon (charcoal). Use approximately 1-5% of the crude product's weight. The activated carbon will adsorb colored impurities. Keep the solution hot and swirl it for a few minutes, then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize. Be aware that activated carbon can also adsorb some of your product, so use it judiciously. A similar technique is noted for the purification of nicotinic acid.[4]

  • Choice of Recrystallization Solvent: The choice of solvent is critical. A good recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures. For this compound, consider the following options:

Solvent SystemRationale
Ethanol/Water Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Then add a few more drops of hot ethanol to redissolve the turbidity and allow it to cool slowly.
Isopropanol A good alternative to ethanol with slightly different solubility characteristics.
Acetic Acid/Water For stubborn impurities, recrystallization from a dilute aqueous acetic acid solution can be effective. The acidic conditions can help to protonate basic impurities, altering their solubility.
  • Oxidized Impurities: The yellow color could be due to oxidation byproducts. While the Hantzsch synthesis produces dihydropyridines which are then oxidized, over-oxidation or side reactions can lead to colored species.[2][5] Ensuring the reaction and workup are performed under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of these impurities from the start.

Issue 3: Product "Oils Out" During Recrystallization

Question: When I try to recrystallize my crude product, it separates as an oil instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the product is insoluble in the solvent at a temperature above its melting point. Here’s how to troubleshoot this common problem:

  • Increase the Solvent Volume: The most common reason for oiling out is using too little solvent. The solution is likely supersaturated. Add more hot solvent until the oil completely dissolves.

  • Lower the Crystallization Temperature Slowly: Rapid cooling can promote oiling. Allow the hot, clear solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Slow cooling provides more time for crystal nucleation and growth.

  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal formation.

  • Seed Crystals: If you have a small amount of pure, crystalline product from a previous batch, add a tiny crystal to the cooled, supersaturated solution. This "seed crystal" will act as a template for further crystal growth.

  • Change the Solvent System: If the above methods fail, the chosen solvent is likely unsuitable. Try a more non-polar solvent or a different solvent mixture.

Frequently Asked Questions (FAQs)

Q1: What is the best method to assess the purity of my final product?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexanes. The pure product should appear as a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of formic acid or trifluoroacetic acid) is a good starting point.[6][7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any impurities with distinct signals.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.

Q2: How should I store purified this compound?

A2: The compound should be stored in a tightly sealed container in a cool, dry, and dark place. Exposure to light and air can potentially lead to degradation over time. For long-term storage, refrigeration is recommended.

Q3: Can I use column chromatography for purification?

A3: Yes, column chromatography is an effective method for purifying this compound, especially for removing closely related impurities.

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase (Eluent): A gradient elution starting with a less polar solvent system and gradually increasing the polarity is often effective. A good starting point would be a mixture of hexanes and ethyl acetate, gradually increasing the proportion of ethyl acetate. For example, start with 10% ethyl acetate in hexanes and gradually increase to 50% or higher. The optimal solvent system should be determined by preliminary TLC analysis.

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making process for the purification of this compound.

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Workup (Acidification) start->workup extraction Solvent Extraction workup->extraction Precipitation Incomplete recrystallization Recrystallization workup->recrystallization extraction->recrystallization purity_check Purity Assessment (TLC, HPLC, NMR) recrystallization->purity_check troubleshoot Troubleshooting Required recrystallization->troubleshoot Oiling Out / Persistent Color column_chromatography Column Chromatography column_chromatography->purity_check purity_check->column_chromatography Purity < 98% pure_product Pure Product purity_check->pure_product Purity > 98% troubleshoot->recrystallization Implement Solution

Caption: Decision tree for the purification of this compound.

References

  • A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction - Banaras Hindu University.
  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC - NIH.
  • Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists - ResearchGate. Available at: [Link]

  • Recent advances in Hantzsch 1,4-dihydropyridines - SciSpace. Available at: [Link]

  • Learning from the Hantzsch synthesis - American Chemical Society. Available at: [Link]

  • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies. Available at: [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography on Silica Column with Tandem Mass Spectrometric Detection - ResearchGate. Available at: [Link]

  • Purification of nicotinic acid - US3037987A - Google Patents.
  • This compound | C10H10N2O3 | CID 56773832 - PubChem. Available at: [Link]

  • A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed. Available at: [Link]

  • Formation of ethyl‐6‐amino‐5‐cyano‐2‐methyl1‐4‐(1,2,3,4,5‐pentahydroxypentyl)nicotinate. - ResearchGate. Available at: [Link]

  • Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2 - Jetir.Org. Available at: [Link]

  • HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies. Available at: [Link]

Sources

Technical Support Center: Synthesis of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important heterocyclic compound. As Senior Application Scientists, we provide not just solutions, but also the underlying chemical principles to empower your experimental success.

Introduction to the Synthesis

This compound is typically synthesized via a multi-component reaction, most commonly a variation of the Guareschi-Thorpe pyridine synthesis.[1][2] This reaction involves the condensation of a β-dicarbonyl compound (ethyl acetoacetate), a cyano-activated methylene compound (ethyl cyanoacetate or cyanoacetamide), and a source of ammonia.[3][4] While efficient, this one-pot synthesis can be prone to side reactions that impact yield and purity. This guide will address the most frequently encountered challenges in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected, and I'm recovering unreacted starting materials. What are the likely causes?

A1: Low conversion in the Guareschi-Thorpe synthesis is often traced back to suboptimal reaction conditions that fail to drive the equilibrium towards the product. The key factors to investigate are:

  • Base Catalyst: The choice and concentration of the base are critical. Insufficient base will result in incomplete deprotonation of the active methylene compounds, hindering the initial condensation steps. Conversely, a base that is too strong can promote undesired side reactions. Piperidine or ammonium acetate are commonly used.

  • Reaction Temperature: The reaction typically requires heating to overcome the activation energy of the cyclization and dehydration steps. If the temperature is too low, the reaction may stall.

  • Solvent: The polarity of the solvent can influence the solubility of intermediates and the overall reaction rate. Ethanol is a common choice as it effectively dissolves the reactants and intermediates. In some cases, aqueous or green buffer conditions have been shown to be effective.[3][4]

  • Reaction Time: Multi-component reactions can be slower than stepwise syntheses. Ensure you are allowing sufficient time for the reaction to reach completion. Monitoring the reaction by TLC or LC-MS is recommended.

Q2: I've isolated a major byproduct that seems to be a result of a condensation between two of my starting materials, but not the complete cyclized product. What is it?

A2: The most common byproduct in this type of reaction is the Knoevenagel condensation product.[5] This occurs when the β-dicarbonyl compound (ethyl acetoacetate) reacts with the cyano-activated methylene compound (e.g., cyanoacetamide) without subsequent cyclization. The resulting intermediate is a linear, unsaturated compound.

Another possibility is the formation of an enamine from the reaction of ethyl acetoacetate and ammonia, which then fails to react with the other components.

Q3: My mass spectrometry data suggests the presence of an uncyclized intermediate containing all the components. Why did the final ring-closure fail?

A3: The formation of an open-chain intermediate that fails to cyclize is a common pitfall.[5] This typically occurs when the final intramolecular nucleophilic attack and subsequent dehydration are disfavored. The primary reasons for this are:

  • Steric Hindrance: Bulky substituents on the reactants can sterically hinder the conformation required for cyclization.

  • Insufficient Activation: The final cyclization-dehydration step is often acid or base-catalyzed. If the catalytic activity is insufficient, or if the reaction conditions are not energetic enough (e.g., low temperature), the ring closure will be slow or incomplete.[5]

Q4: I'm having difficulty purifying the final product. What are the common impurities I should be looking for?

A4: Besides the byproducts mentioned above (Knoevenagel adducts, uncyclized intermediates), other common impurities can include:

  • Self-condensation products: Aldehydes, if used as a reactant in similar syntheses like the Hantzsch reaction, are prone to self-condensation.[5]

  • Hydrolyzed starting materials or product: If water is present under harsh acidic or basic conditions, ester hydrolysis of the ethyl acetoacetate or the final product can occur.

  • Over-aromatization byproducts: In related syntheses like the Hantzsch reaction, the initial dihydropyridine product is oxidized to the pyridine.[6][7] If the wrong oxidant or harsh conditions are used, this can lead to side products.[6] While the Guareschi-Thorpe synthesis often directly yields the aromatic pyridine, similar oxidative side reactions can occur depending on the specific reaction conditions.

Troubleshooting Guides

Problem 1: Low Yield and Formation of Knoevenagel Condensation Product

Symptoms:

  • Low yield of this compound.

  • A major byproduct is identified by NMR and MS as the Knoevenagel adduct.

Causality: The Knoevenagel condensation is often faster than the subsequent Michael addition and cyclization steps. If the reaction conditions do not favor the complete reaction cascade, this intermediate will accumulate.

Troubleshooting Workflow

start Low Yield & Knoevenagel Adduct step1 Optimize Base Catalyst (e.g., increase piperidine concentration) start->step1 step2 Increase Reaction Temperature (e.g., reflux in ethanol) step1->step2 step3 Change Solvent (e.g., to a higher boiling point solvent like n-butanol) step2->step3 step4 Monitor Reaction Over Time (TLC or LC-MS) step3->step4 end Improved Yield of Target Product step4->end

Caption: Troubleshooting workflow for low yield.

Detailed Protocol: Optimizing Reaction Conditions
  • Catalyst Optimization:

    • Protocol: Set up parallel reactions with varying concentrations of the base catalyst (e.g., piperidine from 0.1 to 0.5 equivalents).

    • Rationale: A higher catalyst concentration can increase the rate of all reaction steps, helping to push the equilibrium past the Knoevenagel intermediate.

  • Temperature Adjustment:

    • Protocol: If the reaction is being run at a lower temperature, increase it to the reflux temperature of the solvent (e.g., ethanol at ~78°C).

    • Rationale: The cyclization and dehydration steps have higher activation energies. Increased temperature provides the necessary energy to overcome these barriers.[5]

  • Solvent Screening:

    • Protocol: If optimizing temperature and catalyst is insufficient, consider a higher boiling point solvent such as n-butanol (~118°C).

    • Rationale: A higher temperature can further accelerate the desired reaction pathway over the formation of the kinetic Knoevenagel product.

Problem 2: Isolation of an Uncyclized Intermediate

Symptoms:

  • The major isolated product has a mass corresponding to the sum of all reactants but has not cyclized.

  • NMR analysis shows signals consistent with an open-chain structure.

Causality: The final intramolecular cyclization is the rate-limiting step and is not proceeding to completion. This is often due to insufficient activation of the carbonyl group for nucleophilic attack by the amine.[5]

Troubleshooting Workflow

start Uncyclized Intermediate Isolated step1 Increase Catalyst Concentration (e.g., add more piperidine or a stronger base) start->step1 step2 Increase Reaction Temperature and Time step1->step2 step3 Consider a Two-Step, One-Pot Approach step2->step3 end Successful Cyclization step3->end

Caption: Troubleshooting workflow for failed cyclization.

Detailed Protocol: Promoting Cyclization
  • Enhance Catalysis:

    • Protocol: Increase the concentration of the base catalyst. In some cases, switching to a stronger, non-nucleophilic base like DBU might be beneficial.

    • Rationale: A stronger or more concentrated base can better facilitate the deprotonation and subsequent nucleophilic attack required for ring closure.

  • Two-Step, One-Pot Modification:

    • Protocol:

      • Allow the initial condensation reactions to proceed at a lower temperature for a set period (e.g., 1-2 hours).

      • Then, increase the temperature to reflux to drive the cyclization.

    • Rationale: This approach allows the formation of the open-chain intermediate in a controlled manner before providing the energy needed for the more demanding cyclization step.

Data Summary Table
IssuePotential CauseRecommended ActionExpected Outcome
Low Yield Suboptimal catalyst/temperatureIncrease catalyst concentration and/or reaction temperature.Increased product conversion.
Knoevenagel Adduct Incomplete reaction cascadeOptimize reaction conditions to favor cyclization.Reduction of byproduct formation.
Uncyclized Intermediate Failed ring-closureIncrease catalyst strength/concentration; increase temperature.Formation of the desired heterocyclic product.
Purification Difficulty Multiple side productsMonitor reaction closely (TLC/LC-MS) to minimize byproduct formation; employ column chromatography for purification.Isolation of pure this compound.

Reaction Mechanism and Side Reactions

The synthesis of this compound via the Guareschi-Thorpe reaction is a cascade of condensation and cyclization reactions. Understanding the main reaction pathway and potential deviations is key to troubleshooting.

cluster_reactants Reactants EA Ethyl Acetoacetate Enamine Enamine Intermediate EA->Enamine + NH3 Knoevenagel Knoevenagel Adduct (Side Product) EA->Knoevenagel + Cyanoacetamide CA Cyanoacetamide MichaelAdduct Michael Adduct (Uncyclized Intermediate) CA->MichaelAdduct + Enamine NH3 Ammonia Product This compound MichaelAdduct->Product Cyclization & Dehydration

Caption: Simplified reaction pathway and common side reaction.

This diagram illustrates the desired reaction pathway proceeding through an enamine intermediate, followed by a Michael addition and subsequent cyclization. The formation of the Knoevenagel adduct is shown as a competing side reaction.

References

  • ResearchGate. Formation of ethyl‐6‐amino‐5‐cyano‐2‐methyl1‐4‐(1,2,3,4,5‐pentahydroxypentyl)nicotinate. Available from: [Link]

  • Scribd. Hantzsch Pyridine Synthesis. Available from: [Link]

  • Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]

  • Wikipedia. Biginelli reaction. Available from: [Link]

  • PubMed Central (PMC). Icilio Guareschi and his amazing “1897 reaction”. Available from: [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available from: [Link]

  • ChemTube3D. Hantzsch pyridine synthesis - overview. Available from: [Link]

  • Organic Chemistry Portal. Biginelli Reaction. Available from: [Link]

  • Scribd. Mechanism of Biginelli Pyrimidine Synthesis. Available from: [Link]

  • Biomed J Sci & Tech Res. A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Available from: [Link]

  • PubMed Central (PMC). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Available from: [Link]

  • ResearchGate. Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. Available from: [Link]

  • GSK. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Available from: [Link]

  • Royal Society of Chemistry. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Available from: [Link]

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Technical Support Center: Optimizing Multicomponent Reactions with Pyridone Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing multicomponent reactions (MCRs) that utilize pyridone precursors. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and purity of their pyridine and pyridone syntheses. Here, we move beyond simple protocols to explore the underlying principles of these complex transformations, offering field-proven insights to troubleshoot common experimental hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the synthesis of pyridone-containing heterocycles via MCRs.

Q1: My Hantzsch-type reaction is giving low yields. What are the most common culprits?

A: Low yields in Hantzsch dihydropyridine synthesis, a frequent precursor to pyridones, often stem from several factors[1]. The classic one-pot method can be hindered by harsh reaction conditions and long reaction times[1][2][3]. Key areas to investigate include:

  • Inefficient Reaction Conditions: Consider employing a catalyst such as p-toluenesulfonic acid (PTSA) or using microwave-assisted synthesis, which can significantly shorten reaction times and improve yields[1].

  • Poor Oxidation of the Dihydropyridine Intermediate: The final aromatization step is critical. While classical oxidants are effective, they can generate side products. Milder oxidizing agents should be considered for a cleaner reaction profile[1].

  • Side Reactions: The Hantzsch reaction can proceed through multiple mechanistic pathways[1]. Precise control of temperature and reactant stoichiometry is crucial to favor the desired pathway[1].

Q2: How does my choice of solvent impact the reaction outcome?

A: Solvent selection is a critical parameter that can dramatically influence reaction rates, yields, and even the reaction mechanism. For instance, in the synthesis of pyridine-3,5-dicarbonitriles, an amine-based catalyst like piperidine shows better results in ethanol, while an ionic base catalyst performs more efficiently in acetonitrile, leading to shorter reaction times[4][5]. Greener solvents, such as ethanol or even water, are increasingly being used to improve the environmental profile of these reactions with high yields[6][7].

Q3: Can the order of reagent addition affect my reaction's selectivity?

A: Absolutely. In multicomponent reactions where several competing pathways exist, a stepwise addition of reagents can be a powerful strategy to enhance selectivity[1]. Pre-forming a key intermediate before introducing the final component can often prevent the formation of undesired side products and lead to a cleaner reaction mixture[1].

Q4: I'm observing the formation of multiple products. How can I improve the selectivity for my desired pyridone derivative?

A: Poor selectivity is a common challenge in MCRs. To enhance it, consider the following strategies:

  • Optimize Reaction Temperature: Temperature can significantly influence the rates of competing reactions. Systematically varying the temperature may favor the formation of your desired product[1].

  • Substrate Modification: The electronic properties of your starting materials, such as the presence of electron-donating or electron-withdrawing groups on aromatic aldehydes, can affect their reactivity and the subsequent course of the reaction[1].

  • Catalyst Choice: The catalyst not only accelerates the reaction but can also direct its pathway. For example, different catalysts can promote different pathways in the final oxidation step of the 1,4-dihydropyridine intermediate[4][5].

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving more complex experimental issues.

Troubleshooting Low Yields

Low product yield is one of the most frequent frustrations in synthetic chemistry. The following workflow provides a systematic approach to diagnosing and resolving this issue in your pyridone-forming MCRs.

Low_Yield_Troubleshooting Start Low Yield Observed Check_Purity 1. Verify Starting Material Purity Start->Check_Purity Check_Stoichiometry 2. Confirm Reactant Stoichiometry Check_Purity->Check_Stoichiometry Purity Confirmed Optimize_Temp 3. Optimize Reaction Temperature Check_Stoichiometry->Optimize_Temp Stoichiometry Correct Screen_Solvents 4. Screen a Panel of Solvents Optimize_Temp->Screen_Solvents Screen_Catalysts 5. Evaluate Different Catalysts Screen_Solvents->Screen_Catalysts Order_of_Addition 6. Modify Order of Reagent Addition Screen_Catalysts->Order_of_Addition Analyze_Side_Products 7. Identify Side Products (LC-MS/NMR) Order_of_Addition->Analyze_Side_Products Successful_Optimization Successful Optimization Analyze_Side_Products->Successful_Optimization Pathway Understood Reaction_Pathway_Control cluster_0 Reaction Parameters cluster_1 Reaction Outcomes Temp Temperature Yield Yield Temp->Yield Purity Purity Temp->Purity Selectivity Selectivity Temp->Selectivity Solvent Solvent Solvent->Yield Solvent->Purity Solvent->Selectivity Catalyst Catalyst Catalyst->Yield Catalyst->Purity Catalyst->Selectivity Order Order of Addition Order->Selectivity

Caption: The interplay of key reaction parameters on the outcome of a multicomponent reaction.

Section 3: Data-Driven Optimization

For a more quantitative approach, consider the following tabulated data based on literature precedents.

Table 1: Influence of Catalysts and Solvents on a Model Pyridine Synthesis
CatalystSolventReaction TimeYield (%)Reference
PiperidineEthanol10-12 h62-92[6]
Tetrabutylammonium HydroxideAcetonitrileShorterSimilar to Piperidine[4][5]
Sodium HydrideDMSONot Specified58-82[6][7]
Ceric Ammonium NitrateSolvent-freeShortHigh[2]
Montmorillonite K-10Not SpecifiedNot SpecifiedGood[8]

Note: Yields and reaction times are highly substrate-dependent and should be considered as starting points for optimization.

Table 2: Effect of Substituents on Antiproliferative Activity of Synthesized Pyridones

The electronic nature of substituents on the aromatic rings of the pyridone precursors can have a profound effect on the biological activity of the final products.[6][7]

CompoundSubstituent (R)IC50 (µM) against HeLa cellsReference
4a 3-Br-4-NMe₂C₆H₃0.33[6][7]
4b 3-Br-4,5-(MeO)₂C₆H₂0.58[6][7]

This data suggests that electron-donating groups may play a significant role in the molecular interactions responsible for the observed anticancer activity.[6][7]

Conclusion

Optimizing multicomponent reactions for the synthesis of pyridone-containing heterocycles is a multifactorial challenge that requires a systematic and informed approach. By understanding the interplay between catalysts, solvents, temperature, and reactant properties, researchers can effectively troubleshoot common issues and significantly improve the outcomes of their synthetic efforts. This guide provides a foundation of knowledge and practical strategies to empower scientists in their pursuit of novel and medicinally relevant compounds.

References

  • Allais, C., Grassot, J.-M., Rodriguez, J., & Constantieux, T. (2014). Metal-Free Multicomponent Syntheses of Pyridines. Chemical Reviews, 114(21), 10829–10868. [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). RSC Publishing. [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Advances, 13(1), 23-52. [Link]

  • Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace. [Link]

  • Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of pyridine-3,5-dicarbonitriles. (2009). Journal of Organic Chemistry, 74(18), 7084–7091. [Link]

  • Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. (2009). The Journal of Organic Chemistry, 74(18), 7084–7091. [Link]

  • Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. (2023). Organic Letters, 25(42), 7730–7735. [Link]

  • One-pot multicomponent synthesis of highly substituted pyridines using hydrotalcite as a solid base and reusable catalyst. (2021). International Journal of Industrial Chemistry, 12(1), 29-37. [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). RSC Publishing. [Link]

  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. (2017). Royal Society Open Science, 4(6), 170259. [Link]

  • Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. (2023). European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Learning from the Hantzsch synthesis. (2000). Journal of Chemical Education, 77(11), 1434. [Link]

  • A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. (2021). Journal of Scientific Research, 65(2). [Link]

  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. (n.d.). Beilstein Archives. [Link]

  • Molecular iodine catalyzed one-pot multicomponent reactions for the synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H). (n.d.). RSC Publishing. [Link]

  • Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. (2021). Frontiers in Chemistry, 9, 758694. [Link]

  • Multicomponent mechanochemical synthesis. (2017). Chemical Society Reviews, 46(1), 125–158. [Link]

  • Chemistry and Biology Of Multicomponent Reactions. (2011). Chemical Reviews, 111(5), 3080–3135. [Link]

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Hantzsch Dihydropyridine Synthesis: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch dihydropyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in their synthesis protocols. As a cornerstone multicomponent reaction, the Hantzsch synthesis offers a straightforward route to 1,4-dihydropyridines (1,4-DHPs), a scaffold of immense pharmaceutical importance, notably as calcium channel blockers. However, its classical execution can be plagued by issues such as harsh reaction conditions, long reaction times, and consequently, low product yields.

This document provides in-depth, field-proven insights to diagnose and resolve common experimental hurdles. We will explore the causality behind these issues and offer validated protocols to enhance your synthetic outcomes.

Troubleshooting Low Yields: A Symptom-Based Approach

Low yields in the Hantzsch synthesis are a frequent complaint. The root cause often lies in one or more of several key areas of the experimental setup. Let's dissect the most common problems in a question-and-answer format.

Question 1: My reaction is sluggish, with significant starting material remaining even after extended reaction times. How can I drive the reaction to completion?

Answer:

Incomplete conversion is a classic kinetic problem. The traditional Hantzsch reaction, often conducted by refluxing in ethanol or acetic acid, can be slow. To improve reaction rates and achieve higher conversion, consider the following strategies:

  • Catalysis is Key: The uncatalyzed reaction is often inefficient. The introduction of a catalyst can dramatically accelerate the reaction. A wide array of catalysts have proven effective, including:

    • Lewis Acids: (e.g., Yb(OTf)₃) can activate the aldehyde component towards nucleophilic attack.

    • Brønsted Acids: (e.g., p-toluenesulfonic acid (PTSA)) can catalyze both the Knoevenagel condensation and the enamine formation steps.

    • Organocatalysts: Proline and its derivatives can also be effective.

    • Green Catalysts: Ionic liquids and recyclable catalysts like multi-walled carbon nanotubes have also been successfully employed.

  • Alternative Energy Sources: Conventional heating can be slow and lead to product degradation over long periods. Consider these modern alternatives:

    • Microwave Irradiation: This technique can drastically reduce reaction times from hours to minutes and often improves yields.

    • Ultrasonic Irradiation: Sonication, particularly in aqueous micelles, has been shown to afford excellent yields (often above 90%).

  • Solvent Optimization: While ethanol is traditional, it may not be the optimal choice for all substrates. The polarity of the solvent can significantly influence the reaction rate. Experimenting with greener solvents like water or solvent-free conditions can sometimes lead to surprisingly good results. In some cases, conducting the reaction in a sealed vessel with an aqueous medium can lead to high efficiency and excellent yields.

  • Reactant Concentration: Operating at higher concentrations or even under solvent-free conditions can increase the frequency of molecular collisions and improve reaction rates.

Question 2: My TLC analysis shows multiple spots, and the final product is difficult to purify. What are the likely side reactions, and how can I minimize them?

Answer:

The formation of byproducts is a common cause of low yields and purification headaches. The Hantzsch reaction mechanism involves several intermediates, creating opportunities for side reactions.

  • Over-oxidation to the Pyridine: The primary product, a 1,4-dihydropyridine, can be susceptible to oxidation to the corresponding aromatic pyridine, especially under harsh conditions or in the presence of oxidants.

    • Solution: To avoid this, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your substrate is particularly sensitive. Also, avoid unnecessarily high temperatures or prolonged reaction times.

  • Michael Adducts: The formation of Michael adducts can compete with the desired cyclization.

  • Formation of 1,2-Dihydropyridine Isomers: Depending on the reaction conditions, the formation of the isomeric 1,2-dihydropyridine can occur.

    • Solution: Careful control of reaction parameters such as solvent polarity and temperature can help favor the formation of the desired 1,4-DHP.

Below is a diagram illustrating the main reaction pathway and potential side reactions.

Hantzsch_Mechanism Aldehyde Aldehyde Unsaturated_Carbonyl α,β-Unsaturated Carbonyl (Knoevenagel Product) Aldehyde->Unsaturated_Carbonyl Ketoester1 β-Ketoester (1 eq) Ketoester1->Unsaturated_Carbonyl Ketoester2 β-Ketoester (1 eq) Enamine Enamine Intermediate Ketoester2->Enamine Ammonia Ammonia Source Ammonia->Enamine DHP 1,4-Dihydropyridine (Desired Product) Enamine->DHP Cyclization & Dehydration Side_Products Other Side Products (e.g., Michael Adducts) Enamine->Side_Products Unsaturated_Carbonyl->DHP Michael Addition Unsaturated_Carbonyl->Side_Products Pyridine Pyridine (Oxidation Byproduct) DHP->Pyridine experimental_workflow start Start reagent_addition 1. Reagent Addition - Aldehyde (1 mmol) - β-Ketoester (2 mmol) - Ammonium Acetate (1.2 mmol) - Solvent (e.g., Ethanol) start->reagent_addition catalyst_addition 2. Catalyst Addition (Optional) - e.g., PTSA (0.1 mmol) reagent_addition->catalyst_addition reaction 3. Reaction - Reflux or Microwave Irradiation - Monitor by TLC catalyst_addition->reaction workup 4. Work-up - Cool to room temperature - Precipitate in ice-water reaction->workup isolation 5. Isolation - Vacuum filtration - Wash with cold water/ethanol workup->isolation purification 6. Purification - Recrystallization from hot ethanol isolation->purification analysis 7. Analysis - Dry the product - Characterize (NMR, MS, etc.) purification->analysis end End analysis->end

Technical Support Center: Large-Scale Synthesis of Ethyl 5-Cyano-2-Hydroxy-6-Methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis and process improvement of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthesis process.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Question 1: We are experiencing significantly low yields of the final product. What are the likely causes and how can we improve the yield?

Answer:

Low yields in the synthesis of polysubstituted pyridines, such as this compound, are a common challenge, often stemming from suboptimal reaction conditions or side reactions. The synthesis typically proceeds via a modified Hantzsch pyridine synthesis.[1][2] Here are the primary factors to investigate:

  • Incomplete Reaction: The condensation reaction may not be proceeding to completion. This can be due to insufficient reaction time or inadequate temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction duration.[3] Ensure the reaction is maintained at the appropriate temperature, typically at the reflux temperature of the solvent (e.g., ethanol).[2]

  • Side Reactions and Impurity Formation: The formation of byproducts is a major contributor to low yields. A crucial process improvement in the synthesis of related nicotinates involved identifying and mitigating the formation of major impurities, which dramatically increased the overall yield from 15% to 73%.[4]

    • Dimerization of Starting Materials: Starting materials, particularly reactive methylene compounds, can undergo self-condensation or dimerization. The use of a dehydrating agent can help to slow down this process and favor the desired product formation.[5]

    • Knoevenagel Condensation Issues: The initial Knoevenagel condensation between the aldehyde and the β-keto ester is a critical step.[6][7] Ensure your catalyst (e.g., piperidine, ammonium acetate) is active and used in the correct stoichiometric amount.

  • Suboptimal pH: The pH of the reaction mixture can significantly influence the reaction rate and the equilibrium position. The reaction is often catalyzed by a weak base like ammonia or ammonium acetate.[1] Ensure the pH is within the optimal range for the condensation and cyclization steps.

  • Purification Losses: Significant product loss can occur during workup and purification. Optimize your extraction and crystallization procedures. Consider alternative purification methods like column chromatography if crystallization is inefficient.

Question 2: We are observing the formation of significant impurities alongside our desired product. How can we identify and minimize them?

Answer:

Impurity formation is a frequent issue in multicomponent reactions like the Hantzsch synthesis.[1] Identifying the structure of the impurities is the first step towards mitigating their formation.

  • Impurity Identification: Utilize analytical techniques such as LC-MS, GC-MS, and NMR to determine the structure of the major impurities. Common impurities can arise from the self-condensation of starting materials or from partially reacted intermediates.

  • Minimizing Impurity Formation:

    • Control of Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant can lead to the formation of specific side products.

    • Temperature Control: Excursions in reaction temperature can promote side reactions. Maintain a consistent and controlled temperature throughout the synthesis.

    • Catalyst Selection: The choice of catalyst can influence the reaction pathway and selectivity. Experiment with different catalysts, such as Lewis acids or green catalysts, which have been shown to improve yields and reduce side reactions in similar syntheses.[8][9]

    • One-Pot vs. Stepwise Synthesis: While one-pot synthesis is efficient, a stepwise approach where intermediates are isolated can sometimes provide better control over the reaction and reduce the formation of impurities.[10]

Question 3: We are facing challenges in scaling up the synthesis from lab-scale to a multi-kilogram scale. What are the key considerations?

Answer:

Scaling up a synthesis presents a unique set of challenges that are not always apparent at the lab scale.[3] Here are the critical factors to consider for the large-scale production of this compound:

  • Heat Transfer: Exothermic reactions can become difficult to control on a larger scale. Ensure your reactor has adequate cooling capacity to manage the heat generated during the reaction.

  • Mass Transfer and Mixing: Inefficient mixing can lead to localized "hot spots" and concentration gradients, resulting in increased impurity formation and lower yields. Use appropriate agitation and reactor geometry to ensure homogenous mixing.

  • Reagent Addition: The rate of addition of reagents can be critical. A slow, controlled addition of one reactant to the others can help to control the reaction rate and minimize side reactions.

  • Workup and Isolation: Procedures that are straightforward on a lab scale, such as extractions and filtrations, can become cumbersome and time-consuming on a large scale. Consider using equipment designed for large-scale operations, such as filter presses and continuous centrifuges.

  • Process Safety: A thorough hazard analysis should be conducted before scaling up any process. Identify potential safety risks, such as runaway reactions or the handling of hazardous materials, and implement appropriate safety measures.

  • Continuous Flow Chemistry: For large-scale production, transitioning from a batch process to a continuous flow process can offer significant advantages in terms of safety, efficiency, and consistency.[5] Researchers have successfully reduced a five-step batch process for a related compound to a single continuous step using flow reactors, resulting in a significant yield increase and cost reduction.[5]

Frequently Asked Questions (FAQs)

What is the general reaction mechanism for the synthesis of this compound?

The synthesis of this compound is typically a variation of the Hantzsch pyridine synthesis.[1][2][7] The reaction is a multi-component condensation involving a β-keto ester (or a related active methylene compound like ethyl cyanoacetate), an aldehyde, and a nitrogen source (ammonia or ammonium acetate).[1][6] The mechanism involves the following key steps:

  • Knoevenagel Condensation: An aldehyde reacts with a β-keto ester to form an α,β-unsaturated carbonyl intermediate.[6]

  • Enamine Formation: A second equivalent of the β-keto ester reacts with ammonia to form a β-enamino ester.[6]

  • Michael Addition: The enamine undergoes a Michael addition to the α,β-unsaturated carbonyl compound.[6]

  • Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and dehydration to form a dihydropyridine ring.[6]

  • Aromatization: The dihydropyridine intermediate is then oxidized to the final pyridine product. The driving force for this step is the formation of the stable aromatic ring.[1]

Experimental Protocols & Data

Recommended Lab-Scale Synthesis Protocol

This protocol is a generalized procedure based on the principles of the Hantzsch pyridine synthesis and should be optimized for your specific laboratory conditions.

Materials:

  • Ethyl acetoacetate

  • Ethyl cyanoacetate

  • Ammonia or Ammonium Acetate

  • Ethanol (or other suitable solvent)

  • Aldehyde (e.g., acetaldehyde)

  • Appropriate workup and purification reagents (e.g., hydrochloric acid, sodium bicarbonate, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the aldehyde and ethyl acetoacetate in ethanol.

  • Add ethyl cyanoacetate to the mixture.

  • Slowly add the nitrogen source (e.g., a solution of ammonium acetate in water or by bubbling ammonia gas).

  • Heat the reaction mixture to reflux and maintain for the optimized reaction time (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Visualizations

Reaction Pathway Diagram

Hantzsch Pyridine Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde Knoevenagel_Product α,β-Unsaturated Carbonyl Aldehyde->Knoevenagel_Product Knoevenagel Condensation Beta-Keto_Ester_1 β-Keto Ester (1 eq.) Beta-Keto_Ester_1->Knoevenagel_Product Beta-Keto_Ester_2 β-Keto Ester (1 eq.) Enamine Enamine Beta-Keto_Ester_2->Enamine Enamine Formation Ammonia Ammonia Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct Michael Addition Enamine->Michael_Adduct Dihydropyridine Dihydropyridine Michael_Adduct->Dihydropyridine Cyclization & Dehydration Pyridine Ethyl 5-cyano-2-hydroxy -6-methylnicotinate Dihydropyridine->Pyridine Aromatization (Oxidation)

Caption: Generalized reaction pathway for the Hantzsch synthesis of substituted pyridines.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low Yield or High Impurities Check_Reaction_Completion Is the reaction going to completion? Start->Check_Reaction_Completion Scale_Up_Considerations For scale-up: - Heat/Mass Transfer - Mixing - Reagent Addition Rate Start->Scale_Up_Considerations Optimize_Time_Temp Optimize reaction time and temperature. Monitor by TLC/HPLC. Check_Reaction_Completion->Optimize_Time_Temp No Analyze_Impurities Characterize impurities by LC-MS, NMR. Check_Reaction_Completion->Analyze_Impurities Yes Solution Improved Yield and Purity Optimize_Time_Temp->Solution Check_Stoichiometry Verify reactant stoichiometry. Analyze_Impurities->Check_Stoichiometry Evaluate_Catalyst Evaluate catalyst activity and loading. Check_Stoichiometry->Evaluate_Catalyst Improve_Workup Optimize purification (crystallization, chromatography). Evaluate_Catalyst->Improve_Workup Improve_Workup->Solution

Caption: A logical workflow for troubleshooting common synthesis issues.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for related pyridine syntheses, providing a baseline for optimization.

Synthesis MethodStarting MaterialsCatalyst/ReagentsConditionsYield (%)Reference
Modified Hantzsch Aldehyde, β-keto ester, ammoniaAmmonium acetateReflux in ethanolVaries (often moderate)[1][2]
Industrial Oxidation 2-Methyl-5-ethylpyridineNitric Acid, Sulfuric AcidOxidation: 158-160°C; Esterification: Reflux 60-70°C~70%[3][11]
Improved Batch Process Halo-substituted nicotinonitrilesDehydrating agentNot specified92% (from 58%)[5]
Peptide Coupling Route 4-hydroxy-6-methylnicotinic acidEDCI, DMAP, MethanolRoom temperature to reflux88% (for a similar substrate)[9][12]

References

  • Formation of ethyl‐6‐amino‐5‐cyano‐2‐methyl1‐4‐(1,2,3,4,5‐pentahydroxypentyl)nicotinate. ResearchGate. Available from: [Link]

  • Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. VCU Innovation Gateway. Available from: [Link]

  • Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. ResearchGate. Available from: [Link]

  • Preparation of Pyridines, Part 1: By Cyclocondensation. YouTube. Available from: [Link]

  • Hantzsch pyridine synthesis. Wikipedia. Available from: [Link]

  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group, University of Illinois. Available from: [Link]

  • Synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)- nicotinate. ElectronicsAndBooks.com. Available from: [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Available from: [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Available from: [Link]

  • Learning from the Hantzsch synthesis. ACS Publications. Available from: [Link]

  • Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. Available from: [Link]

  • Process for the production of 6-methylnicotinic acid ester. Google Patents.
  • Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof. Google Patents.
  • Process for the preparation of 6-methyl-nicotinic-acid esters. Google Patents.
  • Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. PubMed. Available from: [Link]

  • methyl-6-methyinicotinate Route of Synthesis Manufacturing process. Course Hero. Available from: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

Sources

Technical Support Center: Catalyst Selection for Enhancing Selectivity in Pyridone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst selection to enhance selectivity in pyridone synthesis. Pyridone cores are prevalent in numerous biologically active compounds and pharmaceuticals, making their selective synthesis a critical endeavor.[1][2][3][4] This center is designed to help you navigate the complexities of catalyst and reaction optimization to achieve your desired product with high selectivity and yield.

Troubleshooting Guide: Common Issues in Pyridone Synthesis Selectivity

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the root causes and offering actionable solutions.

Question 1: My reaction is producing a mixture of N-alkylated and O-alkylated pyridone products. How can I control the regioselectivity?

Probable Causes:

The ambident nucleophilic nature of the pyridone ring is the primary reason for the formation of both N- and O-alkylated products.[5] The tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms allows for alkylation at either the nitrogen or oxygen atom.[3] The outcome of this competition is highly sensitive to several factors:

  • Counter-ion and Base: The nature of the cation and the base used for deprotonation significantly influences the reaction's regioselectivity.

  • Solvent Polarity: The solvent's ability to solvate the pyridone salt plays a crucial role. Poorly ion-solvating media can favor O-alkylation, especially with silver salts.[5]

  • Electrophile: The steric and electronic properties of the alkylating agent can impact the site of attack.

Solutions and Scientific Rationale:

  • Strategic Choice of Base and Metal Salts:

    • Alkali metal salts (e.g., sodium or potassium) of 2-pyridone, particularly in polar aprotic solvents like DMF, tend to favor N-alkylation.[5]

    • Silver salts in nonpolar solvents often lead to a higher proportion of O-alkylation, which may be due to a heterogeneous reaction mechanism.[5]

  • Solvent Optimization:

    • For preferential N-alkylation, employ polar aprotic solvents such as DMF.

    • To enhance O-alkylation, consider less polar, non-ion-solvating solvents.

  • Catalyst-Controlled Selectivity:

    • The use of specific Brønsted acids can direct the alkylation. For instance, triflic acid has been shown to favor O-alkylation, while p-toluenesulfonic acid can promote N-alkylation in reactions with 2H-azirines.[6]

Question 2: I am observing poor site-selectivity in the C-H functionalization of my pyridone ring, resulting in a mixture of isomers. How can I direct the reaction to a specific carbon atom?

Probable Causes:

The 2-pyridone ring possesses multiple C-H bonds (C3, C4, C5, and C6) with distinct electronic properties, making site-selective functionalization a significant challenge.[1] The inherent electronic bias of the ring, with the C3 and C5 positions being more electron-rich and the C6 position being the most electron-deficient, often leads to mixtures of products.[1]

Solutions and Scientific Rationale:

  • Leveraging Electronic Effects (Organometallic Control):

    • C3/C5-Selectivity: Reactions with electrophiles tend to occur at the electron-rich C3 and C5 positions.[1] Palladium-catalyzed C-H palladation, for example, often proceeds at the C3 position.[1][7]

    • C6-Selectivity: To target the electron-deficient C6 position, strategies like Ni/Al cooperative catalysis can be employed.[1] The Lewis acidic aluminum component coordinates to the carbonyl oxygen, increasing the electrophilicity of the C6 position and facilitating oxidative addition to the nickel center.[1]

  • Employing Directing Groups:

    • A robust strategy for achieving high site-selectivity is the use of a directing group. For instance, an N-(2-pyridyl) group on the pyridone nitrogen can direct copper-mediated C6-selective heteroarylation.[1]

  • Radical-Based Approaches:

    • Radical reactions can offer excellent C3-selectivity, often independent of the electronic and steric nature of substituents on the pyridone ring.[1][7] Nickel-catalyzed direct alkylation with α-bromo carbonyl compounds is a prime example of this approach.[1][7]

  • Ligand and Catalyst Control:

    • The choice of ligand can dramatically influence the regiochemical outcome. For instance, in iridium-catalyzed C-H borylation, the use of different bipyridine ligands (e.g., dtbpy vs. bpy) can steer the reaction to different positions on the pyridone ring.[1][7]

Question 3: My catalytic reaction stops before completion, and increasing the reaction time does not improve the conversion. Is my catalyst deactivating?

Probable Causes:

Catalyst deactivation is a common issue in catalytic pyridone synthesis, leading to incomplete reactions.[8] Several deactivation pathways are possible, depending on the catalytic system:

  • Formation of Inactive Complexes: The catalyst can transform into an inactive species. For example, in some iron-catalyzed C-H borylation reactions, the formation of an inactive "flyover-dimer" complex has been identified as a deactivation pathway.[9][10]

  • Coking: Deposition of carbonaceous material on the catalyst surface can block active sites, a known issue in reactions like pyridine chlorination.

  • Poisoning: Impurities in the starting materials or solvents can act as catalyst poisons.

  • Fouling: The catalyst surface can be blocked by the deposition of byproducts or polymers.[11]

Solutions and Scientific Rationale:

  • Identify the Deactivation Pathway: Consult the literature for your specific catalytic system to understand the likely deactivation mechanism. This knowledge is crucial for devising an effective mitigation strategy.[8]

  • Optimize Catalyst Loading: While not always the most elegant solution, increasing the catalyst loading can sometimes help drive the reaction to completion.

  • Modify Reaction Conditions:

    • Temperature: Adjusting the temperature can sometimes prevent the formation of deactivating species.

    • Solvent: Ensure the use of anhydrous solvents and maintain an inert atmosphere to prevent catalyst degradation.[8]

  • Catalyst Regeneration: In some cases, particularly with heterogeneous catalysts, a regeneration step (e.g., calcination to remove coke) may be possible.

  • Use of Additives: Certain additives can stabilize the active catalytic species or prevent the formation of inactive complexes.

Frequently Asked Questions (FAQs)

Q1: What are the key factors to consider when choosing between a homogeneous and a heterogeneous catalyst for pyridone synthesis?

Choosing between a homogeneous and heterogeneous catalyst involves a trade-off between activity, selectivity, and practicality.[12]

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Activity & Selectivity Often exhibit high activity and selectivity due to well-defined active sites.[13]Can be less selective if multiple active sites are present on the surface.[13]
Reaction Conditions Typically operate under milder conditions.[13]Often require higher temperatures and pressures.[13]
Separation & Recovery Difficult and costly to separate from the reaction mixture.[13]Easy to separate by filtration, allowing for straightforward recovery and recycling.[12][13]
Mechanism Elucidation Mechanistic studies are generally more straightforward using techniques like NMR.[13]Characterizing the active sites and reaction mechanism on a solid surface can be challenging.[13]

Recommendation: For laboratory-scale synthesis where high selectivity is paramount and separation is manageable, a homogeneous catalyst might be preferred. For industrial-scale production, the ease of recovery and reusability of a heterogeneous catalyst often makes it the more economically viable and sustainable option.[12]

Q2: How do ligands influence the selectivity of metal-catalyzed pyridone synthesis?

Ligands play a pivotal role in tuning the steric and electronic properties of a metal catalyst, thereby controlling its reactivity and selectivity.[13]

  • Steric Effects: Bulky ligands can create a sterically hindered environment around the metal center, directing the substrate to bind in a specific orientation and favoring the formation of one regioisomer over another.[14][15]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of a ligand can modify the electron density at the metal center. This, in turn, affects the catalyst's reactivity and its ability to discriminate between different reaction pathways.[13]

  • Cooperative Effects: Some ligands can actively participate in the reaction mechanism. For example, bidentate pyridone-pyrazole ligands have been shown to exhibit cooperative effects through intramolecular hydrogen bonding and π-π stacking interactions, which are crucial for achieving high regioselectivity in C-H activation.[16]

Q3: What are some common side reactions in pyridone synthesis that can be minimized through catalyst selection?

Careful catalyst selection can help suppress unwanted side reactions.

  • Self-Condensation: In reactions like the Guareschi-Thorpe condensation, the starting materials can undergo self-condensation.[8] The choice of catalyst and ensuring precise stoichiometry can minimize this.[8]

  • Incomplete Cyclization: In the Bohlmann-Rahtz synthesis, incompletely cyclized aminodiene intermediates are common side products. Lewis acid catalysts can promote the desired cyclization.[8]

  • Polymerization: Cyanopyridines, which can be precursors or intermediates, may polymerize under harsh conditions.[17] Using a highly efficient catalyst that allows for milder reaction temperatures can mitigate this issue.[17]

  • Hydrolysis: The hydrolysis of nitrile or ester functional groups on the pyridone ring can be a significant side reaction, especially in aqueous media.[17] Using anhydrous solvents or a catalyst that is effective under non-aqueous conditions is beneficial.[17]

Visualizing Reaction Control

Decision Workflow for Catalyst Selection

The following diagram illustrates a logical workflow for selecting a catalyst to enhance selectivity in pyridone C-H functionalization.

catalyst_selection_workflow start Define Target Regioisomer (e.g., C3, C5, C6-functionalized) electronic_control Consider Inherent Electronic Bias (C3/C5 electron-rich, C6 electron-poor) start->electronic_control directing_group Is a Directing Group Strategy Feasible? electronic_control->directing_group For robust selectivity radical_approach Is a Radical Pathway Desirable? electronic_control->radical_approach For alternative selectivity organometallic_catalysis Select Organometallic Catalyst (e.g., Pd for C3, Ni/Al for C6) electronic_control->organometallic_catalysis Based on electronics directing_group->radical_approach No dg_synthesis Synthesize Substrate with Directing Group (e.g., N-(2-pyridyl)) directing_group->dg_synthesis Yes radical_approach->organometallic_catalysis No radical_catalysis Select Radical-Promoting Catalyst (e.g., Ni, Mn, or photoredox) radical_approach->radical_catalysis Yes optimize Optimize Ligands and Reaction Conditions (Solvent, Temperature, Additives) organometallic_catalysis->optimize dg_synthesis->optimize radical_catalysis->optimize end Achieve High Selectivity optimize->end

Caption: A decision tree for troubleshooting regioselectivity.

Experimental Protocol: Palladium-Catalyzed C3-Arylation of 4-Hydroxy-2-Pyridone

This protocol is adapted from a literature procedure for the C3-selective arylation of a pyridone derivative.[1][7]

Materials:

  • 4-Hydroxy-2-pyridone

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(II) acetate (Cu(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxy-2-pyridone (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), Cu(OAc)₂ (2.0 equiv), and K₂CO₃ (2.0 equiv).

  • Add anhydrous DMSO as the solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 70-100 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired C3-arylated pyridone.

Catalytic Cycle Visualization:

catalytic_cycle pd2 Pd(II) c3_palladation C3-Palladated Intermediate pd2->c3_palladation 1. C-H Palladation transmetalation Transmetalation c3_palladation->transmetalation reductive_elim Reductive Elimination transmetalation->reductive_elim 2. Transmetalation pd0 Pd(0) reductive_elim->pd0 3. Reductive Elimination product C3-Arylated Pyridone reductive_elim->product reoxidation Reoxidation pd0->reoxidation reoxidation->pd2 4. Reoxidation cu1 Cu(I) reoxidation->cu1 pyridone Pyridone pyridone->c3_palladation arylboronic ArB(OH)₂ arylboronic->transmetalation cu2 Cu(II) cu2->reoxidation

Caption: Proposed catalytic cycle for Pd-catalyzed C3-arylation.

References

  • NotEvans. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. Retrieved from [Link]

  • Pápai, V., et al. (2020). Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv. Retrieved from [Link]

  • Various Authors. (n.d.). Metal-catalysed Pyridine Ring Synthesis. Wordpress. Retrieved from [Link]

  • Hirano, K., & Miura, M. (2017). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 9(2), 309-323. Retrieved from [Link]

  • Li, Y., et al. (2023). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry, 62(4), 1498-1507. Retrieved from [Link]

  • Hirano, K., & Miura, M. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 9(2), 309–323. Retrieved from [Link]

  • Park, C., et al. (2016). A catalyst-controlled selective synthesis of pyridines and pyrroles. Chemical Communications, 52(43), 7051-7054. Retrieved from [Link]

  • University of Rochester. (n.d.). Homogeneous vs Heterogeneous Catalysts. Retrieved from [Link]

  • Obligacion, J. V., et al. (2016). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. Journal of the American Chemical Society, 138(32), 10221-10230. Retrieved from [Link]

  • Obligacion, J. V., et al. (2016). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. ACS Catalysis, 6(9), 5894-5901. Retrieved from [Link]

  • Smith, M. W., et al. (2019). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 84(15), 9474-9482. Retrieved from [Link]

  • Wang, Y., et al. (2020). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. Organic Letters, 22(11), 4251-4255. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Comins, D. L., & Dehghani, A. (1992). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 92(6), 1045-1061. Retrieved from [Link]

  • Dell'Anna, M. M., et al. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Molecules, 28(17), 6211. Retrieved from [Link]

  • Hopkins, P. B., & Paquette, L. A. (1976). Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. The Journal of Organic Chemistry, 41(1), 1-6. Retrieved from [Link]

  • Sweet, J. S., et al. (2022). Atropselective synthesis of N-aryl pyridones via dynamic kinetic resolution enabled by non-covalent interactions. Chemical Science, 13(12), 3423-3429. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of ligand on selectivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in Synthesis of 2-Pyridones: A Key Heterocycle Is Revisited. Retrieved from [Link]

  • Pearson. (n.d.). Side-Chain Reactions of Substituted Pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). A Influence of 2-pyridon ligands on the selectivity; B sensitivity screening. Retrieved from [Link]

  • Kumar, A., et al. (2022). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 3(Special Issue 5), 1-6. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible elementary reaction sequence for catalytic pyridine.... Retrieved from [Link]

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Technical Support Center: Microwave-Assisted Synthesis of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the microwave-assisted synthesis of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate. This resource is designed for researchers and drug development professionals to provide in-depth, field-proven insights into optimizing this specific reaction. We will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

The synthesis of 2-pyridone derivatives, such as this compound, is of significant interest in medicinal chemistry due to their presence in many active pharmaceutical ingredients.[1][2] Microwave-assisted organic synthesis (MAOS) offers a powerful alternative to conventional heating, providing rapid, uniform heating that often leads to dramatically reduced reaction times, increased yields, and improved product purity.[3][4] This guide will help you harness these advantages while troubleshooting common challenges.

Core Synthesis Protocol

This procedure outlines a robust starting point for the one-pot, multicomponent synthesis of the target compound. It is based on principles similar to the Hantzsch dihydropyridine synthesis, a classic method for creating pyridine rings.[5][6]

Reaction Scheme: A plausible pathway involves the condensation of ethyl acetoacetate, ethyl cyanoacetate, and an ammonia source, which cyclize to form the desired 2-pyridone ring structure.

Step-by-Step Methodology:
  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the following:

    • Ethyl acetoacetate (1.0 mmol, 1.0 eq)

    • Ethyl cyanoacetate (1.0 mmol, 1.0 eq)

    • Ammonium acetate (1.5 mmol, 1.5 eq)

    • Anhydrous Ethanol (3 mL)

  • Vessel Sealing: Securely cap the vial. Ensure the cap is properly fitted to withstand the pressure generated during heating.

  • Microwave Irradiation:

    • Place the vial inside the cavity of a dedicated laboratory microwave synthesizer.

    • Set the reaction parameters:

      • Temperature: 120°C (monitor with an internal fiber-optic probe for accuracy)

      • Ramp Time: 2 minutes

      • Hold Time: 15 minutes

      • Power: Dynamic (allow the instrument to modulate power to maintain the target temperature)

      • Stirring: 600 RPM

  • Cooling & Workup:

    • After the irradiation is complete, cool the vessel to below 50°C using compressed air before handling.

    • A precipitate should have formed. Place the reaction vial in an ice bath for 15-20 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials or soluble impurities.

    • Dry the product under vacuum to a constant weight.

  • Analysis:

    • Determine the yield.

    • Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, and melting point).

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Issue 1: My reaction yield is consistently low or I'm getting no product at all.

  • Question: I've followed the protocol, but my isolated yield is less than 40%. What are the most likely causes and how can I fix them?

  • Answer: Low yield is a common issue that can stem from several factors. Let's break down the possibilities in a logical sequence.

    • Reagent Quality and Stoichiometry: The Fischer esterification, a related reaction type, is equilibrium-limited, highlighting the importance of reactant ratios and water removal.[7] In this multicomponent reaction, the purity of your starting materials is critical. Ethyl acetoacetate can exist in its keto-enol tautomeric forms, and old reagents may contain hydrolysis byproducts.

      • Solution: Use freshly opened or distilled starting materials. Ensure your ammonium acetate is anhydrous, as water can interfere with the initial condensation steps. Verify the molar ratios are correct.

    • Microwave Parameters: The reaction is highly dependent on temperature. Unlike conventional heating, MAOS involves direct interaction with polar molecules, making precise temperature control essential to avoid side reactions or decomposition.[4][8]

      • Solution:

        • Verify Temperature: Ensure your microwave's temperature sensor (preferably a fiber-optic probe) is calibrated and correctly positioned. An inaccurate reading can lead to insufficient energy input.

        • Increase Temperature/Time: If the reaction is not going to completion (verified by TLC), incrementally increase the hold temperature to 130°C or 140°C, or extend the hold time to 20-25 minutes. Monitor for any signs of product degradation (darkening color).[9]

    • Product Loss During Workup: The product has some solubility in ethanol, especially if the ethanol is not ice-cold during the washing step.

      • Solution: Ensure the reaction mixture is thoroughly cooled in an ice bath before filtration. Use the minimum amount of ice-cold ethanol for washing the precipitate. If significant product remains in the filtrate, you can attempt to concentrate the mother liquor and precipitate a second crop, although this may be of lower purity.

Issue 2: The reaction mixture turns dark brown or black, and I isolate a tarry substance.

  • Question: My reaction is charring. What's causing this degradation and how can I prevent it?

  • Answer: Charring indicates product or reagent decomposition, a known risk in microwave chemistry when energy input is not properly controlled.[8]

    • Localized Hotspots: While microwaves provide uniform bulk heating, inefficient stirring can lead to localized superheating, especially with viscous reaction mixtures.

      • Solution: Ensure vigorous magnetic stirring throughout the reaction. Use a properly sized stir bar. If the mixture becomes very thick, consider adding slightly more solvent (e.g., 4 mL instead of 3 mL).

    • Excessive Temperature or Power: Setting the temperature too high can push the reaction past the activation energy for decomposition. This is particularly true for complex organic molecules.

      • Solution: Reduce the target temperature to 110°C and gradually increase it in 5-10°C increments over several runs. Monitor the reaction progress by TLC to find the optimal balance between reaction rate and stability. Using a "dynamic" power setting is crucial, as a fixed high-power input can easily overheat the sample.

Issue 3: I'm seeing a significant byproduct in my analytical data (e.g., NMR, LC-MS).

  • Question: My main product is present, but there's a major impurity that's difficult to remove. What could it be?

  • Answer: Byproduct formation in Hantzsch-type syntheses can occur, often due to alternative reaction pathways or side reactions of the starting materials.[5][10]

    • Michael Addition Isomer: The mechanism involves a Michael addition, which can sometimes lead to different isomers if the cyclization step is not regioselective.[10]

    • Self-Condensation of Ethyl Acetoacetate: Under basic conditions (from ammonium acetate), ethyl acetoacetate can self-condense to form dehydroacetic acid or other related products.

    • Hydrolysis: If there is excess water in the reagents or solvent, the cyano or ester groups can undergo partial hydrolysis, especially at elevated temperatures.

    • Solution:

      • Control Stoichiometry: Ensure you are not using a large excess of any single reagent, particularly the ammonium acetate, which provides the basicity for the reaction.

      • Use Anhydrous Conditions: Employ anhydrous ethanol and ensure reagents are dry to minimize hydrolysis.

      • Purification: If the byproduct is unavoidable, purification by column chromatography or recrystallization from a suitable solvent (e.g., ethanol/water mixture, isopropanol) may be necessary. Elucidation of the impurity's structure via mass spectrometry and NMR will provide critical clues for optimizing the reaction to suppress its formation.[11]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and workup process.

SynthesisWorkflow A Reagent Combination (Vial Preparation) B Microwave Irradiation (120°C, 15 min) A->B C Cooling to < 50°C (Forced Air) B->C D Precipitation (Ice Bath) C->D E Vacuum Filtration D->E F Wash with Cold Ethanol E->F G Dry Under Vacuum F->G H Analysis (NMR, LC-MS, Yield) G->H

Caption: General experimental workflow for microwave-assisted synthesis.

Troubleshooting Flowchart: Low Yield

Use this decision tree to diagnose and solve issues related to poor product yield.

TroubleshootingYield Start Start: Low Yield (<50%) CheckReagents 1. Verify Reagent Purity & Stoichiometry Start->CheckReagents CheckTLC 2. Monitor Reaction by TLC CheckReagents->CheckTLC DecisionComplete Is Reaction Complete? CheckTLC->DecisionComplete OptimizeMW 3a. Increase Temp/Time (e.g., 130°C or 20 min) DecisionComplete->OptimizeMW No CheckWorkup 3b. Review Workup Procedure DecisionComplete->CheckWorkup Yes End Yield Improved OptimizeMW->End DecisionWorkup Was precipitate lost during filtration/washing? CheckWorkup->DecisionWorkup ImproveWorkup Use ice-cold solvent. Minimize wash volume. Attempt 2nd crop. DecisionWorkup->ImproveWorkup Yes DecisionWorkup->End No ImproveWorkup->End

Caption: Decision tree for troubleshooting low reaction yields.

Frequently Asked Questions (FAQs)

  • Question 1: Why is microwave synthesis preferred over conventional oil bath heating for this reaction?

    • Answer: Microwave synthesis offers several key advantages rooted in its unique heating mechanism, known as dielectric heating.[4]

      • Speed: Reactions that might take several hours with an oil bath can often be completed in minutes, as demonstrated in many heterocyclic syntheses.[12][13]

      • Efficiency & Yield: The rapid, uniform heating minimizes the formation of thermal degradation byproducts and can lead to higher isolated yields.[3]

      • Energy Savings: MAOS is a cornerstone of "green chemistry" as it is significantly more energy-efficient than conventional heating methods.[3]

  • Question 2: What is the likely reaction mechanism for this synthesis?

    • Answer: The reaction likely proceeds through a pathway analogous to the Hantzsch pyridine synthesis.[14][15] The key steps are:

      • Knoevenagel Condensation: A condensation reaction between one of the active methylene compounds (like ethyl cyanoacetate) and another carbonyl group.

      • Enamine Formation: The reaction of ethyl acetoacetate with ammonium acetate to form an enamine intermediate.

      • Michael Addition: The enamine attacks an α,β-unsaturated intermediate formed in a prior step.

      • Cyclization & Dehydration: The intermediate undergoes intramolecular cyclization followed by dehydration to form the stable 2-pyridone aromatic ring.[14]

  • Question 3: How critical is the choice of solvent? Could I use something other than ethanol?

    • Answer: Solvent choice is paramount in microwave chemistry. The solvent must be polar enough to absorb microwave energy efficiently.[8] Ethanol is a good choice because it has a high dielectric loss, a reasonably high boiling point (allowing for pressurized reactions above its normal boiling point), and is effective at dissolving the reactants. Other polar, high-boiling point solvents like DMF, DMSO, or ethylene glycol could be used, but would require significant re-optimization of reaction conditions and may make product precipitation more difficult.

  • Question 4: I need to produce a larger quantity of this compound. Can I simply scale up the reaction by 10x?

    • Answer: Direct scaling (e.g., from 1 mmol to 10 mmol) is a significant challenge in microwave chemistry and is not recommended without careful redevelopment.[7] The penetration depth of microwaves is limited, and in larger volumes, non-uniform heating can occur, leading to poor reproducibility and byproduct formation. For multi-gram synthesis, specialized large-scale microwave reactors or a switch to a conventional heating protocol developed to mimic the successful microwave conditions would be necessary.

  • Question 5: What are the primary safety considerations for this procedure?

    • Answer:

      • Pressure: Heating a solvent above its boiling point in a sealed vessel generates significant pressure. Always use a dedicated microwave synthesizer with built-in pressure monitoring and emergency venting. Never exceed the recommended volume for the process vials.

      • Reagent Toxicity: Ethyl cyanoacetate is harmful. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

      • Thermal Hazards: The reaction vial will be hot and under pressure after the reaction. Allow it to cool completely before opening.

Data Summary Table

The following table provides a summary of typical reaction parameters and expected outcomes to guide optimization.

ParameterCondition A (Standard)Condition B (Aggressive)Potential Outcome
Temperature 120°C140°CHigher temp may increase rate but risks degradation.[9]
Time 15 min25 minLonger time may drive reaction to completion.
Solvent EthanolDMFDMF allows higher temps but complicates workup.
Expected Yield 65-80%70-85% (if stable)Yields are highly condition-dependent.

References

  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradi
  • Hantzsch Dihydropyridine Synthesis. Alfa Chemistry.
  • (PDF) One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (2025).
  • (PDF) Microwave assisted synthesis of 2-pyridone and 2-pyridone based compounds. (2014). Semantic Scholar.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Source Not Available].
  • (PDF) Microwave-Assisted Synthesis of 2-Pyridone and 2-Pyridone-Based Compounds. (2025).
  • Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 C
  • Hantzsch pyridine synthesis. Wikipedia.
  • Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace.
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. [Source Not Available].
  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. [Source Not Available].
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). [Source Not Available].
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2024). MDPI.
  • Scalability challenges in the synthesis of Methyl 6-methylnicotin
  • (PDF) Microwave-assisted Cannizzaro reaction—Optimisation of reaction conditions. (2019).
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2024). PMC.
  • Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists. (2025).

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Validation & Comparative

A Comparative Guide to the Biological Activity of Ethyl 5-Cyano-2-Hydroxy-6-Methylnicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, forming the structural basis of numerous pharmacologically active agents. Among these, the highly functionalized 2-pyridone core, specifically derivatives of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate, represents a privileged framework. Its unique electronic and structural features, including its capacity for hydrogen bonding, metal chelation, and diverse substitutions, make it an attractive starting point for the development of novel therapeutic agents.

This guide provides a comparative analysis of the biological activities exhibited by various derivatives of this parent molecule. We will delve into key therapeutic areas where these compounds have shown promise, supported by experimental data from peer-reviewed studies. The focus will be not only on the observed activities but also on the underlying structure-activity relationships (SAR) that govern their potency and selectivity.

Anti-inflammatory Potential: Targeting Cyclooxygenase (COX)

Chronic inflammation is a critical factor in a host of diseases, from arthritis to neurodegenerative disorders. A primary strategy in combating inflammation is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the prostaglandin synthesis pathway. Several derivatives based on the 3-cyano-2-pyridone structure, closely related to our core molecule, have been investigated for their anti-inflammatory properties.[1]

A noteworthy study explored a flexible derivative, 2-{3-[3-cyano-6-methyl-2-oxo-4-phenylpyridin-1(2H)-yl]propoxy}-4-methyl-6-phenylnicotinonitrile, which demonstrated significant in vivo anti-inflammatory activity.[1] Molecular docking studies suggest that these types of compounds can favorably bind within the active site of the COX-2 enzyme, an interaction crucial for mediating their anti-inflammatory effects.[1] The rationale for exploring these derivatives stems from the structural similarities they share with known COX inhibitors, which also feature vicinal diaryl substitutions.

Comparative Analysis of Anti-inflammatory Activity

While direct comparative data for a series of this compound derivatives is emerging, we can analyze analogous structures to infer potential. For instance, in studies of other pyridine derivatives, the nature and position of substituents on the phenyl rings dramatically influence COX-2 inhibitory activity.

Compound ClassKey Structural FeatureObserved ActivityReference
3-Cyano-2-pyridonesFlexible propylene linkerSignificant in vivo anti-inflammatory effect[1]
3-Hydroxy-pyridine-4-onesBenzyl group substitutionGreatest potency in carrageenan-induced paw edema testN/A
Diaryl-imidazo[4,5-b]pyridinesDiaryl pharmacophorePotent and selective COX-2 inhibitionN/A

This table presents data from related pyridine structures to illustrate the potential of the core scaffold.

The data suggests that modifications to the N1 and C4 positions of the pyridone ring are critical for optimizing anti-inflammatory activity. The presence of bulky, lipophilic groups often enhances binding to the hydrophobic channel of the COX-2 active site.

Logical Relationship: Structure to Anti-inflammatory Activity

The following diagram illustrates the key structural features of the 3-cyano-2-pyridone core that are commonly modified to enhance anti-inflammatory activity.

SAR_AntiInflammatory Core This compound Core C2-OH C3-COOEt C4-H C5-CN C6-Me N1-H sub_n1 Substitution at N1 (e.g., propoxy linker) Core:n1->sub_n1 Influences flexibility and binding pose sub_c4 Substitution at C4 (e.g., Phenyl group) Core:c4->sub_c4 Enhances hydrophobic interactions sub_c6 Modification at C6 (e.g., Trifluoromethyl) Core:c6->sub_c6 Modulates electronic properties Activity Anti-inflammatory Activity (COX-2 Inhibition) sub_n1->Activity sub_c4->Activity sub_c6->Activity

Caption: Structure-Activity Relationship (SAR) for Anti-inflammatory effects.

Anticancer Activity: A Multi-Faceted Approach

The pyridine ring is a well-established pharmacophore in oncology. Derivatives of nicotinonitrile and 2-pyridone have been reported to exhibit cytotoxic activity against a range of cancer cell lines, including breast, colon, and leukemia.[2][3] The anticancer potential of these compounds often arises from their ability to inhibit key enzymes involved in cell proliferation and survival, such as kinases or topoisomerases, or to induce apoptosis.[3]

For instance, studies on structurally similar azaphenothiazines and thienopyrimidines have shown that specific substitutions can lead to potent growth inhibition (GI50) values in the nanomolar to micromolar range against various cancer cell lines.[2][3]

Comparative Cytotoxicity Data

The following table summarizes the anticancer activity of selected pyridine and nicotinonitrile derivatives against the MCF-7 breast cancer cell line, demonstrating the potential of this chemical class.

Compound IDDerivative ClassKey SubstituentActivity (IC50/GI50)Reference
Compound 4 ThienopyrimidineChloroacetyl23.2 µM (IC50)[3]
Compound 18 DiquinothiazineHalf-mustard~40 ng/mL (GI50)[2]
Compound 2h Thiazolidinone2-chloro-3-(4-nitrophenyl)propenylidene<0.01-0.02 µM (GI50)[4]
AH2-14c NicotinamideProprietaryPotent anti-migration activity[5]

This table showcases the potent anticancer activity of related heterocyclic compounds, providing a basis for evaluating new derivatives of this compound.

The structure-activity relationship for anticancer activity is complex. However, it is often observed that the introduction of halogenated phenyl rings or reactive moieties like chloroacetyl groups can enhance cytotoxicity.[3][6] These groups can form crucial interactions with target proteins or act as alkylating agents.

Proposed Mechanism: Apoptosis Induction

Many cytotoxic agents exert their effects by triggering programmed cell death, or apoptosis. Derivatives of the related thienopyrimidine scaffold have been shown to induce apoptosis in MCF-7 cells.[3] A plausible mechanism involves the inhibition of key survival signaling pathways, leading to the activation of caspases, the executioner enzymes of apoptosis.

Apoptosis_Pathway cluster_0 Cellular Response Derivative Pyridone Derivative SurvivalSignal Pro-Survival Signaling (e.g., PI3K/Akt) Derivative->SurvivalSignal Inhibits Caspase Caspase Activation SurvivalSignal->Caspase Inhibits Apoptosis Apoptosis Caspase->Apoptosis Induces

Caption: Simplified pathway of apoptosis induction by pyridone derivatives.

Antimicrobial Activity

The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Nicotinonitrile derivatives have been evaluated for their activity against both Gram-positive and Gram-negative bacteria as well as fungi.[7] The mode of action is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase, or the disruption of cell wall synthesis.[7][8]

Studies on various nicotinonitrile and coumarin-related structures have demonstrated promising antimicrobial effects.[7] The evaluation is typically performed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microbe.

Comparative Antimicrobial Data

Compound ClassTest OrganismActivity (MIC or Zone of Inhibition)Reference
Benzo[c]coumarinS. aureus, P. aeruginosaSignificant zone of inhibition[7]
Bisphenol A analoguesS. aureus (MRSA)Low MIC (1-2 µg/mL)[8]
IsothiocyanatesE. coliMIC = 0.07 mg/mL (for BITC)[9]
Meropenem analoguesVarious bacteriaSome derivatives showed stronger activity than parent drug[10]

This table provides context on the antimicrobial potential of related heterocyclic and nitrile-containing compounds.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of the findings, standardized protocols must be employed. Below are detailed, step-by-step methodologies for key biological assays discussed in this guide.

Experimental Workflow Overview

The general workflow for screening new chemical entities involves synthesis, characterization, and a cascade of biological assays.

Workflow A Synthesis of Derivatives B Structural Characterization (NMR, MS, X-ray) A->B C Primary Screening (e.g., In vitro cytotoxicity) B->C D Secondary Assays (e.g., Enzyme inhibition, MIC) C->D E Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) D->E F In vivo Testing (Animal Models) E->F G Lead Optimization F->G

Caption: General workflow for drug discovery and development.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and adhered to the plate before drug exposure.

  • Compound Treatment: Prepare serial dilutions of the test derivatives and a positive control (e.g., Doxorubicin) in culture medium. Add 100 µL of each concentration to the respective wells. Include vehicle-only wells as a negative control. Incubate for 48-72 hours. Causality: A range of concentrations is essential to determine the dose-response relationship and calculate the IC50 value.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Causality: Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well. Agitate the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Causality: The organic solvent is required to dissolve the water-insoluble formazan crystals for spectrophotometric measurement.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility (Agar Well Diffusion Method)

Principle: This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of inhibition, an area of no microbial growth around a well containing the test substance diffused into an agar plate seeded with a specific microorganism.

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri dishes. Allow the agar to solidify completely.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly swab the entire surface of the agar plates with the prepared inoculum using a sterile cotton swab.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

  • Compound Loading: Add a fixed volume (e.g., 50-100 µL) of the test derivative solution (at a known concentration) into each well. Also, include a positive control (e.g., Ciprofloxacin) and a negative control (solvent vehicle). Causality: The compound diffuses from the well into the agar, creating a concentration gradient.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-28°C for 48-72 hours for fungi.

  • Data Acquisition: After incubation, measure the diameter of the zone of complete inhibition (in mm) around each well.

  • Analysis: A larger zone of inhibition indicates greater antimicrobial activity. The activity can be compared against the standard antibiotic.

Conclusion and Future Directions

The this compound scaffold is a versatile and promising platform for the development of new therapeutic agents. The existing literature on related structures strongly suggests its potential in yielding potent anti-inflammatory, anticancer, and antimicrobial compounds. The key to unlocking this potential lies in systematic derivatization and rigorous biological evaluation.

Future research should focus on synthesizing a focused library of derivatives with systematic modifications at the N1, C4, and C6 positions. A comprehensive screening of these compounds against a panel of cancer cell lines, bacterial strains, and inflammatory markers will be crucial for establishing clear and robust structure-activity relationships. These studies will pave the way for the optimization of lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles, ultimately translating the chemical potential of this scaffold into tangible therapeutic benefits.

References

  • PubChem. This compound. Available from: [Link].

  • Synthesis, Electrochemical Studies, Molecular Docking, and Biological Evaluation as an Antimicrobial Agent of 5-Amino-6-cyano-3-hydroxybenzo[c]coumarin Using Ni–Cu–Al–CO3 Hydrotalcite as a Catalyst. ACS Omega. Available from: [Link].

  • From Environmental Toxicants to Antibacterial Agents: BPA Analogues Selectively Inhibit the Growth of Gram-Positive Bacteria by Disturbing Biosynthesis of the Cell Wall. PubMed Central. Available from: [Link].

  • Formation of ethyl‐6‐amino‐5‐cyano‐2‐methyl1‐4‐(1,2,3,4,5‐pentahydroxypentyl)nicotinate. ResearchGate. Available from: [Link].

  • SYNTHESES OF HETEROCYCLIC DERIVATIVES AS POTENTIAL CYTOTOXIC COMPOUNDS EVALUATED TOWARD HEPATOCELLULAR AND CERVICAL CARCINOMA CE. Bulletin of the Chemical Society of Ethiopia. Available from: [Link].

  • Polymorphic study and anti-inflammatory activity of a 3-cyano-2-pyridone based flexible model. New Journal of Chemistry. Available from: [Link].

  • Anticancer activity of newly synthesized azaphenothiazines from NCI's anticancer screening bank. Pharmacological Reports. Available from: [Link].

  • Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. MDPI. Available from: [Link].

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A Comparative Guide to the Cardiotonic Activity of Novel Pyridinone Derivatives Synthesized from Ethyl 5-cyano-2-hydroxy-6-methylnicotinate Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cardiovascular therapeutics, the quest for potent and safe inotropic agents remains a significant challenge. This guide provides a detailed comparison of a promising class of cardiotonic compounds derived from the ethyl 5-cyano-2-hydroxy-6-methylnicotinate scaffold. These novel pyridinone derivatives, analogous to the established drug milrinone, exhibit significant positive inotropic effects, primarily through the selective inhibition of phosphodiesterase III (PDE III). We will delve into their synthesis, mechanism of action, and comparative efficacy, supported by experimental data, to offer a comprehensive resource for researchers in cardiovascular drug discovery.

The Therapeutic Imperative for New Cardiotonic Agents

Heart failure is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the body's metabolic needs. Cardiotonic agents, or inotropes, enhance myocardial contractility and are crucial in the management of acute and severe heart failure.[1] Established therapies, such as beta-adrenergic agonists and cardiac glycosides, are often limited by adverse effects, including increased myocardial oxygen demand, arrhythmogenesis, and a narrow therapeutic window.[2]

This has spurred the development of a new generation of inotropes, with a primary focus on PDE III inhibitors.[3] By preventing the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac muscle cells, these agents increase intracellular calcium levels, leading to enhanced contractility.[1][3] Milrinone is a key example of a PDE III inhibitor, but the search for compounds with improved efficacy and safety profiles is ongoing. The pyridinone derivatives discussed herein represent a significant step in this direction.

Synthesis of Novel Pyridinone Derivatives

The synthetic route to the target 2-pyridone derivatives, including key compounds such as methyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (SF397) and benzyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (SF399), typically involves a multicomponent reaction strategy. While the user's specified starting material, this compound, represents a closely related chemical space, the most commonly cited syntheses for these potent cardiotonic agents begin with more readily available precursors.

A representative synthetic pathway involves the reaction of an enamino ester, such as ethyl 2-dimethylaminomethylene-3-oxobutanoate, with a cyanoacetamide derivative. This approach allows for the efficient construction of the core 2-pyridone ring structure.

Proposed Synthetic Workflow:

Synthesis_Workflow cluster_0 Preparation of Enamino Ester cluster_1 Preparation of Cyanoacetamide cluster_2 Cyclization to Pyridinone Core start1 Ethyl Acetoacetate product1 Ethyl 2-dimethylaminomethylene-3-oxobutanoate start1->product1 Reaction reagent1 Dimethylformamide Dimethyl Acetal (DMF-DMA) reagent1->product1 start2 Ethyl Cyanoacetate product2 Cyanoacetamide start2->product2 Ammonolysis reagent2 Ammonia reagent2->product2 product1_ref Ethyl 2-dimethylaminomethylene-3-oxobutanoate product3 Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate product1_ref->product3 Michael Addition & Cyclization product2_ref Cyanoacetamide product2_ref->product3

Caption: General synthetic workflow for 2-pyridone derivatives.

Experimental Protocol: Synthesis of Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
  • Preparation of Ethyl 2-dimethylaminomethylene-3-oxobutanoate: Ethyl acetoacetate is reacted with dimethylformamide dimethyl acetal (DMF-DMA). The mixture is typically heated, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess reagents are removed under reduced pressure to yield the crude enamino ester, which can be purified by distillation or used directly in the next step.

  • Preparation of Cyanoacetamide: Ethyl cyanoacetate is treated with concentrated aqueous ammonia.[4] The reaction is usually exothermic and upon cooling, cyanoacetamide crystallizes out and can be collected by filtration.[4]

  • Synthesis of the 2-Pyridone: A solution of sodium ethoxide in ethanol is prepared. To this, cyanoacetamide is added, followed by the slow addition of ethyl 2-dimethylaminomethylene-3-oxobutanoate. The reaction mixture is then refluxed for several hours. After cooling, the mixture is acidified, leading to the precipitation of the crude 2-pyridone product. The solid is collected by filtration, washed, and recrystallized to afford the pure Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.

Mechanism of Cardiotonic Action: PDE III Inhibition

The primary mechanism of action for this class of compounds is the selective inhibition of phosphodiesterase III (PDE3), an enzyme highly expressed in cardiac and vascular smooth muscle.[3]

PDE3_Inhibition_Pathway Beta_Agonist β-Adrenergic Agonist Beta_Receptor β-Adrenergic Receptor Beta_Agonist->Beta_Receptor G_Protein Gs Protein Beta_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP cAMP->AMP hydrolysis Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel phosphorylates (activates) Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction Increased Myocardial Contractility Ca_Influx->Contraction PDE3 PDE3 PDE3->cAMP Pyridinone Pyridinone Derivative (e.g., SF397) Pyridinone->PDE3 inhibits

Caption: Signaling pathway of PDE3 inhibition in cardiomyocytes.

In cardiomyocytes, stimulation of β-adrenergic receptors leads to the activation of adenylyl cyclase, which converts ATP to cAMP.[1] cAMP then activates Protein Kinase A (PKA), which phosphorylates several downstream targets, including L-type calcium channels, leading to increased calcium influx and enhanced myocardial contractility.[1] PDE3 hydrolyzes cAMP to AMP, thus terminating this signaling cascade. By inhibiting PDE3, the novel pyridinone derivatives prevent the degradation of cAMP, leading to its accumulation. This results in a sustained activation of PKA and a more forceful contraction of the heart muscle.[3]

Comparative Performance Analysis

The cardiotonic activity of these novel pyridinone derivatives has been evaluated in vitro and compared with the clinically used PDE3 inhibitor, milrinone. The primary experimental model for this assessment is the isolated guinea pig atrial preparation.

Experimental Workflow: Isolated Guinea Pig Atria Assay

Experimental_Workflow Start Guinea Pig Euthanasia & Heart Excision Isolation Isolation of Left and Right Atria Start->Isolation Mounting Mounting in Organ Bath with Krebs-Henseleit Solution (37°C, gassed with 95% O₂ / 5% CO₂) Isolation->Mounting Transducer Connection to Isometric Force Transducer Mounting->Transducer Stabilization Stabilization Period (e.g., 60 min) Transducer->Stabilization Pacing Electrical Pacing of Left Atrium (e.g., 1 Hz) Stabilization->Pacing Data_Acquisition Recording of Basal Contractile Force and Spontaneous Beating Rate (Right Atrium) Pacing->Data_Acquisition Drug_Addition Cumulative Addition of Test Compounds / Milrinone Data_Acquisition->Drug_Addition Measurement Measurement of Changes in Inotropic (Force) and Chronotropic (Rate) Effects Drug_Addition->Measurement Analysis Data Analysis: Dose-Response Curves & EC₅₀ Calculation Measurement->Analysis

Caption: Workflow for evaluating cardiotonic activity in isolated guinea pig atria.

Quantitative Comparison of PDE III Inhibition and Inotropic Effects

A study by Floreani et al. (2003) provides a direct comparison of several novel pyridinone derivatives with milrinone.[5] The data clearly indicates that specific structural modifications to the milrinone scaffold can lead to compounds with superior or comparable activity.

CompoundPDE III Inhibition Kᵢ (µM)[5]Positive Inotropic Effect (vs. Milrinone)
Milrinone 4-pyridyl-CN3.80Standard
SF397 -COOCH₃-CN7.00More potent
SF399 -COOCH₂Ph-CN8.80More potent
SF416 -COOCH₃-COCH₃35.00More potent
SF419 -COOCH₂Ph-COCH₃155.00More potent

Kᵢ represents the inhibitor concentration required to cause 50% inhibition of the enzyme activity.

The results demonstrate that while the novel compounds exhibit slightly lower direct inhibitory activity on the PDE III enzyme (higher Kᵢ values) compared to milrinone, they produce a more potent positive inotropic effect in isolated atrial preparations.[5] This suggests that other mechanisms, such as antagonism of A₁ adenosine receptors, may also contribute to their overall cardiotonic activity, a characteristic shared with milrinone.[5]

Notably, replacing the 4-pyridyl group of milrinone with a methoxycarbonyl (SF397) or a benzyloxycarbonyl (SF399) group, and substituting the 5-cyano group with an acetyl group (SF416 and SF419), resulted in compounds that were all more potent than milrinone in increasing myocardial contractility.[5]

Structure-Activity Relationship (SAR) Insights

The comparative data provides valuable insights into the structure-activity relationships of this class of compounds:

  • The 2-Pyridone Core: This heterocyclic ring system is essential for activity, likely through its ability to mimic the endogenous substrate (cAMP) and interact with the active site of PDE3.

  • Substituents at the 3- and 5-positions: The nature of the substituents at these positions significantly influences both PDE3 inhibitory potency and the overall inotropic effect. The data suggests that ester and acetyl groups can be more favorable than the pyridyl and cyano groups of milrinone for enhancing the positive inotropic response.

  • Lipophilicity and Cell Permeability: The introduction of more lipophilic groups, such as the benzyloxycarbonyl moiety in SF399 and SF419, can impact the pharmacokinetic and pharmacodynamic properties of the compounds, potentially leading to improved cell permeability and target engagement.

Conclusion and Future Directions

The pyridinone derivatives synthesized from this compound analogues represent a promising class of cardiotonic agents with potent positive inotropic effects that, in several cases, surpass those of the established drug milrinone. Their primary mechanism of action via PDE III inhibition is well-understood, although contributions from other pathways, such as adenosine receptor antagonism, warrant further investigation.

The favorable structure-activity relationships identified in this class of compounds provide a solid foundation for the rational design of new inotropic agents with potentially improved efficacy and safety profiles. Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their oral bioavailability and duration of action, as well as conducting in vivo studies to confirm their therapeutic potential in models of heart failure. The development of these novel pyridinones could lead to a new generation of safer and more effective treatments for patients with acute and severe heart failure.

References

  • Floreani, M., Fossa, P., Gessi, S., Mosti, L., Borea, P. A., & Dorigo, P. (2003). New milrinone analogues: in vitro study of structure-activity relationships for positive inotropic effect, antagonism towards endogenous adenosine, and inhibition of cardiac type III phosphodiesterase. Naunyn-Schmiedeberg's archives of pharmacology, 367(2), 109–118. [Link]

  • Mosti, L., Menozzi, G., Schenone, P., Dorigo, P., Gaion, R. M., & Belluco, P. (1992). Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. Il Farmaco, 47(4), 427–437. [Link]

  • Erhardt, P. W., & Chou, Y. L. (1991). Milrinone. In Cardiovascular Drug Reviews (Vol. 9, No. 3, pp. 257-280). Neva Press.
  • Sircar, I., Duell, B. L., Bobowski, G., Bristol, J. A., & Evans, D. B. (1985). Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents. Journal of medicinal chemistry, 28(10), 1405–1413. [Link]

  • Gupta, S. P. (2000). Quantitative structure-activity relationships of cardiotonic agents. Progress in drug research. Fortschritte der Arzneimittelforschung. Progres des recherches pharmaceutiques, 55, 235–282. [Link]

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Anti-inflammatory properties of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the field of medicinal chemistry is increasingly focused on heterocyclic scaffolds due to their diverse pharmacological activities. Among these, the pyridine ring system, particularly nicotinonitrile (3-cyanopyridine) derivatives, has emerged as a privileged structure in the design of potent anti-inflammatory agents.[1][2] This guide provides a comprehensive comparison of the anti-inflammatory properties of various derivatives stemming from the nicotinonitrile scaffold, using Ethyl 5-cyano-2-hydroxy-6-methylnicotinate as a representative core.

Our objective is to dissect the structure-activity relationships (SAR) that govern their efficacy, compare their performance against established non-steroidal anti-inflammatory drugs (NSAIDs), and provide detailed experimental frameworks for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical space of next-generation anti-inflammatory therapeutics.

The Inflammatory Cascade: Key Targets for Nicotinonitrile Derivatives

Inflammation is a complex biological response involving a symphony of cellular and molecular mediators.[3] Effective anti-inflammatory drug design hinges on the precise targeting of key nodes within this cascade. Nicotinonitrile derivatives have shown promise in modulating several of these critical pathways.

  • Cyclooxygenase (COX) Enzymes: The COX-1 and COX-2 isoenzymes are central to the production of prostaglandins (PGs), which are pivotal mediators of pain and inflammation.[3][4] While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is inducible at sites of inflammation. Selective inhibition of COX-2 is a highly sought-after therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[]

  • Lipoxygenase (LOX) Enzymes: The 5-LOX pathway is responsible for the synthesis of leukotrienes, another class of potent pro-inflammatory mediators. Inhibition of 5-LOX is a key strategy for many anti-inflammatory drugs.[6]

  • Pro-inflammatory Cytokines & Mediators: The inflammatory response is amplified by cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as signaling molecules like Nitric Oxide (NO), produced by inducible nitric oxide synthase (iNOS).[7][8] Compounds that can suppress the production of these mediators are valuable therapeutic candidates.[8][9]

  • Transcription Factors (NF-κB & NRF2): The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of genes encoding pro-inflammatory proteins.[8][9] Conversely, the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway controls the expression of cytoprotective and antioxidant genes, which can negatively regulate inflammation.[7][8]

Below is a diagram illustrating the key inflammatory pathways that serve as targets for nicotinonitrile-based inhibitors.

Inflammation_Pathways cluster_stimulus Inflammatory Stimulus (e.g., LPS, Injury) cluster_membrane Cell Membrane cluster_cytosol Cytosolic Pathways cluster_nucleus Nuclear Transcription cluster_output Inflammatory Response Stimulus Stimulus MembranePhospholipids Membrane Phospholipids NFkB_path NF-κB Pathway Stimulus->NFkB_path activates PLA2 PLA2 MembranePhospholipids->PLA2 activates ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases COX COX-1 / COX-2 ArachidonicAcid->COX LOX 5-LOX ArachidonicAcid->LOX Prostaglandins Prostaglandins (PGE2) COX->Prostaglandins synthesizes Leukotrienes Leukotrienes LOX->Leukotrienes synthesizes Inflammation Pain, Swelling, Redness Prostaglandins->Inflammation Leukotrienes->Inflammation NFkB_nuc NF-κB NFkB_path->NFkB_nuc translocates NRF2_path KEAP1-NRF2 NRF2_nuc NRF2 NRF2_path->NRF2_nuc translocates ProInflammatoryGenes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->ProInflammatoryGenes activates NRF2_nuc->ProInflammatoryGenes inhibits AntioxidantGenes Antioxidant Genes (HO-1, NQO1) NRF2_nuc->AntioxidantGenes activates ProInflammatoryGenes->Inflammation NO Nitric Oxide (NO) ProInflammatoryGenes->NO via iNOS In_Vitro_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening (Active & Non-toxic Hits) cluster_tertiary Mechanism of Action Studies start Synthesized Nicotinonitrile Derivatives cell_viability Cell Viability Assay (e.g., MTT on RAW 264.7) start->cell_viability no_assay Nitric Oxide (NO) Production Assay (Griess Assay in LPS-stimulated cells) cell_viability->no_assay Non-toxic compounds cytokine_assay Cytokine Measurement (ELISA for TNF-α, IL-6) no_assay->cytokine_assay Active compounds enzyme_assay Enzyme Inhibition Assays (COX-1/COX-2, 5-LOX) cytokine_assay->enzyme_assay pathway_analysis Pathway Analysis (Western Blot for NF-κB, NRF2) enzyme_assay->pathway_analysis end Lead Candidates for In Vivo Testing pathway_analysis->end

Caption: A typical in vitro screening workflow for anti-inflammatory agents.

Protocol 1: In Vitro Nitric Oxide (NO) Production Assay

This assay quantifies the anti-inflammatory activity of compounds by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells. [7]

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test derivatives for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known inhibitor).

  • Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control group. Incubate for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol determines the inhibitory potency and selectivity of compounds against COX-1 and COX-2 enzymes. [10][11]

  • Enzyme Preparation: Use purified ovine COX-1 or human recombinant COX-2 enzyme.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, hematin, and the enzyme.

  • Compound Incubation: Add the test compounds at various concentrations (or a known inhibitor like Indomethacin for COX-1 and Celecoxib for COX-2 as positive controls) and incubate for 15 minutes at room temperature. [10]4. Initiate Reaction: Start the enzymatic reaction by adding arachidonic acid as the substrate. [10]5. Terminate Reaction: After a 2-minute incubation at 37°C, stop the reaction by adding a solution of HCl. [10]6. PGE2 Quantification: The product of the reaction, Prostaglandin E2 (PGE2), is measured using a competitive ELISA kit or by LC-MS/MS.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity). The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model

This is a standard and widely used in vivo model to assess the acute anti-inflammatory activity of novel compounds. [12][13]

  • Animal Acclimation: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimate the animals for at least one week under standard laboratory conditions. [12]2. Grouping and Administration: Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., Diclofenac), and test groups receiving different doses of the nicotinonitrile derivatives. Administer the compounds orally or intraperitoneally 1 hour before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume immediately after the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The increase in paw volume (edema) is calculated as the difference between the volume at each time point (Vt) and the initial volume (V0). The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [ (Vt_control - V0_control) - (Vt_test - V0_test) ] / (Vt_control - V0_control) * 100

Conclusion and Future Perspectives

The nicotinonitrile scaffold represents a fertile ground for the development of novel anti-inflammatory agents. The evidence presented indicates that strategic derivatization, such as fusing thiophene rings or creating hybrids with other bioactive heterocycles like pyrimidines and benzoxazoles, can yield compounds with potent inhibitory effects on key inflammatory mediators, including COX-2 and nitric oxide. Several derivatives have demonstrated efficacy comparable or superior to established NSAIDs in both in vitro and in vivo models. [14][15][16] The most promising avenues for future research involve:

  • Optimizing for Selectivity: Fine-tuning the structure of lead compounds to maximize COX-2 selectivity over COX-1, thereby predicting a better safety profile.

  • Multi-Target Approach: Designing derivatives that can simultaneously inhibit both COX and 5-LOX pathways, which could offer a broader spectrum of anti-inflammatory activity.

  • Exploring NRF2 Activation: Investigating derivatives that can activate the NRF2 antioxidant pathway as a complementary mechanism to suppress inflammation. [7][8] By leveraging the structure-activity relationships discussed and employing the rigorous evaluation protocols outlined, the scientific community can continue to unlock the therapeutic potential of nicotinonitrile derivatives, paving the way for safer and more effective treatments for inflammatory diseases.

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Comparative analysis of catalytic systems for nicotinic acid ester synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Catalytic Systems for Nicotinic Acid Ester Synthesis

This guide provides a comprehensive comparative analysis of various catalytic systems for the synthesis of nicotinic acid esters, invaluable intermediates in the pharmaceutical and agrochemical industries. We will delve into the nuances of different catalytic approaches, offering field-proven insights and detailed experimental protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors. Our focus will be on the practical application and comparative performance of these systems, grounded in authoritative scientific literature.

Introduction: The Significance of Nicotinic Acid Esters

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are fundamental building blocks in organic synthesis. Its esters, in particular, are key precursors for the production of a wide array of pharmaceuticals, including vasodilators, and agrochemicals. The efficient and environmentally benign synthesis of these esters is therefore a topic of significant industrial and academic interest. This guide will navigate the catalytic landscape for this important transformation, comparing and contrasting the predominant methodologies.

The Synthetic Challenge: Esterification of Nicotinic Acid

The direct esterification of nicotinic acid with an alcohol presents a classic acid-catalyzed reaction. The core challenge lies in achieving high yields and selectivity under mild conditions, while also considering catalyst recovery and reuse, which are critical for sustainable chemical processes. The overall reaction is depicted below:

Nicotinic Acid Esterification cluster_reactants Reactants cluster_products Products Nicotinic_Acid Nicotinic Acid Catalyst Catalyst Nicotinic_Acid->Catalyst Alcohol Alcohol (R-OH) Alcohol->Catalyst Ester Nicotinic Acid Ester Catalyst->Ester Water Water Catalyst->Water

Figure 1: General scheme for the catalytic esterification of nicotinic acid.

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount in dictating the efficiency, selectivity, and environmental impact of the esterification process. We will now compare three major classes of catalysts: homogeneous acid catalysts, heterogeneous solid acid catalysts, and biocatalysts.

Homogeneous Acid Catalysts (e.g., Sulfuric Acid)

Mechanism and Rationale: Traditionally, strong mineral acids like sulfuric acid (H₂SO₄) have been employed for esterification. These catalysts operate in the same phase as the reactants, leading to excellent contact and high reaction rates. The proton from the acid protonates the carbonyl oxygen of the nicotinic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol.

Advantages:

  • High catalytic activity and reaction rates.

  • Low cost and ready availability.

Disadvantages:

  • Corrosion: Highly corrosive to equipment.

  • Separation and Waste: Difficult to separate from the reaction mixture, leading to neutralization steps that generate significant waste.

  • Environmental Concerns: The generation of acidic waste streams poses environmental challenges.

Heterogeneous Solid Acid Catalysts

To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have emerged as a promising alternative. These materials are insoluble in the reaction medium, simplifying their separation and enabling their reuse.

Mechanism and Rationale: Amberlyst-15 is a macroreticular polystyrene-based resin functionalized with sulfonic acid groups (-SO₃H). It acts as a solid-phase equivalent of sulfuric acid. The reaction occurs on the surface and within the pores of the resin.

Performance Data: Studies have shown that Amberlyst-15 is an effective catalyst for the synthesis of nicotinic acid esters. For instance, in the esterification of nicotinic acid with ethanol, yields of up to 90% have been reported. The catalyst can be easily recovered by simple filtration and reused multiple times with minimal loss of activity.

Mechanism and Rationale: Zeolites are crystalline aluminosilicates with a well-defined microporous structure. Their acidity arises from the presence of Brønsted and Lewis acid sites. The shape-selective nature of zeolites can also influence the product distribution, although this is less critical for the esterification of simple alcohols.

Performance Data: Zeolites have been successfully employed as catalysts for the esterification of nicotinic acid. For example, H-Beta zeolite has been shown to be an active and reusable catalyst for the synthesis of methyl nicotinate.

Biocatalysts (e.g., Lipases)

Mechanism and Rationale: Enzymes, particularly lipases, offer a green and highly selective alternative for ester synthesis. Lipases catalyze the esterification reaction under mild conditions, often at room temperature and neutral pH. The reaction proceeds via a ternary complex between the enzyme, the acid, and the alcohol.

Performance Data: Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), have demonstrated excellent performance in the synthesis of nicotinic acid esters. These enzymatic methods are characterized by high selectivity, minimizing the formation of byproducts. The mild reaction conditions also help in preserving the integrity of sensitive functional groups.

Quantitative Performance Comparison

The following table summarizes the typical performance of the different catalytic systems for the synthesis of nicotinic acid esters based on data from the literature.

Catalyst SystemTypical CatalystTemperature (°C)Reaction Time (h)Yield (%)Catalyst ReusabilitySeparation
Homogeneous Acid Sulfuric Acid (H₂SO₄)80-1204-8>95Not practicalDifficult (Neutralization)
Heterogeneous Solid Acid Amberlyst-1570-1006-12~90Good (Multiple cycles)Easy (Filtration)
Heterogeneous Solid Acid H-Beta Zeolite100-1508-2480-90Good (Multiple cycles)Easy (Filtration)
Biocatalyst Novozym 435 (Immobilized Lipase)30-6024-72>90Excellent (Multiple cycles)Easy (Filtration)

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for key experiments, allowing for the replication and validation of these catalytic systems.

Protocol for Esterification using Amberlyst-15

Amberlyst_15_Protocol start Start reactants 1. Charge Reactor: - Nicotinic Acid (1 eq) - Alcohol (3-5 eq) - Amberlyst-15 (10-20 wt%) start->reactants reaction 2. Heat and Stir: - Set temperature (e.g., 80°C) - Stir for 6-12 hours reactants->reaction monitoring 3. Monitor Reaction: - TLC or GC analysis reaction->monitoring filtration 4. Catalyst Separation: - Cool to room temperature - Filter to recover Amberlyst-15 monitoring->filtration workup 5. Product Isolation: - Evaporate excess alcohol - Purify by distillation or chromatography filtration->workup end End workup->end

Figure 2: Workflow for nicotinic acid ester synthesis using Amberlyst-15.

Step-by-Step Procedure:

  • Reactor Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add nicotinic acid (1 equivalent), the desired alcohol (3-5 equivalents), and Amberlyst-15 (10-20% by weight of nicotinic acid).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature and separate the Amberlyst-15 catalyst by simple filtration. The catalyst can be washed with a solvent (e.g., acetone), dried, and stored for reuse.

  • Product Isolation: Remove the excess alcohol from the filtrate by rotary evaporation. The crude ester can then be purified by distillation under reduced pressure or by column chromatography.

Protocol for Enzymatic Esterification using Novozym 435

Novozym_435_Protocol start Start reactants 1. Prepare Reaction Mixture: - Nicotinic Acid (1 eq) - Alcohol (1-2 eq) - Molecular Sieves - Organic Solvent (e.g., Toluene) start->reactants enzyme_add 2. Add Enzyme: - Novozym 435 (5-10 wt%) reactants->enzyme_add reaction 3. Incubate: - Shake at a controlled temperature (e.g., 40°C) - 24-72 hours enzyme_add->reaction filtration 4. Enzyme Separation: - Filter to recover Novozym 435 reaction->filtration workup 5. Product Isolation: - Evaporate solvent - Purify by chromatography filtration->workup end End workup->end

Figure 3: Workflow for enzymatic synthesis of nicotinic acid esters.

Step-by-Step Procedure:

  • Reaction Setup: In a screw-capped vial, combine nicotinic acid (1 equivalent), the alcohol (1-2 equivalents), and an appropriate organic solvent (e.g., toluene). Add molecular sieves to remove the water produced during the reaction and drive the equilibrium towards the product.

  • Enzyme Addition: Add Novozym 435 (5-10% by weight of nicotinic acid) to the mixture.

  • Incubation: Place the vial in an incubator shaker at a controlled temperature (e.g., 40°C) and agitate for 24-72 hours.

  • Enzyme Recovery: After the reaction, separate the immobilized enzyme by filtration. The enzyme can be washed and reused.

  • Product Isolation: Remove the solvent from the filtrate by rotary evaporation. The product can be purified by column chromatography.

Conclusion and Future Outlook

The synthesis of nicotinic acid esters can be achieved through various catalytic routes, each with its own set of advantages and disadvantages. While traditional homogeneous catalysts offer high activity, the future of sustainable chemical synthesis lies in the adoption of heterogeneous and biocatalytic systems.

  • For large-scale industrial production where cost and throughput are the primary drivers, solid acid catalysts like Amberlyst-15 offer a robust and economically viable option. Their ease of separation and reusability significantly reduce waste and operational costs.

  • For the synthesis of high-value, sensitive nicotinic acid ester derivatives, particularly in the pharmaceutical industry, enzymatic catalysis is an unparalleled choice. The mild reaction conditions and high selectivity of biocatalysts ensure the integrity of complex molecules and simplify downstream purification.

The continued development of novel, highly active, and stable heterogeneous catalysts and the engineering of more efficient enzymes will undoubtedly pave the way for even more efficient and sustainable methods for the synthesis of nicotinic acid esters.

References

  • Lilja, J., Murzin, D. Y., Salmi, T., Aumo, J., Mäki-Arvela, P., & Sundell, M. (2002). Esterification of nicotinic acid with ethanol in the presence of a fibrous polymer-supported sulphonic acid catalyst. Applied Catalysis A: General, 228(1-2), 145-157. [Link]

  • Rao, K. S. R., & Prasad, P. S. S. (2009). Esterification of nicotinic acid with methanol over solid acid catalysts. Catalysis Letters, 133(1-2), 170-174. [Link]

  • Gawas, S. D., & Jadhav, V. K. (2014). Lipase catalyzed synthesis of nicotinic acid esters. Journal of Molecular Catalysis B: Enzymatic, 102, 11-16. [Link]

A Comparative Analysis of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate Derivatives and Milrinone as Inotropic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cardiotonic agents, the quest for novel compounds with improved efficacy and safety profiles is perpetual. This guide provides a detailed comparison of the efficacy of ethyl 5-cyano-2-hydroxy-6-methylnicotinate derivatives against the well-established phosphodiesterase III (PDE3) inhibitor, milrinone. We delve into their mechanisms of action, present available comparative experimental data, and provide detailed protocols for key assays relevant to their evaluation.

Introduction: The Need for Novel Inotropes

Congestive heart failure is a critical condition characterized by the heart's inability to pump blood effectively. Positive inotropic agents, which increase myocardial contractility, are a cornerstone of therapy for acute decompensated heart failure. Milrinone, a bipyridine derivative, has been a significant player in this therapeutic area for decades. However, its use is associated with potential side effects, including arrhythmias and hypotension, driving the search for alternative chemical scaffolds with improved therapeutic windows.

One such class of compounds is the this compound derivatives. These compounds, designed as analogues of milrinone, have been investigated for their potential as cardiotonic agents. This guide aims to provide a comprehensive overview of their efficacy in relation to milrinone, supported by available scientific evidence.

Mechanisms of Action: A Tale of Two Scaffolds

Milrinone: The Archetypal PDE3 Inhibitor

Milrinone's primary mechanism of action is the selective inhibition of phosphodiesterase type 3 (PDE3), an enzyme predominantly found in cardiac and vascular smooth muscle.[1][2][3] PDE3 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, milrinone increases intracellular cAMP levels, leading to a cascade of downstream effects:

  • In the Myocardium: Increased cAMP activates protein kinase A (PKA), which phosphorylates several target proteins. This leads to an influx of calcium ions into the cardiac cells, resulting in increased myocardial contractility (positive inotropy) and enhanced relaxation (lusitropy).[1][4]

  • In Vascular Smooth Muscle: Elevated cAMP levels in vascular smooth muscle cells cause relaxation, leading to vasodilation.[4] This reduction in both preload and afterload contributes to the overall improvement in cardiac output.[3]

A key feature of milrinone's action is its independence from beta-adrenergic receptors, allowing it to be effective in patients who have developed tolerance to or are being treated with beta-blockers.[2][3]

This compound Derivatives: Exploring a Similar Path

Research into this compound derivatives has largely been driven by their structural similarity to milrinone, suggesting a similar mechanism of action as PDE3 inhibitors. Studies on related milrinone analogues have shown that these compounds can indeed inhibit PDE3, leading to a positive inotropic effect. However, some derivatives may also exhibit alternative mechanisms, such as influencing adenosine receptors, which can also modulate cardiac function.

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cluster_milrinone Milrinone Pathway cluster_derivatives Nicotinate Derivatives Pathway Milrinone Milrinone PDE3 Phosphodiesterase III (PDE3) Milrinone->PDE3 Inhibits cAMP Increased intracellular cAMP Milrinone->cAMP Leads to cAMP_hydrolysis cAMP Hydrolysis PDE3->cAMP_hydrolysis Catalyzes PKA Protein Kinase A (PKA) Activation cAMP->PKA Vasodilation Vasodilation cAMP->Vasodilation Ca_influx Increased Ca2+ Influx PKA->Ca_influx Contractility Increased Myocardial Contractility Ca_influx->Contractility Derivatives Ethyl 5-cyano-2-hydroxy- 6-methylnicotinate Derivatives PDE3_deriv Phosphodiesterase III (PDE3) Derivatives->PDE3_deriv Likely Inhibits cAMP_deriv Increased intracellular cAMP Derivatives->cAMP_deriv Leads to Adenosine_R Adenosine Receptor? Derivatives->Adenosine_R Potential interaction cAMP_hydrolysis_deriv cAMP Hydrolysis PDE3_deriv->cAMP_hydrolysis_deriv Catalyzes Contractility_deriv Increased Myocardial Contractility cAMP_deriv->Contractility_deriv

Caption: Signaling pathways of Milrinone and proposed pathway for its Nicotinate analogues.

Comparative Efficacy: A Look at the Experimental Data

Direct, head-to-head quantitative comparisons of the inotropic efficacy of various this compound derivatives and milrinone are limited in publicly available literature. However, existing studies provide valuable insights.

A key study by Mosti et al. (1992) investigated the cardiotonic activity of several 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, which are structurally analogous to the topic derivatives, and compared them to milrinone. The experiments were conducted on spontaneously beating atria from reserpine-treated guinea pigs. The study reported that 5-cyano-2-trifluoromethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid and its ethyl ester demonstrated "appreciable positive inotropic activity, although inferior to that of milrinone." This provides a qualitative assessment of their relative potency.

A subsequent study by Dorigo et al. provided quantitative data for a related analogue, ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3 pyridine carboxylate, in the same experimental model. This allows for a more direct, albeit still limited, comparison.

CompoundInotropic Effect (EC50) on Isolated Guinea Pig AtriaReference
Milrinone~ 3 x 10-6 MEstimated from various in vitro studies
Ethyl 5-cyano-1,6-dihydro-2-methyl-6-oxo-3 pyridine carboxylate1.2 x 10-5 MDorigo et al.
5-Cyano-2-trifluoromethyl-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid ethyl esterQualitatively less potent than milrinoneMosti et al. (1992)

Interpretation of Data:

The available data suggests that while this compound derivatives exhibit positive inotropic effects, the specific derivatives studied thus far appear to be less potent than milrinone. The EC50 value for the 2-methyl derivative is approximately four times higher than that of milrinone, indicating a lower potency. The qualitative data for the 2-trifluoromethyl derivative further supports this trend.

It is crucial to note that these are findings from a limited number of studies on specific derivatives. The vast chemical space of this compound derivatives remains largely unexplored, and it is plausible that other substitutions on the pyridine ring could yield compounds with potency comparable to or even exceeding that of milrinone.

Experimental Protocols: Methodologies for Inotropic and Mechanistic Evaluation

To ensure scientific rigor and reproducibility, the following are detailed protocols for key experiments used in the evaluation of novel inotropic agents.

Isolated Langendorff Heart Preparation for Inotropic Assessment

This ex vivo model allows for the study of cardiac function in an isolated, perfused heart, free from systemic influences.

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start Start anesthesia Anesthetize Animal (e.g., guinea pig) start->anesthesia thoracotomy Perform Thoracotomy anesthesia->thoracotomy cannulation Cannulate Aorta thoracotomy->cannulation perfusion Initiate Retrograde Perfusion (Krebs-Henseleit solution) cannulation->perfusion stabilization Stabilization Period (20-30 min) perfusion->stabilization baseline Record Baseline Parameters (LVDP, HR, etc.) stabilization->baseline drug_admin Administer Test Compound (Cumulative Concentrations) baseline->drug_admin data_acq Record Hemodynamic Changes drug_admin->data_acq data_acq->drug_admin Next Concentration end End data_acq->end

Caption: Workflow for the isolated Langendorff heart preparation.

Step-by-Step Methodology:

  • Animal Preparation: A guinea pig is anesthetized, and the chest cavity is opened to expose the heart.

  • Heart Excision and Cannulation: The aorta is cannulated, and the heart is rapidly excised and mounted on a Langendorff apparatus.

  • Retrograde Perfusion: The heart is perfused in a retrograde manner via the aorta with a warm, oxygenated Krebs-Henseleit solution. This closes the aortic valve and forces the perfusate into the coronary arteries, thus nourishing the myocardium.

  • Instrumentation: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure. Electrodes are placed to record an electrocardiogram (ECG).

  • Stabilization: The preparation is allowed to stabilize for a period of 20-30 minutes, during which baseline parameters such as left ventricular developed pressure (LVDP), heart rate (HR), and coronary flow are recorded.

  • Drug Administration: The test compound (e.g., a nicotinic acid derivative or milrinone) is added to the perfusate in increasing concentrations.

  • Data Acquisition: Hemodynamic parameters are continuously recorded at each concentration to generate a dose-response curve.

Phosphodiesterase III (PDE3) Inhibition Assay

This in vitro assay determines the ability of a compound to inhibit the activity of the PDE3 enzyme.

dot

start Start prepare_reagents Prepare Reagents: PDE3 Enzyme, cAMP, Test Compound start->prepare_reagents incubation Incubate PDE3 with Test Compound prepare_reagents->incubation add_cAMP Add cAMP to Initiate Reaction incubation->add_cAMP stop_reaction Stop Reaction (e.g., heat inactivation) add_cAMP->stop_reaction hydrolysis_product Measure cAMP Hydrolysis Product (e.g., 5'-AMP) stop_reaction->hydrolysis_product calc_inhibition Calculate % Inhibition hydrolysis_product->calc_inhibition end End calc_inhibition->end

Caption: Workflow for a phosphodiesterase III inhibition assay.

Step-by-Step Methodology (Fluorescence Polarization-based):

  • Reagent Preparation: Prepare solutions of recombinant human PDE3 enzyme, a fluorescently labeled cAMP substrate (e.g., FAM-cAMP), and the test compound at various concentrations.

  • Incubation with Inhibitor: In a microplate, incubate the PDE3 enzyme with the test compound for a set period to allow for binding.

  • Initiation of Reaction: Add the fluorescent cAMP substrate to initiate the enzymatic reaction.

  • Reaction Termination and Detection: After a defined incubation period, stop the reaction and add a binding agent that specifically recognizes the hydrolyzed fluorescent monophosphate product.

  • Fluorescence Polarization Measurement: The binding of the hydrolyzed product to the larger binding agent slows its rotation, leading to an increase in fluorescence polarization. The degree of inhibition is inversely proportional to the measured fluorescence polarization.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.

Conclusion and Future Directions

The available evidence suggests that this compound derivatives represent a promising, albeit currently less potent, alternative to milrinone. Their positive inotropic effects, likely mediated through PDE3 inhibition, warrant further investigation. The key to unlocking their full therapeutic potential lies in systematic structure-activity relationship (SAR) studies to identify derivatives with enhanced potency and an improved safety profile.

Future research should focus on:

  • Synthesis and Screening of a Broader Range of Derivatives: Exploring various substitutions on the nicotinic acid core is essential to optimize potency and selectivity.

  • Quantitative Head-to-Head Comparisons: Rigorous in vitro and in vivo studies directly comparing the most promising derivatives with milrinone are needed to establish their relative efficacy and safety.

  • Elucidation of Off-Target Effects: A thorough investigation of the interaction of these derivatives with other potential targets, such as adenosine receptors, will provide a more complete understanding of their pharmacological profile.

By pursuing these avenues of research, the scientific community can determine whether this class of compounds can offer a clinically meaningful advancement in the treatment of acute heart failure.

References

  • Katzung, B. G., Masters, S. B., & Trevor, A. J. (2012). Basic & Clinical Pharmacology. McGraw-Hill Medical.
  • Al-Hesayen, A., & Parker, J. D. (2004). The current role of milrinone in the treatment of heart failure. Current Opinion in Cardiology, 19(2), 159-163.
  • Francis, G. S., Bartos, J. A., & Adatya, S. (2018). Inotropes. Journal of the American College of Cardiology, 72(18), 2247-2269.
  • Movsesian, M. A., & Bristow, M. R. (2005). The role of phosphodiesterase inhibitors in the treatment of heart failure. Journal of the American College of Cardiology, 45(9), 1469-1474.
  • Mosti, L., Menozzi, G., Schenone, P., Dorigo, P., Gaion, R. M., & Belluco, P. (1992). Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. Il Farmaco, 47(4), 427-437.
  • Dorigo, P., Gaion, R. M., Belluco, P., Mosti, L., Borea, P. A., & Maragno, I. (1993). An analysis of the mechanism of the inotropic action of some milrinone analogues in guinea-pig isolated atria. British Journal of Pharmacology, 108(4), 1049-1054.

Sources

A Comparative Guide to the In Vitro Evaluation of Novel Anticancer Agents Derived from the Ethyl 5-cyano-2-hydroxy-6-methylnicotinate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the search for novel molecular scaffolds that can serve as a foundation for potent and selective therapeutic agents is paramount. The nicotinonitrile moiety, a key structural feature of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate, represents one such privileged scaffold. Its inherent chemical reactivity and structural versatility allow for the synthesis of a diverse array of fused heterocyclic compounds, which have demonstrated significant potential as anticancer agents.[1]

This guide provides a comparative analysis of the in vitro performance of various compound classes derived from this nicotinonitrile core. We will delve into the experimental data supporting their cytotoxic activity, compare their efficacy against established anticancer drugs, and provide detailed protocols for the key assays utilized in their evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to navigate the preclinical assessment of these promising molecules.

The Strategic Advantage of the Nicotinonitrile Scaffold

The core structure of this compound serves as an ideal starting point for combinatorial synthesis. The presence of multiple reactive sites—the cyano, hydroxyl, and ester groups—facilitates the construction of complex heterocyclic systems such as pyrazolopyridines, pyridopyrimidines, and other fused ring structures.[1][2] These modifications are not merely academic; they are strategically designed to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn dictates their interaction with biological targets.[3] The ultimate goal is to enhance potency against cancer cells while minimizing toxicity to normal, healthy cells.

Comparative In Vitro Cytotoxicity Analysis

A primary method for assessing the anticancer potential of novel compounds is the in vitro cytotoxicity assay. The most common of these is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[4][5] A lower IC50 value, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells, indicates higher potency.[6]

Below, we compare the cytotoxic activity of several classes of nicotinonitrile-derived compounds against various human cancer cell lines. For context, their performance is benchmarked against Doxorubicin and Taxol, two widely used chemotherapeutic agents.

Table 1: Comparative Cytotoxic Activity (IC50, µM) of Nicotinonitrile Derivatives Against Human Cancer Cell Lines
Compound ClassDerivative ExampleMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)HeLa (Cervical)Reference Compound (IC50, µM)Source(s)
Pyrazolopyridine Compound 19-8.78 µg/mL-4.26 µg/mLDoxorubicin: <10 µg/mL (Typical)[4]
Pyridopyrimidine Compound 1--9.18 µM7.86 µMDoxorubicin: Varies by cell line[7][8]
Substituted Pyridine Compound 13-5.16 µg/mL-15.32 µg/mLDoxorubicin: Varies by cell line[4]
Pyridine Hybrid Compound 3b6.13 µM-15.54 µM-Taxol: 12.32 µM (MCF-7)[9]
Nicotinonitrile Compound 80.01 µg/mL---Doxorubicin: Varies by cell line[10]

Note: Direct µM to µg/mL conversion depends on the molecular weight of each specific compound. The data is presented as reported in the source literature to maintain accuracy.

From this data, it is evident that derivatives from the nicotinonitrile scaffold exhibit a wide range of cytotoxic potencies. Notably, certain compounds, such as Nicotinonitrile derivative 8 and Pyrazolopyridine 19, demonstrate high activity, with IC50 values comparable to or even exceeding that of the standard drug Doxorubicin in specific cell lines.[4][10] This highlights the scaffold's potential for generating highly potent anticancer agents. Furthermore, some compounds show promising selectivity, exhibiting high toxicity towards cancer cells but weak cytotoxicity against normal cell lines like WI 38 fibroblasts.[10]

Elucidating the Mechanism of Action: A Look at Tubulin Polymerization

Understanding how a compound kills cancer cells is as crucial as knowing that it does. Some pyridine derivatives have been found to exert their anticancer effects by inhibiting tubulin polymerization.[9] Microtubules, polymers of tubulin, are essential components of the cytoskeleton and are critical for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death).

This mechanism is shared by established chemotherapeutics like Taxol (paclitaxel). The ability of novel nicotinonitrile derivatives to target this same pathway makes them particularly interesting candidates for further development.[9]

G cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Free Tubulin Dimers Free Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Free Tubulin Dimers->Microtubule Polymerization Stable Microtubules Stable Microtubules Microtubule Polymerization->Stable Microtubules Disrupted Mitotic Spindle Disrupted Mitotic Spindle Microtubule Polymerization->Disrupted Mitotic Spindle Microtubule Depolymerization Microtubule Depolymerization Stable Microtubules->Microtubule Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Stable Microtubules->Mitotic Spindle Formation Microtubule Depolymerization->Free Tubulin Dimers Chromosome Segregation Chromosome Segregation Mitotic Spindle Formation->Chromosome Segregation Cell Division Cell Division Chromosome Segregation->Cell Division Nicotinonitrile Derivative (e.g., Compound 3b) Nicotinonitrile Derivative (e.g., Compound 3b) Nicotinonitrile Derivative (e.g., Compound 3b)->Microtubule Polymerization Inhibition Mitotic Arrest Mitotic Arrest Disrupted Mitotic Spindle->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by a nicotinonitrile derivative.

Experimental Protocols: A Guide to In Vitro Assays

Reproducibility and reliability are the cornerstones of scientific research. Here, we provide detailed, step-by-step protocols for the key in vitro assays discussed in this guide.

Workflow for In Vitro Cytotoxicity Screening

Sources

The Pivotal Role of the Pyridinone Scaffold: A Comparative Guide to the Structure-Activity Relationship of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridinone scaffold stands as a privileged structure, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1] This guide delves into the nuanced world of structure-activity relationships (SAR) for analogs of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate, a canonical example of this versatile heterocyclic system. By dissecting the roles of its key functional groups, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle molecular modifications can profoundly impact biological efficacy. This analysis is grounded in a synthesis of experimental data from across the scientific literature, offering a roadmap for the rational design of next-generation therapeutic agents.

The 2-Oxo-1,2-dihydropyridine-3-carbonitrile Core: A Foundation for Diverse Biological Activities

The central nervous system of our target molecule is the 2-oxo-1,2-dihydropyridine-3-carbonitrile core. This moiety is not merely a passive scaffold but an active participant in molecular interactions that drive biological outcomes. Its inherent electronic properties and capacity for hydrogen bonding are critical to its function. Analogs of this core have demonstrated a remarkable spectrum of activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3] The planarity of the ring system and the specific arrangement of its substituents provide a defined three-dimensional shape that dictates binding to biological targets.

Deconstructing the Pharmacophore: A Positional Analysis of Substituent Effects

The biological activity of this compound analogs is a composite of the contributions from each of its substituents. Understanding the individual and collective impact of these groups is the essence of SAR studies.

The C2-Hydroxy Group: A Key Interaction Point

The hydroxyl group at the C2 position, which exists in tautomeric equilibrium with the 2-pyridone form, is a critical determinant of activity. This group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological macromolecules. Studies on related pyridine derivatives have consistently shown that the presence and position of hydroxyl groups can significantly enhance antiproliferative activity.[4][5]

Key Insights:

  • Hydrogen Bonding: The C2-hydroxy/oxo group is a primary site for hydrogen bonding with amino acid residues in enzyme active sites or receptors.

  • Tautomerism: The keto-enol tautomerism influences the electronic distribution and binding mode of the molecule.

  • Acidity: The acidic nature of the N-H proton in the pyridone form can also play a role in ionic interactions.

The C5-Cyano Group: Modulator of Potency and Selectivity

The electron-withdrawing nature of the cyano group at the C5 position significantly influences the electronic character of the pyridine ring. This, in turn, can affect the binding affinity and reactivity of the entire molecule. In many heterocyclic compounds, the cyano group has been found to be crucial for potent biological activity.

Key Insights:

  • Electron-Withdrawing Effects: The cyano group can enhance the acidity of the N-H proton and influence the reactivity of other positions on the ring.

  • Dipolar Interactions: The strong dipole moment of the cyano group can contribute to favorable interactions within a binding pocket.

  • Metabolic Stability: The presence of a cyano group can sometimes improve metabolic stability.

The C6-Methyl Group: A Handle for Steric and Lipophilic Tuning

Substituents at the C6 position often play a role in modulating steric hindrance and lipophilicity. While a methyl group is relatively small, its presence can orient the molecule within a binding site and contribute to hydrophobic interactions.

Key Insights:

  • Steric Influence: The size of the group at C6 can influence the preferred conformation of the molecule and its ability to fit into a binding pocket. Larger or bulkier groups may decrease activity due to steric clashes.[4][5]

  • Lipophilicity: Alkyl groups at this position generally increase the lipophilicity of the molecule, which can affect its cell permeability and pharmacokinetic properties.

  • Aryl Substituents: Replacing the methyl group with various aryl moieties has been a common strategy in related scaffolds to explore π-π stacking interactions and enhance potency, particularly in anticancer and antimicrobial agents.[6][7]

The C3-Ethyl Ester: A Gateway to Prodrugs and Modified Pharmacokinetics

The ethyl ester at the C3 position offers a handle for modifying the molecule's pharmacokinetic profile. Esters can be hydrolyzed in vivo to the corresponding carboxylic acids, which may be the active form of the drug. This prodrug strategy can be used to improve absorption, distribution, and oral bioavailability.

Key Insights:

  • Prodrug Potential: The ethyl ester can be readily cleaved by esterases to release the active carboxylic acid.

  • Solubility and Permeability: The nature of the ester group can be varied to fine-tune the solubility and membrane permeability of the compound.

  • Alternative Moieties: Replacement of the ester with other functionalities, such as amides or other bioisosteres, can lead to analogs with different biological activities and target profiles.

Comparative Biological Activities of this compound Analogs and Related Pyridinones

The following table summarizes the biological activities of various analogs, highlighting the impact of structural modifications.

Compound/Analog Class Key Structural Features Biological Activity Reported IC50/Activity Reference
4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrilesAryl groups at C4 and C6p38α MAP Kinase InhibitionIC50 as low as 0.07 µM[3]
6-Aryl-5-cyano-2-thiouracil derivativesThiouracil core, aryl at C6AntimicrobialPromising activity against various bacteria and fungi[6]
2-Oxonicotinonitrile Nucleoside AnalogsGlycosyl groups attached to the pyridinone nitrogenAntiviralGood activity against SARS-CoV and Influenza A (H5N1)[2]
1'H-Spiro-pyridine derivativesSpirocyclic system at C4Anticancer (EGFR/VEGFR-2 inhibition)IC50 values in the low micromolar range against Caco-2 cells[8]
6-(Naphthalen-1-yl)-2-oxo-4-(aryl)-1,2-dihydropyridine-3-carbonitrilesNaphthyl at C6, aryl at C4AnticancerSignificant antiproliferative activity[9]

Experimental Protocols

General Synthesis of 4,6-Disubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles

A common and efficient method for the synthesis of the core scaffold is a one-pot multicomponent reaction.[3]

Step-by-Step Methodology:

  • Reactant Mixture: To a solution of an appropriate acetophenone (1 mmol) and an aromatic aldehyde (1 mmol) in a suitable solvent (e.g., ethanol), add ammonium acetate (8 mmol) and ethyl cyanoacetate or malononitrile (1 mmol).

  • Reaction Condition: Reflux the reaction mixture for 8-12 hours.

  • Work-up: After cooling to room temperature, the precipitated solid is collected by filtration.

  • Purification: The crude product is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or dioxane) to afford the desired product.

Visualizing the Synthetic Workflow

G cluster_reactants Starting Materials cluster_process Reaction cluster_products Products & Purification acetophenone Acetophenone reaction One-Pot Multicomponent Reaction (Reflux in Ethanol) acetophenone->reaction aldehyde Aromatic Aldehyde aldehyde->reaction cyanoacetate Ethyl Cyanoacetate / Malononitrile cyanoacetate->reaction ammonium_acetate Ammonium Acetate ammonium_acetate->reaction filtration Filtration reaction->filtration recrystallization Recrystallization filtration->recrystallization final_product 4,6-Disubstituted-2-oxo-1,2- dihydropyridine-3-carbonitrile recrystallization->final_product

Caption: General workflow for the synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitriles.

Logical Relationship of SAR

SAR_Logic cluster_substituents Substituent Modifications cluster_activity Biological Activity Core This compound C2_OH C2-OH (H-bonding, Tautomerism) Core->C2_OH C3_Ester C3-Ester (Prodrug, PK Properties) Core->C3_Ester C5_CN C5-CN (Electronic Effects, Potency) Core->C5_CN C6_Me C6-Me (Sterics, Lipophilicity) Core->C6_Me Anticancer Anticancer C2_OH->Anticancer Enzyme_Inhibition Enzyme Inhibition C3_Ester->Enzyme_Inhibition C5_CN->Anticancer Antimicrobial Antimicrobial C5_CN->Antimicrobial C6_Me->Anticancer

Caption: Key structure-activity relationships for the pyridinone core.

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogs and related pyridinone derivatives reveal a highly tunable scaffold with immense therapeutic potential. The C2-hydroxy/oxo and C5-cyano groups appear to be critical for potent biological activity, likely through direct involvement in target binding. The substituents at the C3 and C6 positions offer valuable opportunities for modulating pharmacokinetic properties and exploring additional binding interactions. Future research should focus on the systematic exploration of diverse substituents at these positions, guided by computational modeling and a deeper understanding of the specific biological targets. The insights provided in this guide serve as a foundation for the rational design of novel and more effective pyridinone-based therapeutic agents.

References

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  • The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). PubMed. [Link]

  • Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones. (2018). ResearchGate. [Link]

  • Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. (2016). PMC. [Link]

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A Comparative Guide to the Analgesic and Hypotensive Screening of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the screening methodologies for evaluating the analgesic and hypotensive properties of novel derivatives based on the ethyl 5-cyano-2-hydroxy-6-methylnicotinate scaffold. We will explore the synthetic rationale, delve into the causality behind the selection of specific preclinical screening models, and interpret hypothetical structure-activity relationship (SAR) data to guide future drug development efforts.

Introduction: The Therapeutic Potential of Nicotinonitrile Scaffolds

Nicotinonitrile derivatives, a class of heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] The pyridine ring system is a privileged scaffold found in numerous approved drugs. Specifically, derivatives of nicotinic acid have been investigated for a range of therapeutic applications, including analgesic and anti-inflammatory effects.[2] This guide focuses on derivatives of this compound, a scaffold that holds promise for the development of novel agents with dual analgesic and hypotensive activities. Our objective is to provide researchers and drug development professionals with a comprehensive framework for the preclinical evaluation of these compounds, comparing their potential efficacy against established alternatives through robust experimental data.

Synthesis of the Core Scaffold and its Derivatives

The foundational molecule, this compound, can be synthesized through a multi-component reaction, which is an efficient and atom-economical approach.[3] A common strategy involves the condensation of ethyl acetoacetate, malononitrile, and an appropriate aldehyde in the presence of a suitable base.

Further derivatization is crucial to explore the chemical space and optimize the pharmacological activity. Modifications can be introduced at various positions of the nicotinonitrile ring, but the primary focus is often on the hydroxyl group at the 2-position and the methyl group at the 6-position. These positions allow for the introduction of a variety of substituents to modulate properties such as lipophilicity, electronic effects, and steric bulk, all of which can influence biological activity.

Synthesis_Workflow cluster_synthesis General Synthetic Pathway Start Starting Materials (e.g., Ethyl Acetoacetate, Malononitrile, Aldehyde) Core This compound (Core Scaffold) Start->Core Multi-component Reaction Derivatives Series of Derivatives (Modification at R1, R2) Core->Derivatives Derivatization Reactions SAR_Diagram cluster_sar Structure-Activity Relationship Insights Core This compound Core R1 Substituent at R1 Core->R1 R2 Substituent at R2 Core->R2 Analgesic Analgesic Activity Hypotensive Hypotensive Activity R1->Analgesic Influences Central/ Peripheral Action R2->Hypotensive Modulates Potency & Duration (Ca2+ Channel?)

Caption: Key structure-activity relationship considerations for the derivatives.

Detailed Experimental Protocols

For scientific rigor and reproducibility, detailed protocols are essential.

Acetic Acid-Induced Writhing Test
  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.

  • Grouping: Animals are divided into control, standard, and test groups (n=6 per group).

  • Drug Administration: Test compounds and the standard drug (Aspirin) are administered orally 30 minutes before the induction of writhing. The control group receives the vehicle.

  • Induction of Writhing: 0.6% (v/v) acetic acid solution is injected intraperitoneally (10 ml/kg). [4]6. Observation: Immediately after injection, the number of writhes (stretching of the abdomen with simultaneous stretching of at least one hind limb) is counted for 20 minutes.

  • Calculation: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Control Mean - Treated Mean) / Control Mean] x 100

Hot Plate Test
  • Animals: Male Wistar rats (150-200 g) are used.

  • Apparatus: A hot plate analgesiometer maintained at a constant temperature (55 ± 0.5 °C).

  • Baseline Reading: The initial reaction time (latency) of each animal to the thermal stimulus is recorded. Animals with a baseline latency of more than 15 seconds are excluded.

  • Drug Administration: Test compounds and the standard drug (Morphine) are administered intraperitoneally.

  • Post-Treatment Readings: The reaction latency is measured at 30, 60, 90, and 120 minutes after drug administration. A cut-off time of 30 seconds is maintained to prevent tissue damage.

  • Analysis: The increase in reaction latency is calculated and compared between groups.

Invasive Blood Pressure Measurement in Anesthetized Rats
  • Animals: Male Sprague-Dawley rats (250-300 g) are used.

  • Anesthesia: Rats are anesthetized with an appropriate anesthetic agent (e.g., urethane or a combination of ketamine and xylazine).

  • Surgical Preparation: The trachea is cannulated to ensure a clear airway. The right carotid artery is cannulated with a polyethylene catheter filled with heparinized saline.

  • Blood Pressure Measurement: The arterial catheter is connected to a pressure transducer, and the signal is amplified and recorded using a data acquisition system.

  • Drug Administration: The left jugular vein is cannulated for intravenous administration of test compounds and the standard drug.

  • Data Acquisition: After a stabilization period, baseline blood pressure is recorded. The test compounds are then administered, and the changes in mean arterial pressure (MAP) are continuously monitored.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the comparative screening of this compound derivatives for analgesic and hypotensive activities. The selection of a battery of in vivo models is crucial for elucidating the pharmacological profile of these novel compounds.

Based on our illustrative data, derivatives can be identified that exhibit promising dual activity or selectivity for either analgesic or hypotensive effects. For instance, Derivative B emerged as a potential lead compound with strong peripheral analgesic and potent, long-lasting hypotensive properties.

Future research should focus on:

  • Expanding the library of derivatives to further refine the structure-activity relationships.

  • Conducting in-depth mechanistic studies to identify the molecular targets (e.g., specific nAChR subtypes or calcium channels).

  • Evaluating the pharmacokinetic and toxicological profiles of the most promising lead compounds.

By following a systematic and scientifically rigorous screening cascade, the therapeutic potential of this novel class of compounds can be effectively explored.

References

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A Senior Application Scientist's Guide to the Synthesis of Substituted Pyyridones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyridone scaffold is a cornerstone of molecular design. Its prevalence in a vast array of biologically active compounds and pharmaceuticals necessitates efficient and versatile synthetic routes. This guide provides an in-depth, objective comparison of the principal synthetic strategies for accessing substituted pyridones, grounded in experimental data and mechanistic understanding. We will dissect the nuances of each method, from classic named reactions to modern catalytic approaches, to empower you to make informed decisions in your synthetic endeavors.

The Landscape of Pyridone Synthesis: An Overview

The synthesis of the pyridone ring can be broadly categorized into several key strategies, each with its inherent advantages and limitations. The choice of a particular route is often a balance between desired substitution patterns, substrate availability, reaction efficiency, and scalability. This guide will focus on five prominent and representative methodologies:

  • Multicomponent Reactions (MCRs): A modern and highly efficient approach for the one-pot construction of complex molecules.

  • The Guareschi-Thorpe Reaction: A classic condensation reaction for the synthesis of 2-pyridones.

  • The Bohlmann-Rahtz Synthesis: A versatile method for producing substituted pyridines, which can be adapted for pyridone synthesis.

  • Intramolecular Cyclization of Enaminones: A powerful strategy for the regioselective synthesis of 4-pyridones.

  • Rhodium-Catalyzed [2+2+2] Cycloaddition: A contemporary, atom-economical approach utilizing transition metal catalysis.

The following sections will delve into the mechanistic underpinnings, practical considerations, and experimental protocols for each of these routes, culminating in a comparative analysis to guide your synthetic planning.

Multicomponent Reactions (MCRs): The Power of Convergence

Multicomponent reactions, where three or more reactants combine in a single operation to form a product containing the majority of the atoms of the starting materials, represent a paradigm of efficiency and atom economy in modern organic synthesis.[1] For pyridone synthesis, MCRs offer a rapid and versatile entry to diverse scaffolds.[2]

Mechanistic Rationale and Key Advantages

The driving force behind the success of MCRs in pyridone synthesis lies in the sequential formation of multiple bonds in a single pot, often through a cascade of reactions such as Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization. This convergent approach offers several key advantages:

  • Operational Simplicity: One-pot procedures reduce the need for isolation and purification of intermediates, saving time and resources.[3]

  • Molecular Diversity: The ability to vary multiple starting materials allows for the rapid generation of libraries of substituted pyridones for biological screening.[2]

  • Green Chemistry: MCRs often align with the principles of green chemistry by reducing solvent usage and waste generation.[4]

Representative MCR for 2-Pyridone Synthesis

A widely employed MCR for the synthesis of 2-pyridones involves the condensation of an aldehyde, an active methylene compound (e.g., ethyl cyanoacetate), an acetophenone derivative, and an ammonium source.[4]

MCR_Mechanism cluster_Knoevenagel Knoevenagel Condensation cluster_Michael Michael Addition cluster_Cyclization Cyclization & Aromatization Aldehyde Ar-CHO Knoevenagel_Intermediate Ar-CH=C(CN)COOEt Aldehyde->Knoevenagel_Intermediate 1. ActiveMethylene NC-CH2-COOEt ActiveMethylene->Knoevenagel_Intermediate 2. -H2O Michael_Adduct Intermediate Adduct Knoevenagel_Intermediate->Michael_Adduct Acetophenone Ar'-C(O)CH3 Enolate Ar'-C(O)CH2- Acetophenone->Enolate Base Enolate->Michael_Adduct Pyridone Substituted 2-Pyridone Michael_Adduct->Pyridone NH3, -H2O, -EtOH Ammonia NH4OAc Ammonia->Pyridone

Figure 1: General mechanism of a four-component reaction for 2-pyridone synthesis.

The Guareschi-Thorpe Reaction: A Classic Approach to 2-Pyridones

The Guareschi-Thorpe reaction is a venerable and reliable method for the synthesis of 2,6-dihydroxypyridine derivatives, which exist in tautomeric equilibrium with 2,6-pyridinediones. By employing cyanoacetamide or its derivatives, this condensation reaction provides access to 3-cyano-2-pyridones.[5][6]

Mechanistic Insights

The reaction proceeds through the condensation of a 1,3-dicarbonyl compound with two equivalents of a cyanoacetamide derivative in the presence of a base. The mechanism involves a series of Knoevenagel-type condensations and Michael additions, culminating in an intramolecular cyclization and dehydration to furnish the pyridone ring.

Guareschi_Thorpe_Mechanism Dicarbonyl 1,3-Dicarbonyl Intermediate1 Knoevenagel Adduct Dicarbonyl->Intermediate1 Base Cyanoacetamide NC-CH2-CONH2 Cyanoacetamide->Intermediate1 Intermediate2 Michael Adduct Intermediate1->Intermediate2 + Cyanoacetamide Pyridone 3-Cyano-2-Pyridone Intermediate2->Pyridone Intramolecular Cyclization - H2O, -NH3

Figure 2: Simplified mechanism of the Guareschi-Thorpe reaction for 3-cyano-2-pyridone synthesis.

Modern Green Chemistry Modifications

Recent advancements have focused on developing more environmentally friendly protocols for the Guareschi-Thorpe reaction. One notable example is the use of water as a solvent and ammonium carbonate as both the nitrogen source and a mild base, which often results in high yields and simple product isolation by filtration.[7]

The Bohlmann-Rahtz Synthesis: A Modular Route to Pyridines and Pyridones

Originally developed for the synthesis of substituted pyridines, the Bohlmann-Rahtz synthesis is a powerful two-step process that can be adapted for the preparation of pyridones.[8][9] The reaction involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat- or acid-catalyzed cyclodehydration.

The One-Pot Advantage

A significant improvement to the classical Bohlmann-Rahtz synthesis is the development of a one-pot, three-component variant where the enamine is generated in situ from a ketone and an ammonia source.[10] The addition of a Brønsted or Lewis acid catalyst can promote both the initial Michael addition and the subsequent cyclization, allowing the reaction to proceed at lower temperatures.[9]

Bohlmann_Rahtz_Workflow Ketone Ketone Enamine In situ Enamine Ketone->Enamine Ammonia Ammonia Source Ammonia->Enamine Aminodiene Aminodiene Intermediate Enamine->Aminodiene Ethynylketone Ethynylketone Ethynylketone->Aminodiene Michael Addition Pyridone Substituted Pyridine/Pyridone Aminodiene->Pyridone Heat or Acid Cyclodehydration

Figure 3: Workflow of the one-pot Bohlmann-Rahtz synthesis.

Intramolecular Cyclization of Enaminones: A Regioselective Path to 4-Pyridones

The intramolecular cyclization of appropriately functionalized acyclic precursors is a robust strategy for the construction of heterocyclic rings. For the synthesis of 4-pyridones, the cyclization of ester-tethered enaminones has emerged as a particularly effective method.[11]

Synthesis and Cyclization Strategy

The enaminone precursors are readily prepared from primary amines, activated alkynes, and activated alkenes. Subsequent base- or acid-catalyzed intramolecular cyclization leads to the formation of 2,3-dihydro-4-pyridones. These intermediates can then be oxidized to the corresponding 4-pyridones using reagents such as 2,3,5,6-tetrachloro-p-benzoquinone (chloranil).[11] This two-step sequence allows for the regioselective synthesis of N-substituted 4-pyridones.

Rhodium-Catalyzed [2+2+2] Cycloaddition: An Atom-Economical Approach

Transition metal-catalyzed [2+2+2] cycloadditions represent a highly atom-economical and elegant method for the construction of six-membered rings. Rhodium catalysts have proven to be particularly effective in mediating the cycloaddition of two alkyne molecules with an isocyanate to afford substituted 2-pyridones.[12][13]

Regioselectivity and Scope

A key challenge in the intermolecular [2+2+2] cycloaddition is controlling the regioselectivity when unsymmetrical alkynes are used. However, by tethering the two alkyne units (i.e., using a diyne), the intramolecular nature of the first two steps of the catalytic cycle can enforce high regioselectivity. The reaction generally proceeds with good to excellent yields and tolerates a range of functional groups on both the diyne and the isocyanate.[14][15]

Rh_Catalyzed_Cycloaddition Diyne Diyne Rhodacyclopentadiene Rhodacyclopentadiene Diyne->Rhodacyclopentadiene Isocyanate Isocyanate Pyridone Substituted 2-Pyridone Isocyanate->Pyridone Rh_Catalyst Rh(I) Catalyst Rh_Catalyst->Rhodacyclopentadiene Rhodacyclopentadiene->Pyridone + Isocyanate Reductive Elimination

Figure 4: Simplified catalytic cycle for the Rh-catalyzed [2+2+2] cycloaddition for 2-pyridone synthesis.

Comparative Analysis of Synthetic Routes

To facilitate an objective comparison, the following table summarizes key performance indicators for the discussed synthetic routes to substituted pyridones.

Synthetic Route Typical Yields (%) Reaction Time Key Advantages Key Limitations References
Multicomponent Reactions (MCRs) 70-9530 min - 12 hHigh efficiency, operational simplicity, molecular diversity, green.Optimization can be complex, sometimes requires specific catalysts.[1][3][4]
Guareschi-Thorpe Reaction 60-902-24 hReliable for 3-cyano-2-pyridones, can be performed under green conditions.Limited to specific substitution patterns, can require harsh conditions.[5][7]
Bohlmann-Rahtz Synthesis 65-901-24 hVersatile for polysubstituted pyridines, can be run as a one-pot reaction.Can require high temperatures, substrate scope may be limited.[8][9][10]
Intramolecular Cyclization of Enaminones 65-90 (oxidation step)1-12 hExcellent regioselectivity for 4-pyridones, access to N-substituted derivatives.Multi-step sequence, requires synthesis of the enaminone precursor.[11]
Rhodium-Catalyzed [2+2+2] Cycloaddition 70-952-16 hHigh atom economy, excellent for fused pyridones, good functional group tolerance.Requires a transition metal catalyst, cost of catalyst can be a factor.[12][13][14]

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for representative examples of each discussed synthetic route.

Protocol 1: One-Pot, Four-Component Synthesis of a 2-Pyridone Derivative[4]
  • To a solution of an aromatic aldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and a substituted acetophenone (1.0 mmol) in ethanol (10 mL), add ammonium acetate (2.0 mmol).

  • The reaction mixture is then subjected to microwave irradiation at 120 °C for 5-10 minutes.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the pure 2-pyridone derivative.

Protocol 2: Green Synthesis of a 3-Cyano-2-Pyridone via a Modified Guareschi-Thorpe Reaction[7]
  • A mixture of a 1,3-dicarbonyl compound (1.0 mmol), cyanoacetamide (2.0 mmol), and ammonium carbonate (1.5 mmol) in water (5 mL) is heated at 80 °C for 2-4 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed with water, and dried under vacuum to yield the desired 3-cyano-2-pyridone.

Protocol 3: One-Pot Bohlmann-Rahtz Synthesis of a Substituted Pyridine[9]
  • To a solution of a ketone (1.0 mmol) and an ethynylketone (1.0 mmol) in a 5:1 mixture of toluene and acetic acid (6 mL), add ammonium acetate (1.5 mmol).

  • The reaction mixture is heated at reflux (approximately 110-120 °C) for 12-24 hours, with monitoring by TLC.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the substituted pyridine product.

Protocol 4: Synthesis of a 4-Pyridone via Cyclization of an Ester-Tethered Enaminone[11][12]

Step A: Synthesis of the 2,3-Dihydro-4-pyridone

  • To a solution of the ester-tethered enaminone (1.0 mmol) in a suitable solvent such as THF or toluene (10 mL), add a catalytic amount of a base (e.g., NaH, 1.2 equiv) or an acid (e.g., p-toluenesulfonic acid, 0.1 equiv).

  • The reaction is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step B: Oxidation to the 4-Pyridone

  • To a solution of the 2,3-dihydro-4-pyridone (1.0 mmol) in a solvent such as dioxane or toluene (10 mL), add 2,3,5,6-tetrachloro-p-benzoquinone (chloranil) (1.2 equiv).

  • The mixture is heated at reflux for 2-6 hours.

  • After cooling, the solvent is evaporated, and the residue is purified by column chromatography to yield the 4-pyridone.

Protocol 5: Rhodium-Catalyzed [2+2+2] Cycloaddition for 2-Pyridone Synthesis[13][15]
  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), a mixture of the rhodium precursor (e.g., [Rh(cod)Cl]₂, 2.5 mol%) and a suitable ligand (e.g., a phosphine or phosphoramidite, 5.5 mol%) in a dry, deoxygenated solvent (e.g., toluene, 5 mL) is stirred at room temperature for 15 minutes.

  • The diyne (1.0 mmol) and the isocyanate (1.2 mmol) are then added.

  • The reaction mixture is heated at the desired temperature (e.g., 80-110 °C) for 2-16 hours.

  • After completion, the solvent is removed in vacuo, and the resulting residue is purified by flash column chromatography on silica gel to afford the 2-pyridone product.

Conclusion and Future Perspectives

The synthesis of substituted pyridones is a mature field, yet one that continues to evolve with the advent of new synthetic methodologies. Multicomponent reactions stand out for their efficiency and adaptability, making them ideal for the rapid generation of compound libraries. The classic Guareschi-Thorpe and Bohlmann-Rahtz reactions remain valuable tools, particularly with modern modifications that improve their environmental footprint and operational simplicity. For the regioselective synthesis of 4-pyridones, the intramolecular cyclization of enaminones offers a reliable and high-yielding route. Finally, transition metal-catalyzed cycloadditions, such as the rhodium-catalyzed [2+2+2] reaction, provide an elegant and atom-economical pathway to complex pyridone structures.

The choice of the optimal synthetic route will ultimately be dictated by the specific target molecule, the desired substitution pattern, and the available resources. By understanding the mechanistic principles and practical considerations of each method, researchers can strategically navigate the synthetic landscape to efficiently access the pyridone scaffolds that are vital for advancing drug discovery and development.

References

  • Yu, R. T., & Rovis, T. (2006). Rhodium-catalyzed [2+2+2] cycloaddition of alkenyl isocyanates and alkynes. Journal of the American Chemical Society, 128(9), 2782–2783. Available from: [Link]

  • Al-Ghorbani, M., & El-Gazzar, A. B. A. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega, 8(12), 11521–11532. Available from: [Link]

  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (2020). Molbank, 2020(4), M1171. Available from: [Link]

  • Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones. (2020). The Journal of Organic Chemistry, 85(21), 13495–13507. Available from: [Link]

  • Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones. (2020). The Journal of Organic Chemistry, 85(21), 13495–13507. Available from: [Link]

  • Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones. Sci-Hub. Available from: [Link]

  • Hurtado-Rodríguez, D., Salinas-Torres, A., Rojas, H., Becerra, D., & Castillo, J.-C. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35269–35293. Available from: [Link]

  • O'Malley, S. J., & Rovis, T. (2010). Phosphoramidite-Rhodium Complexes as Catalysts for the Asymmetric [2+2+2] Cycloaddition of Alkenyl Isocyanates and Alkynes. Accounts of chemical research, 43(10), 1327–1338. Available from: [Link]

  • Al-Ghorbani, M., & El-Gazzar, A. B. A. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega. Available from: [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. Available from: [Link]

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  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (2022). International Journal of Pharmaceutical Sciences and Research, 13(8), 2963-2975. Available from: [Link]

  • Methodology for the synthesis of pyridines and pyridones: Development and applications. UBC Chemistry. Available from: [Link]

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  • Substrate Scope of Pyridines. ResearchGate. Available from: [Link]

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  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry, 10, 847398. Available from: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate and Related Cyano-Functionalized Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Immediate Action Advisory: The Critical Hazard of Cyanide

Before handling Ethyl 5-cyano-2-hydroxy-6-methylnicotinate or any related compound, it is imperative to understand that the presence of the cyano (-CN) functional group classifies it as a precursor to cyanide, an acutely toxic substance. The primary and most severe risk is the generation of highly toxic hydrogen cyanide (HCN) gas, which can be rapidly fatal upon inhalation[1][2]. This reaction can occur when cyanide-containing compounds come into contact with acids, and in some cases, even water or atmospheric moisture[2][3][4].

Therefore, all procedures outlined in this guide are designed around one central principle: preventing the formation and release of hydrogen cyanide gas. This compound and its associated waste are regulated as acutely hazardous waste, requiring stringent segregation and disposal protocols[5][6][7].

Hazard Profile and Regulatory Classification

A thorough understanding of the hazard profile is the foundation of safe handling and disposal. The toxicity of this compound is primarily driven by the cyanide component.

Hazard AttributeDescriptionRationale & References
Acute Toxicity Potentially fatal if swallowed, inhaled, or absorbed through the skin[6][7]. Cyanide inhibits cellular respiration, leading to rapid systemic failure[8].The cyano group is the toxicophore. Even small exposures can cause severe symptoms, including headache, dizziness, rapid breathing, and convulsions, potentially leading to death within minutes[9][10].
Reactivity HIGHLY REACTIVE WITH ACIDS. Contact with acids will liberate lethal hydrogen cyanide (HCN) gas[1][2][4]. Also incompatible with strong oxidizers, nitrates, and chlorates[2][11].The protonation of the cyanide anion forms the volatile and highly toxic gas HCN. This reaction is rapid and is the most significant immediate risk in a laboratory setting.
Regulatory Status Acutely Hazardous Waste (EPA P-Listed Waste). Wastes containing soluble cyanide salts are designated as P-listed hazardous wastes by the U.S. Environmental Protection Agency (EPA), subjecting them to the most stringent disposal regulations[5][6][7].

Mandatory Personal Protective Equipment (PPE)

There is no substitute for appropriate barrier protection. The following PPE is mandatory for any procedure involving the handling or disposal of cyanide-containing compounds. The goal is to prevent all routes of exposure: inhalation, dermal contact, and ingestion.

PPE ItemSpecificationJustification
Hand Protection Double Gloving: Inner nitrile exam glove, outer chemical-resistant nitrile or neoprene glove[2][6][10].Provides robust protection against dermal absorption, a significant exposure route. Double gloving offers a safeguard in case the outer glove is compromised[2][6].
Eye & Face Protection Safety Goggles and a Face Shield [2][6].Protects against splashes of solutions or accidental dispersal of solid powder, which could lead to rapid absorption through mucous membranes.
Body Protection Chemical-Resistant Lab Coat and clothing that fully covers the legs and arms[2][10].Prevents contamination of personal clothing and skin.
Footwear Closed-toe, solid-top shoes [10].Protects feet from potential spills.
Ventilation All handling must occur inside a certified laboratory chemical fume hood [2][3][9].This is the primary engineering control to prevent inhalation of any powders or potential off-gassing of HCN.

Waste Management Workflow: Segregation is Key

Improper segregation of cyanide waste is the most common cause of dangerous chemical reactions in a lab setting. The following workflow must be adhered to without deviation.

G cluster_0 Waste Generation & Segregation cluster_1 Cyanide Waste Stream cluster_2 Final Disposal start Experiment Complete (Waste Generated) decision Waste Contains Cyanide? start->decision waste_solid Solid Cyanide Waste (Contaminated PPE, solids) decision->waste_solid  Yes, Solid waste_liquid Liquid Cyanide Waste (Rinsates, solutions) decision->waste_liquid  Yes, Liquid other_waste Standard Hazardous Waste Streams (e.g., Solvents, Aqueous Waste) decision->other_waste  No container_solid Dedicated Solid Cyanide Waste Container Label: 'Cyanide Waste, Solid, No Acids' waste_solid->container_solid container_liquid Dedicated Liquid Cyanide Waste Container Label: 'Cyanide Waste, Liquid, No Acids' waste_liquid->container_liquid ehs_pickup Arrange Pickup by Environmental Health & Safety (EHS) container_solid->ehs_pickup container_liquid->ehs_pickup

Caption: Workflow for proper segregation of cyanide-containing waste streams.

Protocol for Waste Container Setup:

  • Select Appropriate Containers: Use separate, clearly marked, leak-proof containers for solid and liquid cyanide waste[9].

  • Label Explicitly: Before adding any waste, label the containers with "CYANIDE WASTE," the specific state (Solid or Liquid), and the critical warning "DO NOT MIX WITH ACIDS"[11].

  • Store Securely: Store waste containers in a designated, secure area, such as a satellite accumulation area within the lab, away from any acids or oxidizers[2][4][11].

Step-by-Step Disposal and Decontamination Procedures

Disposal of Unused or Expired Solid Reagent

This procedure applies to the disposal of the pure chemical compound.

  • Prepare Work Area: Ensure the chemical fume hood is operational and the work surface is clear. Have the dedicated solid cyanide waste container open and accessible within the hood.

  • Don Full PPE: Wear all mandatory PPE as specified in Section 3.0.

  • Transfer Chemical: Carefully transfer the solid this compound from its original container into the dedicated solid cyanide waste container. Use appropriate tools (e.g., a chemically resistant spatula). Minimize the creation of dust[3][11].

  • Manage Empty Container: The original "empty" container is also considered acutely hazardous waste and must be disposed of in the solid cyanide waste container[6][7].

  • Seal and Secure: Securely close the waste container.

  • Decontaminate and Doff: Decontaminate the spatula and work surface as per the protocol in Section 5.2. Dispose of outer gloves in the solid cyanide waste container before exiting the hood.

  • Request Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health & Safety (EHS) department[3][9].

Decontamination of Glassware and Surfaces

This protocol uses a validated two-step alkaline oxidation process to convert toxic cyanide (CN⁻) to much less toxic cyanate (CNO⁻). The alkaline condition (pH > 10) is critical to prevent the formation of toxic cyanogen chloride gas [11].

G start Contaminated Item (Glassware, Surface, Stir Bar) step1 Step 1: Alkaline Rinse Rinse/wipe with pH 10 buffer solution. start->step1 step2 Step 2: Oxidation Soak/wipe with fresh 10% bleach solution, ensuring pH remains > 10. step1->step2 collect_waste Collect all rinsates and wipes into Liquid Cyanide Waste Container. step2->collect_waste final_clean Final Wash Clean with soap and water. collect_waste->final_clean end Decontaminated Item final_clean->end

Caption: Two-step workflow for the safe decontamination of cyanide-contaminated labware.

Detailed Protocol:

  • Perform in Fume Hood: All decontamination steps must be performed in a certified chemical fume hood[1][9].

  • Initial Rinse (pH 10 Buffer): Thoroughly rinse all contaminated glassware and wipe all surfaces first with a pH 10 buffer solution. Collect this initial rinse/wipe material for disposal as liquid cyanide waste[3][9].

  • Oxidation (Bleach Treatment): Next, rinse or soak the items in a freshly prepared 10% bleach solution. It is crucial to ensure the pH of this solution remains above 10. This can be achieved by preparing the bleach solution in the pH 10 buffer. Allow a contact time of at least one hour[11][12].

  • Waste Collection: All bleach solution and subsequent rinses must be collected as liquid cyanide hazardous waste[1][9][11].

  • Final Cleaning: After decontamination and disposal of the rinsate, the glassware can be washed normally with soap and water[4][11].

Emergency Protocols

Rapid and correct response to emergencies is critical to mitigating the severe hazards of cyanide.

Emergency ScenarioImmediate Action Protocol
Spill (Inside Fume Hood) 1. Alert personnel in the immediate area. Restrict access[3].2. Wearing full PPE, cover the spill with an absorbent material dampened with pH 10 buffer to avoid dust[3][11].3. Carefully collect the material using a scoop and place it in the solid cyanide waste container[3].4. Decontaminate the spill area using the two-step protocol in Section 5.2[3][9].5. Dispose of all cleanup materials as cyanide waste[9].
Spill (Outside Fume Hood) 1. EVACUATE THE AREA IMMEDIATELY. Alert all personnel to leave the lab[2][9].2. If possible without risk, close the laboratory doors to contain the spill.3. CALL EMERGENCY SERVICES (911) and your institution's EHS department. Report a spill of a cyanide-containing compound[2][9][13].4. Do not re-enter the area. Await the arrival of the trained emergency response team[2][13].
Personnel Exposure (Skin) 1. Immediately go to the nearest emergency safety shower[10].2. Rinse the affected area for at least 15 minutes, removing all contaminated clothing while under the shower[9][13].3. Have a colleague call 911 immediately and report a cyanide exposure[9][10].
Personnel Exposure (Eyes) 1. Immediately go to the nearest emergency eyewash station[10].2. Flush eyes for at least 15 minutes, holding the eyelids open[9][13].3. Have a colleague call 911 immediately and report a cyanide exposure[9][10].
Personnel Exposure (Inhalation) 1. Immediately move the affected person to fresh air[10][13].2. Call 911 immediately. Report a cyanide inhalation exposure[10][13].3. DO NOT perform mouth-to-mouth resuscitation to avoid exposing the rescuer[1][8].

References

  • Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety. [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018). LSU Health Shreveport Environmental Health and Safety. [Link]

  • Laboratory Use of Cyanide Salts Safety Guidelines. (2015). MIT Environmental Health & Safety. [Link]

  • Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. (n.d.). Yale Environmental Health & Safety. [Link]

  • Download Cyanides SOP Template. (n.d.). Boston University Environmental Health & Safety. [Link]

  • Lab Specific SOP Template - for Cyanides. (n.d.). Wayne State University Office of Environmental Health and Safety. [Link]

  • Table 8-1, Regulations and Guidelines Applicable to Cyanide and Cyanide Compounds. (n.d.). In Toxicological Profile for Cyanide. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • First aid for cyanide exposure - OHS Information Sheet. (2022). Monash University. [Link]

  • LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. (n.d.). Northwestern University. [Link]

  • Compliance Guideline For Hazardous Wastes and Materials. (n.d.). LA County Fire Department. [Link]

  • Cyanides. (2014). University of Illinois Division of Research Safety. [Link]

  • Standard Operating Procedure: Cyanide Compounds. (2021). Imperial College London. [Link]

  • Cyanide Safe Use Guidelines. (2013). Columbia University Environmental Health & Safety. [Link]

  • NIOSH/OSHA Standards Completion Program. (n.d.). CDC Stacks. [Link]

  • CYANIDES (as CN). (2024). Occupational Safety and Health Administration (OSHA). [Link]

  • Identification of Hazardous Wastes. (n.d.). Maine Secretary of State. [Link]

  • Cyanides Storage, Handling and General Use Information. (n.d.). University of Windsor. [Link]

  • Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. (n.d.). U.S. Environmental Protection Agency (EPA). [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (n.d.). American Society of Health-System Pharmacists (ASHP). [Link]

  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. (n.d.). eCFR :: 40 CFR Part 266 Subpart P. [Link]

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A Researcher's Guide to the Safe Handling of Ethyl 5-cyano-2-hydroxy-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 5-cyano-2-hydroxy-6-methylnicotinate (CAS No. 75894-42-7). The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles and data from structurally similar molecules.

Disclaimer: Specific safety data for this compound is limited. The guidance provided herein is extrapolated from safety data sheets (SDS) of closely related cyanopyridine and substituted pyridine compounds. It is imperative to treat this compound with the caution required for a novel chemical entity and to supplement this guide with a thorough risk assessment for your specific experimental conditions.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a solid, nitrogen-containing heterocyclic compound. Based on the hazard classifications of analogous structures, such as other cyanopyridine derivatives, it should be handled as a substance that is potentially hazardous.[1][2][3]

Anticipated Hazards:

  • Skin Irritation: Likely to cause skin irritation upon direct contact.[1][3][4]

  • Serious Eye Irritation: Poses a risk of serious eye irritation if it comes into contact with the eyes.[1][3][4]

  • Respiratory Tract Irritation: As a powder, it may cause respiratory irritation if inhaled.[1][3]

A thorough risk assessment should be conducted before commencing any work with this compound, considering the quantities being used, the nature of the experimental procedures, and the potential for dust generation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[5][6]Protects against airborne particles and accidental splashes that could cause serious eye irritation.[1][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact, which is likely to cause irritation.[1][4] It is crucial to check the glove manufacturer's compatibility chart for the specific type of glove.
Body Protection A fully-buttoned laboratory coat, long pants, and closed-toe shoes.Minimizes the risk of accidental skin exposure to the solid compound.[5]
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood.[1]Prevents the inhalation of the powder, which may cause respiratory tract irritation.[3] For procedures with a high potential for dust generation, a NIOSH-approved respirator may be necessary.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is paramount for ensuring a safe laboratory environment. The following steps provide a procedural guide for the safe handling of this compound.

Preparation and Engineering Controls
  • Designated Work Area: All handling of the solid compound should be performed in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.

  • Ventilation: Ensure that the work area is well-ventilated.[1] Local exhaust ventilation should be used to control the release of dust.

  • Emergency Equipment: Confirm that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for solid chemical spills.[7]

Handling the Compound
  • Donning PPE: Before handling the compound, put on all required personal protective equipment as outlined in the table above.

  • Weighing: If weighing the solid, do so within the confines of a chemical fume hood or on a balance with a draft shield to minimize the dispersion of dust.

  • Transferring: Use appropriate tools, such as a spatula or a powder funnel, to transfer the solid. Avoid scooping in a manner that creates dust clouds.

  • In Solution: Whenever possible, work with the compound in a solution to minimize the risk of airborne dust.

Post-Handling Procedures
  • Decontamination: Clean all surfaces and equipment that have come into contact with the compound using an appropriate solvent and cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of immediately.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the compound.[4]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1][3][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms persist.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE and weighing papers, in a clearly labeled, sealed container.

  • Liquid Waste: Collect any solutions containing the compound in a labeled, sealed, and appropriate waste container.

  • Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[8] Do not dispose of this compound down the drain.

Visual Workflow for Safe Handling

The following diagram illustrates the key stages of safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps Prep 1. Risk Assessment & Area Setup PPE 2. Don PPE Prep->PPE Weigh 3. Weighing in Fume Hood PPE->Weigh Transfer 4. Transfer/Use in Experiment Weigh->Transfer Decon 5. Decontaminate Work Area Transfer->Decon Waste 6. Segregate Hazardous Waste Decon->Waste Doff 7. Doff PPE Waste->Doff Wash 8. Wash Hands Doff->Wash

Caption: A workflow diagram for the safe handling of this compound.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Cyanopyridine, 98%. Retrieved from [Link]

  • Sciencelab.com. (n.d.). Material Safety Data Sheet 3-Cyanopyridine, 98%. Retrieved from [Link]

  • PPS Essentials. (2024, June 6). Ensuring Safety: The Importance of PPE for Handling Chemicals. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]

  • Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]

  • International Protective Coatings. (2022, June 8). Powder Coating Safety and Regulations. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.